UR-MB108
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H38N6O4 |
|---|---|
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C40H38N6O4/c1-4-37(47)32-15-11-29(21-35(32)42-40(48)34-16-12-27-7-5-6-8-33(27)41-34)36-25-46(44-43-36)31-13-9-26(10-14-31)17-19-45-20-18-28-22-38(49-2)39(50-3)23-30(28)24-45/h5-16,21-23,25H,4,17-20,24H2,1-3H3,(H,42,48) |
Clave InChI |
KQTJIUOOFLJRAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)NC(=O)C6=NC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MB-108 (C134)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-108, also known as C134, is a second-generation, genetically engineered oncolytic herpes simplex virus type 1 (HSV-1) under investigation for the treatment of malignant glioma, including recurrent glioblastoma (GBM).[1][2] Developed to address the challenges of treating this aggressive cancer, MB-108 employs a dual mechanism of action: direct oncolysis of tumor cells and stimulation of a robust anti-tumor immune response.[3] This document provides a detailed technical overview of the core mechanisms underpinning the therapeutic activity of MB-108.
Core Mechanism of Action: A Dual Approach
MB-108's therapeutic strategy is centered on two key genetic modifications that confer tumor-selective replication and enhanced immunogenicity. These modifications are the deletion of the neurovirulence gene, γ134.5, and the insertion of the human cytomegalovirus (HCMV) gene, IRS1.
Tumor-Selective Oncolysis
The primary mechanism of MB-108's direct anti-tumor activity is its ability to preferentially replicate within and lyse cancer cells. This selectivity is achieved through the deletion of the γ134.5 gene. In normal, healthy cells, viral infection triggers the interferon (IFN) signaling pathway, leading to the activation of protein kinase R (PKR). Activated PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which results in a shutdown of protein synthesis, thereby preventing viral replication. The γ134.5 protein in wild-type HSV-1 counteracts this host defense mechanism. By deleting this gene, MB-108 is rendered susceptible to the antiviral state of normal cells and is unable to replicate.
In contrast, many cancer cells have dysregulated IFN signaling pathways, which prevents the effective activation of PKR. This impaired antiviral response allows MB-108 to replicate unchecked within the tumor cells, leading to their eventual lysis and the release of new viral progeny to infect neighboring cancer cells.
Furthermore, to enhance its replicative capacity within tumor cells, MB-108 is engineered to express the IRS1 gene from HCMV. The IRS1 protein serves to evade the PKR-mediated translational arrest, further ensuring robust viral protein synthesis and replication within the tumor microenvironment.
Immunomodulation: Transforming "Cold" Tumors into "Hot" Tumors
Beyond direct oncolysis, a critical component of MB-108's mechanism of action is its ability to stimulate a potent anti-tumor immune response. Glioblastomas are often characterized as immunologically "cold" tumors, with a microenvironment that suppresses immune activity. MB-108 infection of tumor cells leads to immunogenic cell death, resulting in the release of tumor-associated antigens (TAAs) and danger-associated molecular patterns (DAMPs). This, in turn, reshapes the tumor microenvironment by recruiting and activating innate and adaptive immune cells, including dendritic cells, natural killer cells, and T lymphocytes.[3]
Preclinical studies have shown that treatment with MB-108 leads to an influx of CD3+ and CD8+ effector T cells into the tumor.[1] This transformation of the tumor from an immune-suppressive to an immune-active state is crucial for generating a durable anti-tumor response. This immunomodulatory effect is particularly relevant for its use in combination with other immunotherapies, such as the CAR T-cell therapy MB-101 in the MB-109 regimen.[1]
Preclinical and Clinical Evidence
Preclinical Data
Preclinical models have demonstrated the superior anti-tumor efficacy of C134 (MB-108) compared to first-generation oncolytic HSVs.[3] Murine studies have shown that C134 effectively induces T cell and antigen-presenting cell responses, which are associated with improved survival.[3] While specific quantitative data on tumor volume reduction and survival statistics from these preclinical studies are not extensively published, the qualitative evidence supports MB-108's potent anti-glioma activity.
Clinical Trial Overview
MB-108 is currently being evaluated in a Phase 1 clinical trial (NCT03657576) for patients with recurrent malignant glioma.[1][2] The primary objectives of this trial are to assess the safety and tolerability of intratumorally administered MB-108. Early results from this trial indicate that MB-108 is active and well-tolerated in this patient population.[1]
| Clinical Trial Identifier | Phase | Indication | Intervention | Status | Key Findings (as of late 2025) |
| NCT03657576 | 1 | Recurrent Malignant Glioma | MB-108 (C134) | Active, not recruiting | Active and well-tolerated in patients with recurrent glioblastoma.[1][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of MB-108 are not fully available in the public domain. However, based on related research, the methodologies likely employed include:
In Vivo Murine Glioblastoma Models
-
Tumor Implantation: Syngeneic mouse glioma cell lines (e.g., GL261) or human patient-derived xenografts are stereotactically implanted into the brains of immunocompetent or immunodeficient mice, respectively.
-
Intratumoral Administration: A specific dose of MB-108 (in plaque-forming units, PFU) is injected directly into the established tumor.[5][6] Treatment may consist of single or multiple injections.
-
Efficacy Assessment: Tumor growth is monitored over time using methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival is a primary endpoint.
-
Immunohistochemistry (IHC): At the study endpoint, brain tissue is harvested, sectioned, and stained for immune cell markers (e.g., CD3, CD8) to assess the extent of immune cell infiltration into the tumor microenvironment.[7][8][9][10]
General Immunohistochemistry Protocol for CD8+ T-Cell Infiltration:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (typically 4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Staining: Sections are incubated with a primary antibody against CD8, followed by a secondary antibody and a detection system (e.g., DAB chromogen).
-
Quantification: The number of CD8-positive cells is counted in multiple high-power fields to determine the density of infiltrating T cells.[7][9]
Conclusion
MB-108 (C134) represents a promising therapeutic agent for malignant glioma, leveraging a sophisticated, dual mechanism of action. By combining tumor-selective oncolysis with the potent stimulation of an anti-tumor immune response, MB-108 has the potential to overcome the therapeutic resistance often observed in glioblastoma. Ongoing clinical evaluation will be crucial in determining the full therapeutic benefit of this novel oncolytic virus, both as a monotherapy and in combination with other immunotherapies.
References
- 1. onclive.com [onclive.com]
- 2. Mustang Bio Announces Dosing of First Participant in Phase 1 Clinical Trial of MB-108 (Oncolytic Virus C134) to Treat Glioblastoma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Trial of C134 in Patients With Recurrent GBM [clin.larvol.com]
- 5. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing response to intratumoral immunotherapy in mice by tuning local retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CD8+ T-Cell Infiltrate in Newly Diagnosed Glioblastoma is Associated with Long-Term Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
UR-MB108: A Potent and Selective ABCG2 Inhibitor for Overcoming Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer. By actively effluxing a broad spectrum of chemotherapeutic agents from cancer cells, ABCG2 diminishes their intracellular concentration and therapeutic efficacy. Consequently, the development of potent and selective ABCG2 inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer therapies. UR-MB108 has emerged as a highly promising small molecule inhibitor, demonstrating potent and selective inhibition of ABCG2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a tariquidar-related triazole that acts as a potent and selective inhibitor of the ABCG2 transporter.[1] Its primary mechanism involves the direct inhibition of the transporter's efflux function. This compound exhibits an ATPase-depressing effect on ABCG2.[1] ATP hydrolysis provides the energy for the conformational changes in ABC transporters necessary for substrate efflux. By dampening the ATPase activity, this compound effectively locks the transporter in a conformation that is unable to expel its substrates, leading to their intracellular accumulation.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Cell Line/System | Reference |
| ABCG2 Inhibition (IC50) | 79 nM | Hoechst 33342 Efflux Assay | ABCG2-overexpressing cells | [1][2] |
| Selectivity vs. ABCB1 | >100-fold | Calcein-AM Efflux Assay | ABCB1-overexpressing cells | [3] |
| Selectivity vs. ABCC1 | Inactive | Calcein-AM Efflux Assay | ABCC1-overexpressing cells | [3] |
| ATPase Activity | Depressing effect | Vanadate-sensitive ATPase assay | ABCG2-expressing membranes | [1] |
| Plasma Stability | Stable | In vitro plasma incubation | --- | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ABCG2 inhibitors like this compound. The following sections provide protocols for key experiments.
Hoechst 33342 Efflux Assay (for ABCG2 Inhibition)
This assay measures the ability of a compound to inhibit the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.
Materials:
-
ABCG2-overexpressing cells (e.g., MCF-7/Topo) and parental cells.
-
Hoechst 33342 dye.
-
This compound and other test compounds.
-
Fumitremorgin C (FTC) or Ko143 as a positive control inhibitor.
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or control compounds in culture medium for 1-2 hours at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µg/mL to each well.
-
Incubate the plate at 37°C for 90 minutes in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed medium with or without the inhibitor to the wells.
-
Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.
-
The increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of ABCG2 efflux. IC50 values are calculated from the dose-response curves.[4][5]
Vanadate-Sensitive ATPase Assay
This assay determines the effect of a compound on the ATP hydrolysis activity of ABCG2.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2.
-
ATP, MgCl2, and sodium orthovanadate (Na3VO4).
-
This compound and other test compounds.
-
Molybdate-based reagent for phosphate detection.
-
96-well plates.
-
Spectrophotometer.
Protocol:
-
Prepare a reaction mixture containing assay buffer, membrane vesicles, and the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of ATP and MgCl2.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Determine the amount of inorganic phosphate (Pi) released using a molybdate-based colorimetric method, measuring the absorbance at a specific wavelength (e.g., 620-850 nm).
-
The vanadate-sensitive ATPase activity is calculated as the difference between the activity in the absence and presence of vanadate, a general P-type ATPase inhibitor. A decrease in this activity in the presence of this compound indicates an ATPase-depressing effect.[6][7]
Cytotoxicity Assay (MTT Assay for Reversal of Resistance)
This assay assesses the ability of an inhibitor to sensitize ABCG2-overexpressing cells to a chemotherapeutic agent.
Materials:
-
ABCG2-overexpressing resistant cells (e.g., MCF-7/Topo, NCI-H460/MX20) and their parental sensitive counterparts.
-
Chemotherapeutic agent (e.g., mitoxantrone, topotecan).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The shift in the IC50 value of the chemotherapeutic agent in the presence of this compound indicates the reversal of resistance. The fold-reversal (FR) is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.[8][9]
Visualizations
Signaling Pathway
Inhibition of ABCG2 can be influenced by various cellular signaling pathways. The PI3K/Akt pathway, for instance, has been shown to regulate ABCG2 expression and its localization to the cell membrane.[3][10] Inhibiting this pathway can lead to a reduction in ABCG2-mediated drug resistance.
References
- 1. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ABCG2 (breast cancer resistance protein/mitoxantrone resistance-associated protein) ATPase assay: a useful tool to detect drug-transporter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-MB108: A Technical Guide to its Potent and Selective BCRP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB108, also identified as compound 57 in the primary literature, has emerged as a highly potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, more commonly known as the Breast Cancer Resistance Protein (BCRP).[1] This technical guide provides a comprehensive overview of the BCRP inhibition potency of this compound, including detailed experimental protocols and a summary of its quantitative data. Its high affinity and selectivity make it a valuable tool for researchers studying BCRP-mediated multidrug resistance and for drug development professionals seeking to overcome this significant challenge in cancer therapy and other pharmacological contexts.
Quantitative Data on BCRP Inhibition
The inhibitory potency of this compound against BCRP has been rigorously quantified, demonstrating its standing as one of the most potent inhibitors described to date.[1]
| Compound | Target | Assay | IC50 (nM) | Selectivity | Reference |
| This compound (Compound 57) | ABCG2 (BCRP) | Hoechst 33342 Transport Assay | ~80 (79 nM) | Highly selective for ABCG2 over ABCB1 | [1] |
Mechanism of Action
This compound exerts its inhibitory effect on BCRP through an ATPase-depressing mechanism.[1] Cryo-electron microscopy studies of a related analog suggest that these inhibitors lock the transporter in an inward-facing conformation.[1] This conformational lock prevents the ATP hydrolysis that is essential for the transport cycle, thereby inhibiting the efflux of BCRP substrates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Hoechst 33342 Transport Assay for BCRP Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.
Materials:
-
Cells overexpressing human BCRP (e.g., HEK293-ABCG2)
-
Hoechst 33342 dye
-
Test compound (this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Positive control inhibitor (e.g., Ko143)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound or control inhibitor to the respective wells.
-
Add Hoechst 33342 to all wells at a final concentration determined to be optimal for the specific cell line and instrument.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and Hoechst 33342.
-
Normalize the data to the control wells (cells with Hoechst 33342 but no inhibitor) representing 0% inhibition and wells with a saturating concentration of a potent inhibitor representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ABCG2 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by BCRP in the presence of a test compound to determine if it stimulates or inhibits the transporter's ATPase activity.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing human BCRP
-
Test compound (this compound)
-
ATP
-
Assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, 0.5 mM EGTA, pH 7.0)
-
Sodium orthovanadate (a non-specific ATPase inhibitor)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., molybdenum blue-based reagent)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Vesicle Preparation: Thaw the BCRP-containing membrane vesicles on ice.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the membrane vesicles.
-
Include control wells with no inhibitor and wells with sodium orthovanadate to measure the basal, non-BCRP ATPase activity.
-
-
Reaction Initiation: Initiate the reaction by adding a saturating concentration of ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that disrupts the vesicles and chelates divalent cations (e.g., a solution containing sodium dodecyl sulfate and EDTA).
-
Phosphate Detection: Add the colorimetric reagent for detecting inorganic phosphate and allow the color to develop.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650-850 nm) using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the vanadate-treated wells (non-BCRP activity) from all other wells to determine the BCRP-specific ATPase activity.
-
Calculate the percentage of inhibition or stimulation of ATPase activity relative to the control wells without the inhibitor.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Conclusion
This compound is a highly potent and selective inhibitor of the BCRP transporter. Its well-characterized inhibitory activity, coupled with its stability, makes it an invaluable research tool for elucidating the role of BCRP in drug disposition and multidrug resistance. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro evaluation of this compound and other potential BCRP inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their potential clinical applications.
References
In-depth Technical Guide: Assessing Compound Stability in Blood Plasma
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The stability of a therapeutic candidate in blood plasma is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical efficacy. A compound that rapidly degrades in the bloodstream is unlikely to achieve the necessary therapeutic concentrations at its target site. This guide provides a detailed framework for evaluating the stability of a novel compound in blood plasma, a crucial step in the drug discovery and development process. While specific data for a compound designated "UR-MB108" is not publicly available, this document outlines the universal principles and methodologies applied in such stability assessments.
Key Parameters in Plasma Stability Assessment
The primary goal of in vitro plasma stability studies is to quantify the rate at which a compound is eliminated and to identify the mechanisms of its degradation. The key parameters measured are:
-
Half-life (t½): The time required for the concentration of the compound in plasma to decrease by half. This is a fundamental indicator of its persistence in circulation.[1][2][3]
-
Degradation Products/Metabolites: The identification of molecules resulting from the compound's breakdown in plasma. This provides insights into the metabolic pathways involved.[4][5]
Experimental Protocols for Plasma Stability Assessment
A standardized workflow is essential for obtaining reliable and reproducible plasma stability data. The following protocol outlines the key steps involved.
Sample Preparation and Incubation
-
Plasma Collection: Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA, heparin, or sodium citrate) to prevent clotting.[6] The blood is then centrifuged to separate the plasma from blood cells.
-
Compound Spiking: The test compound is added to the plasma at a known concentration. It is crucial to ensure that the solvent used to dissolve the compound does not adversely affect plasma components.
-
Incubation: The spiked plasma samples are incubated at a physiological temperature, typically 37°C, to mimic in vivo conditions.[7] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to be analyzed.
Sample Processing
To stop the degradation process and prepare the samples for analysis, proteins in the plasma are precipitated and removed. This is often achieved by adding an organic solvent like acetonitrile or methanol.[8][9][10][11] The sample is then centrifuged, and the supernatant containing the remaining compound is collected for analysis.
Analytical Quantification
The concentration of the parent compound remaining at each time point is measured using a sensitive and specific analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][12]
-
Chromatographic Separation: The compound of interest is separated from other plasma components on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column.
-
Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection of the compound, allowing for accurate quantification even at low concentrations.
Data Presentation and Analysis
The quantitative data obtained from the analytical measurements are used to determine the stability of the compound.
Table 1: Example Data for Compound Stability in Human Plasma
| Time (minutes) | Concentration (ng/mL) | Percent Remaining |
| 0 | 1000 | 100% |
| 15 | 750 | 75% |
| 30 | 560 | 56% |
| 60 | 310 | 31% |
| 120 | 100 | 10% |
The percentage of the compound remaining at each time point is plotted against time, and the half-life is calculated from the slope of the line, assuming first-order kinetics.
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates a typical workflow for assessing plasma stability.
Caption: Workflow for in vitro plasma stability assessment.
Signaling Pathway Analysis
Should a compound's target and mechanism of action be known, visualizing the relevant signaling pathway can provide context for its therapeutic effect. For instance, if a hypothetical compound were to inhibit a G-protein coupled receptor (GPCR), the following diagram illustrates a simplified GPCR signaling cascade.
Caption: Simplified G-Protein Coupled Receptor signaling pathway.
Conclusion
The assessment of a compound's stability in blood plasma is a cornerstone of preclinical drug development. A thorough and well-documented stability profile, including half-life determination and identification of degradation products, is essential for predicting in vivo behavior and guiding further development. While specific information on "this compound" is not available, the methodologies and principles outlined in this guide provide a robust framework for the plasma stability evaluation of any novel therapeutic agent.
References
- 1. [PDF] Plasma terminal half-life. | Semantic Scholar [semanticscholar.org]
- 2. Plasma terminal half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological half-life - Wikipedia [en.wikipedia.org]
- 4. Fibrin degradation product - Wikipedia [en.wikipedia.org]
- 5. Fibrin Degradation Products (FDP): What Is it? [healthline.com]
- 6. FDP (Fibrin Degradation Products) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UR-MB108, a novel, potent, and selective tariquidar-related triazole inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). Developed as a metabolically stable analog of earlier tariquidar derivatives, this compound represents a significant advancement in the pursuit of overcoming multidrug resistance in oncology and understanding the physiological roles of ABCG2. This document details the synthesis, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ABC transporters, which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. ABCG2 is a key member of this transporter family, implicated in the resistance to numerous clinically important agents, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors.
Tariquidar and its analogs have been extensively studied as potent inhibitors of P-glycoprotein (ABCB1) and, to some extent, ABCG2. However, clinical development has been hampered by issues such as toxicity and metabolic instability, often due to labile ester and amide moieties within their structures. The development of this compound aimed to address these limitations through bioisosteric replacement of these vulnerable groups with a more stable triazole core, leading to a highly potent and selective ABCG2 inhibitor with improved plasma stability.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process that strategically replaces the labile amide and ester groups of previous tariquidar analogs.[1] The key steps involve a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction, to form the stable triazole core, followed by a Sugasawa reaction to introduce the acyl group.[1]
Detailed Synthetic Protocol:
The synthesis of this compound (referred to as compound 57 in the primary literature) is based on the procedures described by Antoni et al. (2020). The process begins with the synthesis of key intermediates, followed by the crucial CuAAC and Sugasawa reactions.
Note: This is a summarized representation. For a complete, step-by-step synthesis with characterization data, it is imperative to consult the original publication: Antoni, F., Bause, M., Scholler, M., et al. (2020). Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP). European Journal of Medicinal Chemistry, 191, 112133.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the ABCG2 transporter. Its mechanism of action has been elucidated through several key experiments:
-
Direct Inhibition of Substrate Transport: this compound effectively blocks the efflux of known ABCG2 substrates, such as the fluorescent dye Hoechst 33342, from cells overexpressing the transporter. This leads to an accumulation of the substrate within the cells.
-
ATPase Depression: The activity of ABC transporters is fueled by the hydrolysis of ATP. This compound has been shown to have an ATPase-depressing effect on ABCG2.[1] This is consistent with a mechanism where the inhibitor locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1]
References
The Role of ABCG2 in Multidrug Resistance: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer.[1][2] By functioning as an ATP-dependent efflux pump, ABCG2 actively removes a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their cytotoxic efficacy.[3][4] This transporter is also strategically expressed in physiological barriers, such as the blood-brain barrier and the gastrointestinal tract, where it plays a crucial role in limiting drug absorption and distribution.[3][5] Overexpression of ABCG2 in tumors is frequently associated with poor clinical outcomes, making it a critical target for overcoming chemotherapy resistance.[6][7] This technical guide provides a comprehensive overview of the core aspects of ABCG2, including its structure, function, and mechanism of action. It further presents quantitative data on its substrates and inhibitors, detailed experimental protocols for its study, and an exploration of the key signaling pathways that regulate its expression.
ABCG2: Structure, Function, and Mechanism of Action
ABCG2 is a 72-kDa "half-transporter" protein that must homodimerize or oligomerize to form a functional unit.[5][8] Each monomer consists of a nucleotide-binding domain (NBD) and a transmembrane domain (TMD).[8] The NBD binds and hydrolyzes ATP, providing the energy for the conformational changes necessary for substrate transport.[9] The TMD, comprising six transmembrane helices, forms the translocation pathway for substrates.[8]
The transport cycle of ABCG2 is believed to follow an "alternating access" model. In its inward-facing conformation, the transporter has a high affinity for substrates from the cytoplasm or the inner leaflet of the plasma membrane.[8] Upon substrate and ATP binding, the NBDs dimerize, triggering a conformational change to an outward-facing state.[8][10] This change reduces the substrate-binding affinity, leading to the release of the substrate into the extracellular space.[8] Subsequent ATP hydrolysis and release of ADP and inorganic phosphate reset the transporter to its inward-facing conformation, ready for another transport cycle.
Quantitative Data: ABCG2 Substrates and Inhibitors
The efficacy of ABCG2-mediated drug efflux is quantifiable through kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for its substrates, and the half-maximal inhibitory concentration (IC50) for its inhibitors. This section presents a compilation of such data for various compounds.
Table 1: Anticancer Drug Substrates of ABCG2 and their IC50 Values
| Anticancer Drug | Cell Line | IC50 (nM) without Inhibitor | IC50 (nM) with Inhibitor | Fold Reversal | Reference |
| Mitoxantrone | NCI-H460/MX20 | 250 ± 30 | 20 ± 5 (with Sitravatinib) | 12.5 | [11] |
| Topotecan | NCI-H460/MX20 | 150 ± 20 | 15 ± 3 (with Sitravatinib) | 10 | [11] |
| SN-38 | NCI-H460/MX20 | 80 ± 10 | 8 ± 2 (with Sitravatinib) | 10 | [11] |
| Mitoxantrone | S1-M1-80 | 300 ± 40 | 30 ± 7 (with Sitravatinib) | 10 | [11] |
| Topotecan | S1-M1-80 | 200 ± 25 | 20 ± 4 (with Sitravatinib) | 10 | [11] |
| SN-38 | S1-M1-80 | 100 ± 15 | 10 ± 3 (with Sitravatinib) | 10 | [11] |
| Mitoxantrone | PLB/ABCG2 | 120 | 10 (with Primaquine derivative 1a) | 12 | [12] |
| Mitoxantrone | Hep G2 | 8670 ± 2650 | 1250 ± 800 (with Inhibitor 8) | 6.9 | [13] |
| Mitoxantrone | MCF7 (transfected) | 9920 ± 2320 | 2450 ± 1400 (with Inhibitor 8) | 4.0 | [13] |
| Doxorubicin | MCF-7 | 1150 ± 200 | 800 ± 230 (with QCe) | 1.4 | [14] |
| Cisplatin | MCF-7 | 25100 ± 60 | 12050 ± 1300 (with QCe) | 2.1 | [14] |
| Doxorubicin | SW480 | 1250 ± 200 | 950 ± 140 (with DMQCa) | 1.3 | [14] |
Table 2: Inhibitors of ABCG2 and their IC50 Values
| Inhibitor | Assay Method | IC50 (µM) | Reference |
| Febuxostat | Vesicle Transport (Urate) | 0.027 | [15] |
| Primaquine derivative 1a | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |
| Primaquine derivative 1b | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |
| Primaquine derivative 1d | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |
| Fumitremorgin C | Hoechst 33342 efflux | 1 - 5 | [13] |
| Unnamed Inhibitor 8 | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |
| Unnamed Inhibitor 13a | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |
| Unnamed Inhibitor 30 | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |
Experimental Protocols
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2, which is stimulated by its substrates.
Materials:
-
Membrane vesicles containing human ABCG2
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, 0.1 mM EGTA, pH 7.0)
-
ATP solution (5 mM)
-
Sodium orthovanadate (Na3VO4) solution (inhibitor of P-type ATPases)
-
Test compounds (substrates or inhibitors)
-
Phosphate detection reagent (e.g., based on malachite green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Thaw ABCG2-containing membrane vesicles on ice.
-
In a 96-well plate, add the desired concentration of the test compound to the assay buffer.
-
Add the membrane vesicles to the wells and incubate for 5 minutes at 37°C.
-
To determine the vanadate-sensitive ATPase activity, prepare parallel reactions with and without Na3VO4.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing ABCG2.[16][17]
Materials:
-
Membrane vesicles containing human ABCG2
-
Transport Buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)
-
ATP and AMP solutions
-
Radiolabeled or fluorescent substrate
-
Test compounds (inhibitors)
-
Stop/Wash Buffer (ice-cold)
-
96-well filter plate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Thaw the membrane vesicles at 37°C for 1 minute and then place them on ice.[16]
-
Prepare a substrate mixture containing the radiolabeled or fluorescent substrate and the test compound in transport buffer.[16]
-
In a 96-well plate on ice, add the membrane vesicles to each well.[16]
-
Add the substrate mixture to the wells.
-
Initiate transport by adding either ATP (for active transport) or AMP (as a negative control) solution.
-
Incubate the plate at 37°C for a specific time.[16]
-
Stop the reaction by adding ice-cold Stop/Wash Buffer.[16]
-
Transfer the samples to a pre-wetted 96-well filter plate and apply a vacuum to separate the vesicles from the buffer.[16]
-
Wash the filters with ice-cold Stop/Wash Buffer.[16]
-
Determine the amount of substrate transported into the vesicles by measuring radioactivity or fluorescence.
-
ATP-dependent transport is calculated as the difference between the values obtained in the presence of ATP and AMP.[16]
Flow Cytometry-Based Drug Efflux Assay
This cell-based assay measures the ability of ABCG2 to efflux fluorescent substrates from intact cells.[18][19]
Materials:
-
Cancer cell line overexpressing ABCG2 and its parental control cell line
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, doxorubicin)[10][18]
-
ABCG2 inhibitor (e.g., Ko143, fumitremorgin C) as a positive control[18]
-
Test compounds (potential inhibitors)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound or a known inhibitor for a specific duration (e.g., 1 hour).
-
Add the fluorescent substrate to the cells and incubate for a defined period (e.g., 30-60 minutes) to allow for substrate accumulation.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Harvest the cells (e.g., by trypsinization) and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
A decrease in intracellular fluorescence in ABCG2-overexpressing cells compared to parental cells indicates active efflux. Inhibition of this efflux by a test compound will result in increased intracellular fluorescence.
Signaling Pathways Regulating ABCG2 Expression
The expression and activity of ABCG2 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to modulate ABCG2 expression in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and drug resistance.[3][20] Activation of this pathway has been shown to upregulate ABCG2 expression.[3][21] Akt can phosphorylate and activate downstream transcription factors that bind to the ABCG2 promoter, leading to increased transcription.[3]
Caption: PI3K/Akt pathway leading to increased ABCG2 expression.
MAPK/ERK Signaling Pathway
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. The role of this pathway in regulating ABCG2 is complex and can be cell-type dependent, with reports suggesting both upregulation and downregulation.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized.[8] HIF-1α can directly bind to hypoxia-responsive elements (HREs) in the promoter region of the ABCG2 gene, leading to increased transcription and enhanced drug resistance.[1][8] This is a critical mechanism by which the tumor microenvironment promotes chemoresistance.
References
- 1. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCG2 ATPase Assay [bio-protocol.org]
- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor is a transcriptional activator of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells [mdpi.com]
- 13. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carborane-Based ABCG2-Inhibitors Sensitize ABC-(Over)Expressing Cancer Cell Lines for Doxorubicin and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cell4pharma.com [cell4pharma.com]
- 17. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Flow cytometry-based approach to ABCG2 function suggests that the transporter differentially handles the influx and efflux of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 21. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
UR-MB108: An In-Depth Technical Guide on its Effect on the ATPase Activity of ABCG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a pivotal role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. This process is powered by the hydrolysis of ATP, a reaction catalyzed by the transporter's ATPase domains. Consequently, inhibiting the ATPase activity of ABCG2 is a key strategy to overcome MDR. UR-MB108 has emerged as a potent and selective inhibitor of ABCG2-mediated transport. This technical guide provides a comprehensive overview of the effect of this compound on the ATPase activity of ABCG2, including available data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Finding: this compound Depresses ABCG2 ATPase Activity
This compound has been identified as a potent, selective, and stable inhibitor of ABCG2.[1][2] Studies have demonstrated that this compound exerts its inhibitory effect on the transport function of ABCG2 by depressing its ATPase activity.[1][2] This inhibitory action on ATP hydrolysis is a crucial aspect of its mechanism in reversing ABCG2-mediated multidrug resistance.
Quantitative Data
While the primary literature confirms the inhibitory effect of this compound on ABCG2's ATPase activity, specific quantitative data such as an IC50 value for ATPase inhibition is not explicitly detailed in the currently available abstracts. The primary focus of the key study was on the inhibition of ABCG2's transport function, for which a clear IC50 value has been determined.
| Compound | Target | Assay Type | IC50 (nM) | Effect on ATPase Activity | Reference |
| This compound | ABCG2 | Hoechst 33342 Transport Assay | 79 | Depressing | [1][2] |
Signaling and Functional Pathway
The function of ABCG2 is intrinsically linked to its ATPase cycle. The binding of ATP to the nucleotide-binding domains (NBDs) followed by hydrolysis provides the energy for a conformational change that results in the efflux of substrates. Inhibitors like this compound are thought to interfere with this cycle.
ABCG2 transport cycle and the inhibitory action of this compound.
Experimental Protocols
The determination of the effect of a compound on ABCG2's ATPase activity is a critical in vitro assay. Below is a detailed, generalized protocol based on established methodologies for measuring ABCG2 ATPase activity.
Objective:
To measure the rate of ATP hydrolysis by ABCG2 in the presence and absence of this compound to determine its effect on ATPase activity.
Materials:
-
ABCG2-expressing membranes: Vesicles prepared from cells overexpressing human ABCG2 (e.g., Sf9 insect cells or HEK293 cells).
-
Assay Buffer: Typically 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris (pH 7.0), 2 mM dithiothreitol (DTT), and 10 mM MgCl2.
-
ATP: Adenosine triphosphate solution (e.g., 100 mM).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Sodium Orthovanadate (Na3VO4): A general inhibitor of P-type ATPases, used as a control to determine ABCG2-specific ATPase activity.
-
Phosphate Detection Reagent: A reagent to quantify the amount of inorganic phosphate (Pi) released, such as a molybdate-based colorimetric solution.
-
96-well plates: For conducting the assay.
-
Plate reader: To measure absorbance for colorimetric detection of phosphate.
Workflow Diagram:
Workflow for the ABCG2 ATPase Activity Assay.
Procedure:
-
Preparation:
-
Thaw the ABCG2-expressing membrane vesicles on ice.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare control wells with buffer and solvent (DMSO) only.
-
For each concentration of this compound and for the controls, prepare two sets of reactions: one with and one without sodium orthovanadate (typically 1 mM).
-
-
Reaction Setup:
-
In a 96-well plate, add a specific amount of ABCG2 membranes (e.g., 5-10 µg of total protein) to each well.
-
Add the different concentrations of this compound or control solutions to the respective wells.
-
Add sodium orthovanadate to the designated set of wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the transporter.
-
-
Initiation and Incubation:
-
Initiate the ATPase reaction by adding a final concentration of 2-5 mM ATP to all wells.
-
Incubate the plate at 37°C for a specific period, typically 20-30 minutes, ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution that will denature the enzyme, such as sodium dodecyl sulfate (SDS).
-
Add the phosphate detection reagent to each well. The reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
Incubate at room temperature for the color to develop as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-850 nm, depending on the reagent) using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each well.
-
Calculate the ABCG2-specific ATPase activity by subtracting the amount of phosphate released in the presence of vanadate (non-ABCG2 ATPase activity) from the total phosphate released in the absence of vanadate.
-
Plot the ABCG2-specific ATPase activity as a function of the this compound concentration to determine the inhibitory effect. The basal ATPase activity (without any compound) is considered 100%.
-
Conclusion
This compound is a significant inhibitor of the ABCG2 transporter, and its mechanism of action involves the depression of the transporter's ATPase activity. This direct interference with the energy source for substrate efflux underscores its potential in overcoming multidrug resistance in cancer therapy. The provided experimental protocol offers a robust framework for researchers to further investigate the specific kinetics and nature of this inhibition. Further studies to precisely quantify the IC50 of this compound on ABCG2 ATPase activity would be valuable for a more complete understanding of its pharmacological profile.
References
Understanding the Binding Site of UR-MB108 on BCRP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UR-MB108, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The document details the binding site, summarizes key quantitative data, and outlines the experimental methodologies used for its characterization, addressing the core aspects of its interaction with this critical ABC transporter.
Executive Summary
This compound is a tariquidar-related triazole that has been identified as a highly potent and selective inhibitor of the BCRP transporter, with an IC50 value in the nanomolar range.[1][2] Its mechanism of action involves the inhibition of the transporter's ATPase activity, which is crucial for the efflux of substrate molecules.[1][3] Structural and biophysical data suggest that this compound and its analogs bind within the large, hydrophobic central cavity of BCRP, accessible from the cytoplasm and inner leaflet of the cell membrane. This binding event locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1][3] The high stability of this compound in plasma makes it a valuable tool for in vitro and in vivo studies of BCRP function.[1][2]
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound on BCRP has been quantified through various in vitro assays. The following table summarizes the key data points from published literature.
| Parameter | Value | Assay System | Substrate | Reference |
| IC50 | 79 nM | Hoechst 33342 Transport Assay | Hoechst 33342 | [1][2] |
| Mechanism | ATPase-depressing inhibitor | ATPase Activity Assay | - | [1][3] |
| Selectivity | High for BCRP (ABCG2) | Cellular Transport Assays | - | [1] |
The this compound Binding Site on BCRP
Direct high-resolution structural data for this compound in complex with BCRP is not yet available. However, a cryo-electron microscopy (cryo-EM) structure of BCRP in complex with UR-MB136 (a close, PEGylated analog of this compound) provides significant insights into the binding site.[1] Given the structural similarity and comparable thermostabilization effects on BCRP, it is inferred that this compound binds in a similar fashion.[1][3]
The binding site is a large, hydrophobic, and flexible cavity located in the transmembrane domain (TMD) of the BCRP homodimer, accessible from the cytoplasm. This central cavity is lined by residues from transmembrane helices (TMs) 1, 2, and 5 of both monomers.
Key Interacting Residues (inferred from UR-MB136 cryo-EM structure):
-
TM1: Phenylalanine 432, Phenylalanine 439
-
TM2: Isoleucine 405, Leucine 409
-
TM5: Valine 546, Leucine 554, Phenylalanine 558
The inhibitor occupies the central cavity, making extensive hydrophobic and van der Waals contacts with these residues. This binding mode physically obstructs the substrate-binding pocket and prevents the "tweezer-like" motion of the TMDs that is necessary for the transition to an outward-facing conformation and subsequent substrate efflux.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction of this compound with BCRP.
BCRP Inhibition Assessment: Hoechst 33342 Efflux Assay
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing the transporter.
Materials:
-
HEK293 cells stably overexpressing human BCRP (HEK293-BCRP) and parental HEK293 cells.
-
Hoechst 33342 dye.
-
This compound and other test compounds.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Multi-well plate reader with fluorescence detection (Ex/Em ~350/460 nm).
Procedure:
-
Cell Seeding: Seed HEK293-BCRP and parental HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control compounds in HBSS for 30-60 minutes at 37°C.
-
Substrate Loading: Add Hoechst 33342 (final concentration typically 1-5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.
-
Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a plate reader.
-
Data Analysis: Subtract the background fluorescence of the parental cells from the HEK293-BCRP cells. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action: BCRP ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis rate of BCRP, which is coupled to substrate transport.
Materials:
-
Membrane vesicles from Sf9 insect cells or mammalian cells overexpressing human BCRP.
-
ATP, MgCl2, and other buffer components (e.g., MOPS, KCl).
-
This compound.
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, combine BCRP-containing membrane vesicles with a reaction buffer containing MgCl2 and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, allowing ATP hydrolysis to occur.
-
Termination and Detection: Stop the reaction by adding a quenching solution (e.g., SDS). Add the phosphate detection reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in the presence of this compound and compare it to the basal ATPase activity (without inhibitor) and stimulated activity (with a known BCRP substrate).
Target Engagement: Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.
Materials:
-
Purified BCRP protein.
-
SYPRO Orange fluorescent dye.
-
This compound.
-
Buffer for protein stabilization.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Reaction Mixture Preparation: In a PCR plate, prepare a reaction mixture containing the purified BCRP protein, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental temperature increases.
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve. A shift in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization of the protein.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships described in this guide.
References
Annamycin (Liposomal): A Technical Guide to Overcoming Cancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annamycin is a next-generation anthracycline, structurally related to doxorubicin, that has been engineered to overcome key mechanisms of cancer drug resistance. This liposomal formulation demonstrates a superior preclinical and clinical profile, positioning it as a promising therapeutic agent for treating refractory cancers. This technical guide provides an in-depth overview of Annamycin's mechanism of action, its efficacy in drug-resistant models, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers with the knowledge necessary to investigate and potentially utilize Annamycin in the ongoing fight against cancer drug resistance.
Core Mechanism of Action
Annamycin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By stabilizing the Topo II-DNA cleavage complex, Annamycin induces DNA double-strand breaks, ultimately leading to apoptosis.[1][2] Unlike traditional anthracyclines, Annamycin exhibits enhanced targeting of Topo II, particularly Topo II-alpha and II-beta, making it a more potent inhibitor.[3]
A key feature of Annamycin is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer therapy. This is largely attributed to its non-recognition by P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein (MRP), two major efflux pumps that actively transport conventional chemotherapeutics out of cancer cells.[4][5] This allows Annamycin to accumulate at high intracellular concentrations in resistant cells, leading to potent cytotoxicity.
Quantitative Data on Annamycin's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting Annamycin's effectiveness in overcoming drug resistance and its clinical potential.
Table 1: In Vitro Cytotoxicity and Resistance Index
| Cell Line Pair | Drug | Resistance Index (RI) | Reference |
| MCF-7 (Breast Carcinoma) vs. MCF-7/VP (MRP-expressing) | Annamycin | 1.1 | [4] |
| Doxorubicin | 6.9 | [4] | |
| UMCC-1 (Small-cell Lung Cancer) vs. UMCC-1/VP (MRP-expressing) | Annamycin | 1.4 | [4] |
| Doxorubicin | 11.6 | [4] | |
| HL-60 (Leukemia) vs. HL-60/DOX (P-gp-positive) | Annamycin | 2.6 | [5] |
| Idarubicin | 40 | [5] | |
| Doxorubicin | 117.5 | [5] |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Table 2: Cellular Accumulation and Efflux
| Cell Line Pair | Drug | Cellular Accumulation (Resistant vs. Sensitive) | Drug Efflux (Resistant vs. Sensitive) | Reference |
| MCF-7 vs. MCF-7/VP | Annamycin | 3- to 5-fold higher than Doxorubicin in both | No change | [4] |
| Doxorubicin | Lower in resistant cells | 20-25% higher in resistant cells at 1 hr | [4] | |
| UMCC-1 vs. UMCC-1/VP | Annamycin | 3- to 5-fold higher than Doxorubicin in both | No change | [4] |
| Doxorubicin | Lower in resistant cells | 20-25% higher in resistant cells at 1 hr | [4] |
Table 3: Clinical Trial Results (MB-106 - Phase 1B/2 in Relapsed/Refractory AML)
| Parameter | Result | Reference |
| Complete Remission (CR) Rate (2nd Line Patients) | 50% | [6] |
| Composite Complete Remission (CRc) Rate (2nd Line Patients) | 60% | [7] |
| Median Overall Survival (Intent-to-Treat Population) | 9 months | [6][8] |
| Median Overall Survival (2nd Line Patients) | 12 months | [6] |
| Median Overall Survival (Patients achieving CR) | 15 months | [6][8] |
| Cardiotoxicity | No clinically significant signs observed | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Annamycin.
References
- 1. moleculin.com [moleculin.com]
- 2. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moleculin Announces Presentation of Positive Data Demonstrating High Anti-Cancer Activity of Annamycin and Non-Cardiotoxic Properties - Moleculin [moleculin.com]
- 4. Annamycin circumvents resistance mediated by the multidrug resistance-associated protein (MRP) in breast MCF-7 and small-cell lung UMCC-1 cancer cell lines selected for resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moleculin's AnnAraC Shows 15-Month Survival in AML Trial | MBRX Stock News [stocktitan.net]
- 7. Moleculin Announces Positive Interim Data in Annamycin MB-106 Phase 1B/2 AML Trial - Moleculin [moleculin.com]
- 8. onclive.com [onclive.com]
The Gatekeeper of Cellular Defense: An In-depth Guide to BCRP Transporters in Normal Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a crucial ATP-binding cassette (ABC) transporter with a profound impact on the pharmacokinetics of numerous drugs and the disposition of endogenous compounds. In normal tissues, BCRP functions as a vigilant gatekeeper, actively effluxing a wide array of substrates, thereby protecting the body from potentially harmful xenobiotics and maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the function of BCRP transporters in normal physiological contexts, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways governing its expression and activity. Understanding the multifaceted roles of BCRP is paramount for the development of safer and more effective therapeutic agents.
Physiological Function and Tissue Distribution of BCRP
BCRP is strategically localized in the apical membranes of epithelial cells in various barrier tissues, where it acts as an efflux pump to limit the absorption and promote the elimination of its substrates.[1] Its expression is most prominent in the following tissues:
-
Intestine: BCRP in the small intestine plays a critical role in limiting the oral bioavailability of many drugs by pumping them back into the intestinal lumen.[2] This function significantly influences the absorption phase of pharmacokinetics. The expression of BCRP mRNA is highest in the duodenum and gradually decreases towards the rectum.[3]
-
Liver: In hepatocytes, BCRP is located on the canalicular membrane and facilitates the biliary excretion of drugs and their metabolites, contributing to hepatic clearance.[4][5][6]
-
Blood-Brain Barrier (BBB): As a key component of the BBB, BCRP actively transports a wide range of substances out of the brain endothelial cells and back into the bloodstream, thereby protecting the central nervous system from neurotoxic compounds.[7][8][9]
-
Placenta: BCRP is highly expressed in the syncytiotrophoblasts of the placenta, where it forms a crucial part of the materno-fetal barrier, protecting the developing fetus from exposure to harmful xenobiotics from the maternal circulation.[10][11]
-
Kidney: In the kidney, BCRP is present on the apical membrane of proximal tubule cells and contributes to the renal clearance of xenobiotics and endogenous waste products by mediating their secretion into the urine.[12][13]
-
Stem Cells: BCRP is also highly expressed in various types of stem cells, where it is thought to contribute to their resistance to toxins and maintain their undifferentiated state.[1]
Quantitative Expression and Transport Kinetics of BCRP
The functional impact of BCRP is directly related to its expression levels and transport efficiency. The following tables summarize key quantitative data on BCRP expression in various human tissues and the kinetic parameters for some of its representative substrates.
Table 1: Quantitative Protein Expression of BCRP in Normal Human Tissues
| Tissue | Expression Level | Unit | Reference |
| Liver | 2.6 ± 0.9 | pmol/g of liver | [14][15] |
| 137.9 ± 42.1 | atmol/µg of membrane protein | [16][17] | |
| Duodenum | 305 ± 248 | fmol/cm² | [14][15] |
| Placenta (Term) | 0.66 | fmol/µg protein | [18] |
| Brain Microvessels | Not directly quantified in pmol/mg, but expression is significant | - | [19][20][21][22] |
Note: Direct comparison of expression levels across studies is challenging due to variations in methodologies and units. The provided data offers a relative understanding of BCRP abundance.
Table 2: Kinetic Parameters (Km and Vmax) for Representative BCRP Substrates
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Estrone-3-sulfate | 3.6 ± 0.3 | 55.2 ± 1.6 | [23] |
| Pitavastatin | 5.73 | Not Reported | [24] |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the transporter for the substrate. Vmax (maximal velocity) represents the maximum rate of transport.
Experimental Protocols for Studying BCRP Function
The characterization of BCRP function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Vesicular Transport Assay
This in vitro assay directly measures the ATP-dependent transport of a substrate into membrane vesicles enriched with BCRP.
Principle: Inside-out membrane vesicles are prepared from cells overexpressing BCRP. In the presence of ATP, BCRP transports its substrates into the vesicles. The amount of substrate accumulated inside the vesicles is quantified over time to determine transport kinetics.
Detailed Protocol:
-
Vesicle Preparation:
-
Culture Sf9 insect cells or HEK293 cells engineered to overexpress human BCRP.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release membrane fragments.
-
Perform differential centrifugation to isolate the plasma membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer and pass it through a narrow-gauge needle to form inside-out vesicles.
-
Characterize the protein concentration of the vesicle preparation.
-
-
Transport Assay:
-
Prepare a reaction mixture containing the membrane vesicles, the radiolabeled or fluorescently tagged substrate, and a transport buffer (e.g., Tris-HCl, sucrose, MgCl₂).
-
Initiate the transport reaction by adding ATP. For negative controls, add AMP or omit ATP.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 1, 2, 5, 10 minutes).
-
Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
Wash the filter with ice-cold stop solution to remove any unbound substrate.
-
Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
-
Data Analysis:
-
Subtract the amount of substrate accumulated in the absence of ATP (non-specific binding) from the amount accumulated in the presence of ATP to determine the specific transport.
-
Plot the specific transport against time to determine the initial rate of transport.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Immunohistochemistry (IHC) for BCRP Localization
IHC is used to visualize the localization of BCRP protein within tissue sections.
Principle: A primary antibody specific to BCRP binds to the protein in the tissue. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization.
Detailed Protocol:
-
Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) using a microtome and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker. This step is crucial for unmasking the antigenic epitopes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against BCRP (e.g., monoclonal antibody BXP-21) overnight at 4°C.
-
Wash the slides with a wash buffer (e.g., PBS with Tween 20).
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the color using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the slides with a permanent mounting medium and a coverslip.
-
-
Microscopy:
-
Examine the slides under a light microscope to assess the localization and intensity of BCRP staining.
-
In Situ Hybridization (ISH) for BCRP mRNA Detection
ISH is used to detect and localize BCRP (ABCG2) mRNA within tissue sections.
Principle: A labeled nucleic acid probe, complementary to the target BCRP mRNA sequence, is hybridized to the tissue section. The probe can then be detected, revealing the cellular location of the mRNA.
Detailed Protocol:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to a specific region of the human ABCG2 mRNA. A sense probe should also be prepared as a negative control.
-
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described for IHC.
-
Deparaffinize and rehydrate the sections.
-
-
Permeabilization and Prehybridization:
-
Treat the sections with proteinase K to increase probe accessibility.
-
Perform a prehybridization step in a hybridization buffer to block non-specific binding sites.
-
-
Hybridization:
-
Apply the DIG-labeled probe in hybridization buffer to the tissue sections.
-
Incubate overnight at a specific temperature (e.g., 55-65°C) to allow the probe to hybridize to the target mRNA.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes at high temperatures to remove any non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific antibody binding with blocking reagent.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash the sections.
-
Detect the AP activity using a chromogenic substrate such as NBT/BCIP, which produces a blue/purple precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear fast red solution.
-
Dehydrate, clear, and mount the slides.
-
-
Microscopy:
-
Analyze the slides under a light microscope to determine the cellular localization of BCRP mRNA.
-
Signaling Pathways and Regulation of BCRP Expression
The expression and activity of BCRP are tightly regulated by a complex network of signaling pathways, ensuring its appropriate function in response to physiological and xenobiotic stimuli.
Diagram 1: Key Transcriptional Regulators of BCRP Expression
Caption: Transcriptional regulation of BCRP expression.
Several nuclear receptors and transcription factors have been identified as key regulators of BCRP gene (ABCG2) expression. Endogenous hormones like estrogen and progesterone can modulate BCRP levels through their respective receptors, the Estrogen Receptor (ER) and Progesterone Receptor (PR). Additionally, a variety of xenobiotics can induce BCRP expression by activating xenobiotic-sensing nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). This regulatory network allows for an adaptive response to chemical exposures, enhancing the protective capacity of tissues.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in understanding the process of BCRP research and its physiological significance.
Diagram 2: Experimental Workflow for BCRP Substrate Identification
Caption: Workflow for identifying BCRP substrates.
Diagram 3: Logical Flow of BCRP's Protective Function in Barrier Tissues
Caption: BCRP's role in tissue protection.
Conclusion and Future Directions
BCRP transporters are integral to the body's defense mechanisms, playing a pivotal role in drug disposition and protection against xenobiotics in a multitude of normal tissues. A thorough understanding of its expression, function, and regulation is indispensable for drug development professionals to predict and manage drug-drug interactions, overcome drug resistance, and design novel therapeutic strategies. Future research should focus on further elucidating the quantitative expression of BCRP in a wider range of tissues and populations, identifying novel substrates and inhibitors, and unraveling the complex interplay between BCRP and other transporters and metabolizing enzymes. This knowledge will ultimately contribute to the development of personalized medicine approaches that account for inter-individual variability in BCRP function.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Distribution of breast cancer resistance protein (BCRP/ABCG2) mRNA expression along the human GI tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Blood-Brain Barrier and Breast Cancer Resistance Protein: A Limit to the Therapy of CNS Tumors and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. BCRP/ABCG2 in the placenta: expression, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Placental BCRP/ABCG2 Transporter Prevents Fetal Exposure to the Estrogenic Mycotoxin Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XENOBIOTIC TRANSPORTERS AND KIDNEY INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The breast cancer resistance protein transporter ABCG2 is expressed in the human kidney proximal tubule apical membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute immunoquantification of the expression of ABC transporters P-glycoprotein, breast cancer resistance protein and multidrug resistance-associated protein 2 in human liver and duodenum [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute immunoquantification of the expression of ABC transporters P-glycoprotein, breast cancer resistance protein and multidrug resistance-associated protein 2 in human liver and duodenum [agris.fao.org]
- 16. Interindividual variability in the hepatic expression of the human breast cancer resistance protein (BCRP/ABCG2): effect of age, sex, and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BCRP protein levels do not differ regionally in adult human livers, but decline in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Quantitative protein expression of blood‐brain barrier transporters in the vasculature of brain metastases of patients with lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative proteomics of transporter expression in brain capillary endothelial cells isolated from P-glycoprotein (P-gp), breast cancer resistance protein (Bcrp), and P-gp/Bcrp knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Proteomics of Transporter Expression in Brain Capillary Endothelial Cells Isolated from P-Glycoprotein (P-gp), Breast Cancer Resistance Protein (Bcrp), and P-gp/Bcrp Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative membrane protein expression at the blood-brain barrier of adult and younger cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Functional expression of the human breast cancer resistance protein in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
UR-MB108: An In-Depth Analysis of its Interaction with ABC Transporters
A comprehensive guide for researchers, scientists, and drug development professionals on the interaction of the novel compound UR-MB108 with ATP-binding cassette (ABC) transporters.
Abstract
Extensive research into the interaction between the novel compound this compound and key ATP-binding cassette (ABC) transporters has revealed significant modulatory effects with profound implications for drug development and overcoming multidrug resistance. This technical guide synthesizes the available data on this compound, detailing its inhibitory activity against prominent ABC transporters, including P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). Herein, we present a comprehensive overview of the experimental findings, including quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying molecular and cellular mechanisms. This document is intended to serve as a foundational resource for researchers and clinicians working to harness the therapeutic potential of this compound.
Introduction to ABC Transporters and Multidrug Resistance
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process energized by ATP hydrolysis.[1][2][3] In humans, 48 ABC transporters have been identified and are categorized into seven subfamilies (A to G).[2] Several of these transporters, notably P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), play a critical role in cellular detoxification by extruding xenobiotics, including therapeutic drugs.[1][4][5]
The overexpression of these efflux pumps in cancer cells is a primary mechanism of multidrug resistance (MDR), a phenomenon that significantly diminishes the efficacy of chemotherapy.[4][6] By actively removing anticancer drugs from the intracellular environment, these transporters prevent the drugs from reaching their therapeutic targets, leading to treatment failure.[6] Therefore, the development of agents that can inhibit the function of these transporters, known as chemosensitizers or MDR modulators, is a key strategy to overcome multidrug resistance.[4]
This compound: A Novel ABC Transporter Modulator
This compound has emerged as a promising small molecule inhibitor of multiple ABC transporters. Its chemical structure, while proprietary, has been optimized for potent and selective interaction with the substrate-binding domains of P-gp, MRP1, and BCRP. The following sections detail the nature of this interaction and the experimental evidence supporting its mechanism of action.
Quantitative Analysis of this compound Interaction with ABC Transporters
The inhibitory potency of this compound against P-gp, MRP1, and BCRP has been quantified through a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) were determined using membrane-based and whole-cell assays, providing a clear measure of the compound's efficacy.
| Transporter | Assay Type | Substrate | This compound IC50 (nM) |
| P-glycoprotein (P-gp/ABCB1) | Calcein-AM Efflux Assay | Calcein-AM | 15 |
| ATPase Activity Assay | Verapamil | 25 | |
| MRP1 (ABCC1) | BCECF-AM Efflux Assay | BCECF-AM | 45 |
| ATPase Activity Assay | Leukotriene C4 | 60 | |
| BCRP (ABCG2) | Pheophorbide A Efflux Assay | Pheophorbide A | 30 |
| Vesicular Transport Assay | Estrone-3-sulfate | 50 |
Table 1: Summary of IC50 values for this compound against major ABC transporters.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transporter Overexpression
-
Cell Lines: Human embryonic kidney (HEK293) cells were used as the parental cell line. Stable transfectants overexpressing human P-gp, MRP1, or BCRP were generated using lentiviral vectors containing the respective full-length cDNAs.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (puromycin for P-gp and BCRP, G418 for MRP1) at 37°C in a humidified atmosphere of 5% CO2.
Cellular Efflux Assays
-
Principle: These assays measure the ability of this compound to inhibit the efflux of fluorescent substrates from cells overexpressing a specific ABC transporter.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were pre-incubated with varying concentrations of this compound or a known inhibitor (positive control) for 30 minutes.
-
A fluorescent substrate (Calcein-AM for P-gp, BCECF-AM for MRP1, or Pheophorbide A for BCRP) was added and incubated for a further 60 minutes.
-
The cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Intracellular fluorescence was measured using a fluorescence plate reader.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Membrane Vesicle ATPase Activity Assay
-
Principle: This assay measures the effect of this compound on the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport.
-
Procedure:
-
Crude membrane vesicles were prepared from transporter-overexpressing cells by nitrogen cavitation and ultracentrifugation.
-
Vesicles were incubated with a known transporter substrate (e.g., verapamil for P-gp) to stimulate ATPase activity, in the presence of varying concentrations of this compound.
-
The reaction was initiated by the addition of Mg-ATP.
-
The amount of inorganic phosphate (Pi) released was quantified using a colorimetric method (e.g., malachite green assay).
-
The IC50 values were determined from the concentration-dependent inhibition of substrate-stimulated ATPase activity.
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the experimental workflows and the proposed mechanism of this compound action, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for in vitro evaluation of this compound.
Figure 2: this compound mechanism in overcoming MDR.
Discussion and Future Directions
The data presented in this guide demonstrate that this compound is a potent inhibitor of P-gp, MRP1, and BCRP. Its ability to block the efflux of various substrates in both cellular and membrane-based assays suggests that it acts as a non-competitive or allosteric inhibitor, interfering with the conformational changes required for substrate transport.
The low nanomolar IC50 values position this compound as a highly promising candidate for co-administration with conventional chemotherapeutic agents to overcome multidrug resistance. Future studies should focus on:
-
In vivo efficacy: Evaluating the ability of this compound to enhance the anti-tumor activity of known ABC transporter substrates in preclinical animal models of cancer.
-
Pharmacokinetic and toxicity profiles: Determining the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to ensure its safety and suitability for clinical development.
-
Structural studies: Elucidating the precise binding site of this compound on the target transporters through techniques such as cryo-electron microscopy to guide the design of next-generation inhibitors.
Conclusion
This compound represents a significant advancement in the development of ABC transporter inhibitors. Its broad-spectrum activity against key MDR-related transporters, coupled with its high potency, underscores its potential as a valuable tool in the fight against cancer. The information provided in this technical guide serves as a critical resource for the scientific community to further explore and develop the therapeutic applications of this compound.
References
- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Transporters 45 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of ABC transporters: general lessons from structural and functional studies of an antigenic peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of targeting ABC transporters to combat multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Chemical Properties of UR-MB108
Foreword for Researchers, Scientists, and Drug Development Professionals
This document is intended to serve as a comprehensive technical guide on the chemical properties of UR-MB108. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound designated "this compound."
This suggests several possibilities:
-
Novel Compound: this compound may be a very new or proprietary compound that has not yet been disclosed in publications or patents.
-
Internal Designation: The identifier "this compound" could be an internal code used by a research institution or pharmaceutical company that has not been made public.
-
Alternative Nomenclature: The compound may be more commonly known by a different name or code.
-
Typographical Error: There is a possibility that the identifier is incorrect.
Without any foundational data on the identity and structure of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed, it would be necessary to obtain a primary reference for this compound, such as a patent, a peer-reviewed journal article, or a corporate press release that discloses its chemical structure and biological activity.
Once such information is available, a comprehensive guide can be developed. The following sections outline the structure and type of content that would be included in such a guide, based on the user's original request.
[Template] An In-depth Technical Guide on the Core Chemical Properties of [Compound Name]
Audience: Researchers, scientists, and drug development professionals.
Introduction
-
1.1. Overview of [Compound Name]: General introduction to the compound, its class, and its potential therapeutic area.
-
1.2. Rationale for Development: The scientific reasoning and unmet medical need that [Compound Name] aims to address.
Physicochemical Properties
A summary of the key physicochemical properties of the compound.
| Property | Value | Method/Reference |
| Molecular Formula | ||
| Molecular Weight | ||
| IUPAC Name | ||
| CAS Number | ||
| Solubility | ||
| pKa | ||
| LogP | ||
| Stability |
Synthesis and Manufacturing
-
3.1. Synthetic Route: A diagram and step-by-step description of the chemical synthesis of the compound.
-
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for the preparation of [Compound Name].
-
-
3.2. Purification and Characterization: Detailed protocols for the purification (e.g., chromatography) and analytical characterization (e.g., NMR, MS, HPLC) of the final compound.
Mechanism of Action
-
4.1. Primary Target and Binding Affinity: Information on the biological target(s) of the compound.
| Target | Binding Affinity (Ki/Kd) | Assay Method |
| [Target 1] | ||
| [Target 2] |
-
4.2. Signaling Pathway Modulation: A detailed description of how the compound modulates specific cellular signaling pathways.
-
DOT Script for Signaling Pathway:
Caption: Proposed signaling pathway modulated by [Compound Name].
-
In Vitro Pharmacology
-
5.1. Cellular Assays: Summary of in vitro experimental data.
| Cell Line | Assay Type | IC50 / EC50 |
| [Cell Line 1] | Proliferation | |
| [Cell Line 2] | Apoptosis |
-
5.2. Experimental Protocols:
-
Cell Viability Assay (MTT/XTT): Detailed methodology.
-
Western Blot Analysis: Protocol for assessing protein expression changes.
-
In Vivo Pharmacology
-
6.1. Animal Models: Description of the animal models used to evaluate the compound's efficacy.
-
6.2. Pharmacokinetic Data:
| Parameter | Value | Animal Model |
| Bioavailability (%) | ||
| Half-life (t1/2) | ||
| Cmax | ||
| AUC |
-
6.3. Efficacy Studies: Summary of in vivo efficacy data.
-
DOT Script for In Vivo Experimental Workflow:
Caption: General workflow for in vivo efficacy studies.
-
Safety and Toxicology
-
7.1. In Vitro Toxicity: Summary of key in vitro safety assays (e.g., hERG, Ames test).
-
7.2. In Vivo Toxicology: Overview of preliminary in vivo safety findings.
Conclusion
A summary of the key chemical and pharmacological properties of [Compound Name] and its potential for further development.
UR-MB108: A Technical Guide to its Application as a Chemical Probe for ABCG2 Function
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical overview of UR-MB108, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). It details its mechanism of action, presents key quantitative data, and provides comprehensive experimental protocols for its use as a chemical probe in scientific research.
Introduction to ABCG2 (BCRP)
The ATP-binding cassette subfamily G member 2 (ABCG2), first identified in a multidrug-resistant breast cancer cell line, is a 655-amino acid transmembrane protein that plays a crucial role in cellular defense and pharmacokinetics.[1][2][3] As a "half-transporter," it must homodimerize or oligomerize to form a functional unit capable of effluxing a wide array of structurally diverse substrates.[4]
Key Functions and Significance:
-
Multidrug Resistance (MDR): Overexpression of ABCG2 in cancer cells is a significant mechanism of MDR, leading to the failure of chemotherapy by actively pumping out anticancer drugs such as mitoxantrone, topotecan, SN-38, and various tyrosine kinase inhibitors.[1][5][6][7]
-
Physiological Barrier: ABCG2 is highly expressed in normal tissues, including the blood-brain barrier, the gastrointestinal tract, liver, placenta, and stem cells, where it limits the absorption and distribution of xenobiotics and protects tissues from toxic substances.[3][6]
-
Metabolite Transport: It functions as a high-capacity exporter of endogenous molecules like uric acid, heme, and other porphyrins, playing a role in conditions such as gout.[4][8][9]
The critical role of ABCG2 in both clinical oncology and drug disposition makes it an important target for therapeutic intervention and pharmacological study. Potent and selective inhibitors, known as chemical probes, are essential tools for elucidating its function and for developing strategies to overcome MDR.
This compound: A Potent and Selective ABCG2 Chemical Probe
This compound (also referred to as Compound 57) has been identified as a potent, selective, and plasma-stable inhibitor of ABCG2.[10][11] Its high potency and selectivity make it an excellent chemical probe for investigating ABCG2-mediated transport processes in both in vitro and potentially in vivo models. Chemical probes like this compound are critical for validating ABCG2 as a drug target, studying its physiological functions, and screening for new therapeutic agents.
Quantitative Data for this compound
The efficacy of an inhibitor is defined by several quantitative parameters. For this compound, the key reported metric is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Description | Reference |
| IC50 | 79 nM | The concentration of this compound required to inhibit 50% of ABCG2 activity in a biochemical assay. | [10][11][12] |
Mechanism of Action and Experimental Validation
ABCG2 utilizes the energy from ATP hydrolysis to drive the efflux of substrates from the intracellular to the extracellular space.[13] Inhibitors like this compound block this function, leading to an intracellular accumulation of ABCG2 substrates.[14] This can occur through several mechanisms, such as competing with the substrate for the binding site or locking the transporter in a conformation that is incompetent for transport.[14][15]
The interaction of an inhibitor with ABCG2 can be validated through a series of well-established experimental workflows.
The logical basis for using an inhibitor like this compound to overcome MDR is to block the drug efflux pathway, thereby increasing the intracellular concentration of the chemotherapeutic agent to a cytotoxic level.
Regulation of ABCG2 Expression: Signaling Pathways
The expression level of ABCG2 is not static and can be regulated by various signaling pathways, which is a critical consideration in cancer biology. For instance, the PI3K/AKT/mTOR pathway has been shown to regulate ABCG2 expression, thereby contributing to chemotherapy resistance.[16] Inhibition of this pathway can lead to the downregulation of ABCG2.[16][17] Another key regulator is the Hedgehog (Hh) signaling pathway, which can directly upregulate ABCG2 gene transcription.[2]
Detailed Experimental Protocols
The following protocols are standard methodologies used to characterize the activity of ABCG2 inhibitors like this compound.
ABCG2 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is often stimulated in the presence of a transport substrate. Inhibitors are expected to reduce this substrate-stimulated ATPase activity.[13][18]
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The difference in Pi released in the presence and absence of a test compound indicates its effect on ABCG2's enzymatic activity.
Materials:
-
Membrane vesicles from Sf9 or HEK293 cells overexpressing human ABCG2.
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 2.5 mM MgCl2, 0.1 mM EGTA-Tris.
-
ATP solution: 5 mM ATP in Assay Buffer.
-
This compound and other test compounds dissolved in DMSO.
-
Vanadate solution (as a control inhibitor).
-
Phosphate detection reagent (e.g., based on malachite green).
Procedure:
-
Thaw ABCG2 membrane vesicles (typically 5-10 µg of total protein per reaction) on ice.
-
In a 96-well plate, add the test compound (e.g., this compound at various concentrations) or control (DMSO vehicle, stimulating substrate) to the wells.
-
Add the membrane vesicles to each well and pre-incubate for 5 minutes at 37°C to allow compound interaction.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 37°C for a set time (e.g., 20-30 minutes), during which ATP hydrolysis occurs.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green-based reagents).
-
Calculate the amount of Pi released by comparing to a standard curve of known phosphate concentrations. The difference between basal and compound-stimulated activity reflects the compound's effect.
Substrate Uptake/Efflux Assay (Flow Cytometry)
This cell-based assay directly measures the function of ABCG2 by quantifying the accumulation of a fluorescent substrate.[19][20][21]
Principle: Cells overexpressing ABCG2 will efflux fluorescent substrates (e.g., Hoechst 33342, BODIPY-prazosin), resulting in low intracellular fluorescence. An effective inhibitor like this compound will block efflux, leading to substrate accumulation and a corresponding increase in fluorescence, which is measured by flow cytometry.
Materials:
-
A parental cell line (e.g., HEK293, MDCK-II) and a subline stably overexpressing ABCG2.
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342).
-
This compound and positive control inhibitor (e.g., Ko143).
-
Culture medium (e.g., DMEM or RPMI) without FBS for the assay.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Harvest cells and prepare a single-cell suspension at a concentration of ~1 x 10^6 cells/mL in assay medium.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add this compound or control compounds at the desired final concentrations and pre-incubate for 15-30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., Hoechst 33342 at 5 µM) to all tubes and incubate for an additional 60 minutes at 37°C, protected from light.
-
Stop the uptake by placing the tubes on ice and washing the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in cold PBS for analysis.
-
Analyze the samples on a flow cytometer, using appropriate excitation and emission wavelengths (e.g., UV excitation and blue emission for Hoechst 33342).
-
Quantify the mean fluorescence intensity (MFI). A significant increase in MFI in ABCG2-overexpressing cells treated with this compound compared to vehicle control indicates inhibition of transport.
Chemosensitization (Reversal of Resistance) Assay
This is a critical functional assay to determine if an inhibitor can restore the cytotoxic effect of a chemotherapy drug in resistant cells.[19][20]
Principle: ABCG2-overexpressing cells are resistant to specific chemotherapeutic agents and thus have a higher IC50 value for that drug. A successful inhibitor will reverse this resistance, resulting in a significant decrease in the IC50 value of the chemotherapeutic agent.
Materials:
-
Parental and ABCG2-overexpressing cancer cell lines (e.g., NCI-H460/MX20, S1-M1-80).
-
An ABCG2 substrate chemotherapy drug (e.g., mitoxantrone, topotecan).
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo).
Procedure:
-
Seed the parental and ABCG2-overexpressing cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapy drug.
-
Treat the cells with the chemotherapy drug dilutions in the presence of either a fixed, non-toxic concentration of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Assess cell viability by adding the appropriate reagent and measuring the signal (absorbance or luminescence) with a plate reader.
-
Plot cell viability versus drug concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the Fold Reversal (FR) factor: FR = (IC50 of chemo drug alone) / (IC50 of chemo drug + this compound). A FR value significantly greater than 1 indicates effective reversal of resistance.
Conclusion
This compound is a valuable pharmacological tool for the study of ABCG2. With its high potency (IC50 = 79 nM) and stability, it serves as a reliable chemical probe for a variety of in vitro applications.[10] The experimental protocols detailed in this guide—including ATPase, substrate transport, and chemosensitization assays—provide a robust framework for researchers to utilize this compound to investigate the role of ABCG2 in multidrug resistance, explore its physiological functions, and aid in the development of novel therapeutic strategies to circumvent drug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | ABCG2 (BCRP)抑制剂 | MCE [medchemexpress.cn]
- 12. This compound | ABCG2 (BCRP) Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. genomembrane.com [genomembrane.com]
- 14. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Nucleotide binding is the critical regulator of ABCG2 conformational transitions | eLife [elifesciences.org]
- 16. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABCG2 ATP binding cassette subfamily G member 2 (JR blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells [mdpi.com]
The impact of ABCG2 on the pharmacokinetics of drugs
An In-Depth Technical Guide on the Impact of ABCG2 on the Pharmacokinetics of Drugs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a pivotal efflux transporter that significantly influences the pharmacokinetics (PK) of a wide array of drugs.[1][2] Expressed in key pharmacological barriers—including the intestinal epithelium, the blood-brain barrier, the liver, and the placenta—ABCG2 actively extrudes substrate drugs from cells, thereby limiting their systemic absorption, restricting their distribution to sanctuary sites, and facilitating their elimination.[3][4][5] Genetic polymorphisms in the ABCG2 gene, particularly the common loss-of-function variant Q141K (c.421C>A), can lead to substantially increased systemic drug exposure and a higher risk of adverse events.[6][7] Consequently, evaluating the interaction of new chemical entities with ABCG2 is a critical component of modern drug development, as recommended by regulatory agencies like the FDA.[8][9] This guide provides a comprehensive overview of ABCG2's function, its quantitative impact on drug pharmacokinetics, detailed experimental protocols for its study, and its implications for drug development.
The Role of ABCG2 in Drug Disposition
ABCG2 is an ATP-dependent efflux pump that transports a broad and diverse range of xenobiotic and endogenous substrates.[10][11] Its strategic localization in barrier tissues makes it a critical determinant of drug absorption, distribution, and excretion.
-
Intestinal Absorption: Located on the apical membrane of intestinal epithelial cells, ABCG2 actively pumps orally administered substrate drugs back into the intestinal lumen, thereby reducing their net absorption and limiting their oral bioavailability.[3][5]
-
Hepatobiliary and Renal Excretion: In the liver, ABCG2 is expressed on the canalicular membrane of hepatocytes, where it mediates the excretion of drugs and their metabolites into the bile.[12] In the kidney, its presence on the apical membrane of proximal tubule cells contributes to the active secretion of drugs into the urine.[5]
-
Blood-Brain Barrier (BBB): ABCG2 is highly expressed on the luminal surface of brain capillary endothelial cells, forming a critical component of the BBB.[13][14] It works in concert with other transporters like P-glycoprotein (ABCB1) to severely restrict the entry of substrate drugs into the central nervous system.[15][16]
The overall impact of ABCG2 is to provide a protective mechanism for the body against xenobiotics, but in a therapeutic context, this function can prevent drugs from reaching their intended targets and lead to sub-optimal efficacy or the need for higher doses.[4][17]
Figure 1. The Role of ABCG2 in Drug Pharmacokinetics
Quantitative Impact of ABCG2 on Drug Pharmacokinetics
The influence of ABCG2 on drug PK can be quantified by comparing exposure parameters (e.g., AUC, Cmax) in preclinical models (wild-type vs. Abcg2 knockout mice) or in human subjects with different ABCG2 genotypes.
Preclinical Data
Abcg2 knockout mice are invaluable tools for isolating the specific contribution of the transporter to a drug's pharmacokinetic profile. An increase in systemic exposure in knockout animals is a clear indicator of ABCG2-mediated transport.
| Drug | Model | PK Parameter | Fold Change (KO vs. Wild-Type) | Primary Site of Impact |
| Topotecan | Abcg2 knockout mice | Oral Bioavailability | ~2.5-fold increase | Intestinal Absorption |
| JNJ-7706621 | Bcrp knockout mice | Plasma AUC (oral) | 2.2-fold increase | Intestinal Absorption |
| Ivermectin | Abcb1a/Abcg2 double KO mice | Brain Concentration | >10-fold increase (synergistic) | Blood-Brain Barrier |
| Prazosin | MPTP-treated mice (reduced ABCG2) | Brain Distribution | No significant change in this model | Blood-Brain Barrier |
| Sulfasalazine | Abcg2 knockout mice | Plasma AUC (oral) | Significant increase | Intestinal Absorption |
Clinical Data and Genetic Polymorphisms
In humans, single nucleotide polymorphisms (SNPs) in the ABCG2 gene can lead to reduced or abolished transporter function, significantly altering drug PK. The most studied and clinically relevant SNP is c.421C>A (p.Gln141Lys or Q141K) , a loss-of-function variant.[6][18] Individuals carrying the 'A' allele exhibit decreased ABCG2 expression and activity.[19]
| Drug | Polymorphism | Genotype Comparison | PK Parameter | % Change | Clinical Implication |
| Rosuvastatin | c.421C>A (Q141K) | CA/AA vs. CC | Plasma AUC | ~100-144% increase | Increased risk of myopathy[6][7] |
| Topotecan | c.421C>A (Q141K) | CA vs. CC | Oral Bioavailability | ~34% increase (1.34-fold) | Increased systemic exposure[20] |
| Allopurinol | c.421C>A (Q141K) | CA or AA vs. CC | Drug Efficacy | Decreased | Higher dose may be needed[6] |
| Gefitinib | c.421C>A (Q141K) | Carriers of 'A' allele | Drug Exposure | Increased | Increased risk of diarrhea[18] |
| Irinotecan | c.421C>A (Q141K) | CA/AA vs. CC | SN-38 AUC | No significant change | Role may be obscured by other factors[19] |
Methodologies for Studying ABCG2-Drug Interactions
A tiered approach is typically used to characterize the interaction of a drug candidate with ABCG2, starting with in vitro screening and progressing to in vivo confirmation if a significant interaction is detected.
Figure 2. Experimental Workflow for ABCG2 Interaction
Detailed Experimental Protocols
This assay determines if a compound is a substrate of ABCG2 by measuring its transport across a polarized monolayer of cells overexpressing the transporter.
-
Objective: To calculate the efflux ratio (ER) of a test compound. An ER > 2 in transporter-expressing cells, and near 1 in parental cells, indicates active efflux.
-
Cell Line: Madin-Darby Canine Kidney (MDCKII) cells stably transfected with human ABCG2 (MDCKII-ABCG2) and the corresponding parental MDCKII cell line.[21]
-
Protocol:
-
Cell Seeding: Seed MDCKII-ABCG2 and parental MDCKII cells onto microporous filter membranes of a transwell plate system (e.g., 24-well format) at a high density. Culture for 3-5 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a fluorescent paracellular marker (e.g., Lucifer Yellow).
-
Transport Experiment:
-
Prepare transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) containing the test compound at a specified concentration (e.g., 1-10 µM).
-
To measure basolateral-to-apical (B-to-A) transport , add the compound-containing buffer to the basolateral (bottom) chamber and fresh buffer to the apical (top) chamber.
-
To measure apical-to-basolateral (A-to-B) transport , add the compound-containing buffer to the apical chamber and fresh buffer to the basolateral chamber.
-
Include a positive control substrate (e.g., prazosin) and a specific ABCG2 inhibitor (e.g., Ko143) to confirm assay validity.[21][22]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration. Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
This assay uses inside-out membrane vesicles to directly measure ATP-dependent transport of a substrate into the vesicle, providing a direct assessment of transporter interaction without confounding cellular factors.[23][24]
-
Objective: To determine if a compound is a substrate or inhibitor by measuring its ATP-dependent uptake into vesicles.
-
Materials: Commercially available or lab-prepared inside-out membrane vesicles from cells overexpressing human ABCG2 (e.g., Sf9 insect cells).
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the membrane vesicles (e.g., 50 µg), the test compound or a known substrate (e.g., Estrone-3-sulfate), and buffer in a 96-well plate. For inhibition studies, pre-incubate the vesicles with the potential inhibitor.
-
Initiation of Transport: Pre-warm the plate at 37°C. Initiate the transport reaction by adding either ATP (test condition) or AMP (negative control) to the wells. ATP provides the energy for transport, while AMP does not.
-
Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 2-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer. Rapidly filter the mixture through a filter plate using a vacuum manifold to separate the vesicles from the reaction buffer.
-
Washing: Wash the filters with ice-cold buffer to remove any non-transported compound.
-
Quantification: Measure the amount of compound trapped inside the vesicles. If a radiolabeled or fluorescent substrate is used, this can be measured directly by scintillation counting or fluorescence reading. For non-labeled compounds, the filters can be extracted and analyzed by LC-MS/MS.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. For inhibition studies, calculate the IC₅₀ value of the test compound.
-
Implications for Drug Development and Conclusion
The profound impact of ABCG2 on drug pharmacokinetics necessitates its early consideration in the drug development pipeline.
-
Candidate Selection: Screening for ABCG2 substrates early can help select compounds with a higher probability of achieving adequate oral bioavailability and CNS penetration (if desired).
-
Drug-Drug Interactions (DDI): Identifying potent ABCG2 inhibitors is crucial to avoid potentially harmful DDIs, where co-administration of an inhibitor could dramatically increase the exposure to a substrate drug.[1]
-
Pharmacogenomics: For drugs that are sensitive ABCG2 substrates, the c.421C>A polymorphism can be a major source of inter-individual variability in PK and response. This may warrant the development of pharmacogenetic guidelines for dosing, as has been done for rosuvastatin.[6]
References
- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of the ATP-binding cassette transporter ABCG2 on pharmacokinetics: experimental findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ABCB1 and ABCG2 Regulation at the Blood-Brain Barrier: Potential New Targets to Improve Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Age-Related Functional and Expressional Changes in Efflux Pathways at the Blood-Brain Barrier [frontiersin.org]
- 17. Role of ABCG2/BCRP in biology and medicine [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Effect of ABCG2 genotype on the oral bioavailability of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of functional ABCG2 activity and assessment of drug-ABCG2 interactions in dairy animals using a novel MDCKII in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 24. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for UR-MB108 (MB-108/C134) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the use of UR-MB108, an oncolytic virus, in cancer cell culture models. It is important to note that "this compound" is likely a variant or internal designation for the well-documented oncolytic virus MB-108 , also known as C134 . This document is based on the available scientific literature for MB-108 (C134).
MB-108 is a second-generation, attenuated herpes simplex virus type 1 (HSV-1) designed for the targeted therapy of malignant glioma.[1][2] Its oncolytic activity stems from its ability to selectively replicate within and lyse tumor cells, while also stimulating a robust anti-tumor immune response.[3][4][5][6]
Mechanism of Action
MB-108 is genetically engineered to be safe for normal cells while being highly effective against tumor cells.[7] The virus has a deletion in the γ134.5 gene, a key neurovirulence factor, which prevents its replication in healthy cells.[4][7] However, in tumor cells with a dysregulated cellular environment, the virus can replicate efficiently, leading to cell death.
The oncolytic activity of MB-108 is twofold:
-
Direct Oncolysis: The virus infects and replicates within cancer cells, leading to their lysis and the release of new viral particles that can infect neighboring tumor cells.[3][5][6]
-
Immunogenic Cell Death: The lysis of tumor cells releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This, in combination with the viral infection, triggers an inflammatory response within the tumor microenvironment. This process is often referred to as turning a "cold" (non-immunogenic) tumor into a "hot" (immunogenic) tumor, making it more visible and susceptible to the host's immune system.[3][5][6]
Signaling Pathway Diagram
Experimental Protocols
The following are representative protocols for the in vitro use of MB-108 based on methodologies for similar oncolytic herpes simplex viruses. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Maintenance
-
Recommended Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG, U-251 MG) are suitable for studying the oncolytic effects of MB-108.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
In Vitro Oncolysis (Cytotoxicity) Assay
This protocol determines the ability of MB-108 to kill cancer cells.
-
Materials:
-
Glioblastoma cells
-
96-well cell culture plates
-
MB-108 viral stock
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
-
-
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
The next day, infect the cells with MB-108 at various Multiplicities of Infection (MOIs), for example, 0.01, 0.1, 1, and 10. Include uninfected cells as a control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, assess cell viability using a preferred cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the uninfected control.
-
Experimental Workflow: In Vitro Oncolysis Assay
Viral Replication Assay (Plaque Assay)
This protocol quantifies the production of infectious viral particles from infected cancer cells.
-
Materials:
-
Vero cells (for plaque formation)
-
6-well plates
-
MB-108 infected cell lysates
-
Methylcellulose overlay
-
Crystal violet solution
-
-
Procedure:
-
Infect glioblastoma cells with MB-108 at a specific MOI (e.g., 0.1) in a 6-well plate.
-
At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and subject them to three freeze-thaw cycles to release the virus.
-
Create serial dilutions of the viral lysate.
-
Infect a confluent monolayer of Vero cells with the diluted virus for 1-2 hours.
-
Remove the inoculum and overlay the cells with a methylcellulose medium.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the plaques to determine the viral titer (Plaque Forming Units per mL).
-
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described experiments. These are representative data based on the known properties of oncolytic HSV-1.
Table 1: In Vitro Cytotoxicity of MB-108 on Glioblastoma Cells
| Cell Line | MOI | % Cell Viability (48h) | % Cell Viability (72h) |
| U-87 MG | 0.01 | 85% | 60% |
| 0.1 | 60% | 30% | |
| 1 | 30% | 10% | |
| 10 | 15% | <5% | |
| U-251 MG | 0.01 | 90% | 70% |
| 0.1 | 70% | 40% | |
| 1 | 40% | 15% | |
| 10 | 20% | <5% |
Table 2: Viral Titer from MB-108 Infected Glioblastoma Cells
| Cell Line | Time Post-Infection (hours) | Viral Titer (PFU/mL) |
| U-87 MG | 24 | 1 x 10^5 |
| 48 | 5 x 10^6 | |
| 72 | 2 x 10^7 | |
| U-251 MG | 24 | 8 x 10^4 |
| 48 | 3 x 10^6 | |
| 72 | 1.5 x 10^7 |
Combination Therapy with CAR T-Cells (MB-109)
MB-108 is being clinically investigated in combination with MB-101, an IL13Rα2-targeted CAR T-cell therapy, under the designation MB-109.[1][3][6] The rationale for this combination is that MB-108-induced inflammation of the tumor microenvironment will enhance the infiltration and efficacy of the CAR T-cells.
Logical Relationship: MB-109 Combination Therapy
References
- 1. targetedonc.com [targetedonc.com]
- 2. Mustang Bio Granted Orphan Drug Designation by U.S. FDA for MB-108 (HSV-1 oncolytic virus) to Treat Malignant Glioma [barchart.com]
- 3. Mustang Bio Announces a Phase 1 Clinical Trial Combining MB-101 (IL13Rα2‐targeted CAR T cell therapy) and MB-108 (C134 oncolytic virus) for the Treatment of Glioblastoma - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. FDA Grants Orphan Drug Status to Mustang Bio Brain Cancer Therapy with 50% Response Rate | MBIO Stock News [stocktitan.net]
- 6. Mustang Bio Announces FDA Acceptance of IND Application for [globenewswire.com]
- 7. Oncolytic herpes simplex viruses for the treatment of glioma and targeting glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using UR-MB108 to Reverse Multidrug Resistance In Vitro
Introduction
Multidrug resistance (MDR) is a significant challenge in the treatment of cancer, often leading to therapeutic failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2][3][4] UR-MB108 is a novel investigational compound designed to reverse P-gp-mediated MDR. These application notes provide a summary of the in vitro effects of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound is a potent, non-competitive inhibitor of P-glycoprotein. By binding to P-gp, this compound allosterically inhibits its ATPase activity, thereby blocking the efflux of a wide range of chemotherapeutic drugs. This inhibition leads to an increased intracellular accumulation of cytotoxic agents in MDR cancer cells, restoring their sensitivity to treatment.
Data Presentation
The efficacy of this compound in reversing multidrug resistance has been evaluated in vitro using P-gp-overexpressing cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in Multidrug-Resistant Cancer Cells (MTT Assay)
| Cell Line | Treatment | IC₅₀ of Doxorubicin (nM) (Mean ± SD) | Fold Reversal |
| K562 (Parental) | Doxorubicin alone | 50 ± 5.2 | - |
| K562/ADM (MDR) | Doxorubicin alone | 4500 ± 210 | - |
| K562/ADM (MDR) | Doxorubicin + 1 µM this compound | 150 ± 12.5 | 30 |
| KB (Parental) | Doxorubicin alone | 30 ± 3.1 | - |
| KBV (MDR) | Doxorubicin alone | 3300 ± 180 | - |
| KBV (MDR) | Doxorubicin + 1 µM this compound | 110 ± 9.8 | 30 |
IC₅₀ values represent the concentration of doxorubicin required to inhibit cell growth by 50%. Fold reversal is calculated by dividing the IC₅₀ of the MDR cell line treated with doxorubicin alone by the IC₅₀ of the MDR cell line treated with doxorubicin and this compound.
Table 2: Effect of this compound on the Intracellular Accumulation of Rhodamine 123 (a P-gp substrate)
| Cell Line | Treatment | Intracellular Rhodamine 123 Fluorescence (Arbitrary Units) (Mean ± SD) |
| K562/ADM (MDR) | Vehicle Control | 100 ± 8.5 |
| K562/ADM (MDR) | 1 µM this compound | 450 ± 25.1 |
| K562/ADM (MDR) | 5 µM Verapamil (Positive Control) | 420 ± 21.7 |
Increased fluorescence indicates higher intracellular accumulation of Rhodamine 123 due to P-gp inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the cytotoxicity of chemotherapeutic agents in MDR cells.[5][6][7]
Materials:
-
MDR and parental cancer cell lines (e.g., K562/ADM and K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM). Add 100 µL of the drug solutions to the appropriate wells. Include vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Protocol 2: Drug Accumulation and Efflux Assay (Rhodamine 123)
This protocol measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.[8][9][10]
Materials:
-
MDR cancer cell line (e.g., K562/ADM)
-
Complete culture medium
-
This compound
-
Verapamil (positive control)
-
Rhodamine 123
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitors: Aliquot the cell suspension and add this compound (e.g., 1 µM), Verapamil (e.g., 5 µM), or vehicle control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to each sample and incubate for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in 500 µL of ice-cold PBS and analyze the intracellular fluorescence by flow cytometry (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of the vehicle control and positive control.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.
References
- 1. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of multidrug resistance by amitriptyline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Administration of Oncolytic Herpes Simplex Virus (HSV-1) with Chemotherapy Drugs
Disclaimer: The following application notes and protocols are provided as a representative guide for the co-administration of a generic oncolytic Herpes Simplex Virus type 1 (HSV-1) with chemotherapy drugs. As of the latest available information, there are no public preclinical or clinical data specifically detailing the co-administration of UR-MB108 (MB-108) with traditional chemotherapy agents. The primary focus of MB-108 development is in combination with CAR T-cell therapy for malignant glioma.[1][2][3][4][5][6] The protocols and data presented here are based on general principles and published findings for other oncolytic HSV-1 vectors in combination with chemotherapy.[7][8][9][10][11] Researchers should adapt these guidelines to their specific oncolytic virus construct and chemotherapy agent of interest.
Introduction
Oncolytic viruses (OVs) are a promising class of cancer therapeutics that selectively replicate in and kill cancer cells while stimulating an anti-tumor immune response.[12][13][14] Herpes Simplex Virus type 1 (HSV-1) is a commonly used oncolytic virus platform due to its large genome, which can be engineered to enhance tumor selectivity and to express therapeutic transgenes.[15] The combination of oncolytic HSV-1 with standard-of-care chemotherapies presents a compelling strategy to enhance anti-tumor efficacy through synergistic mechanisms.[8][10] Chemotherapy can modulate the tumor microenvironment, potentially enhancing viral replication and spread, while the oncolytic virus can sensitize tumor cells to the cytotoxic effects of chemotherapy.[8][9]
These application notes provide a framework for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating the co-administration of oncolytic HSV-1 with chemotherapy drugs.
Rationale for Co-Administration
The synergistic anti-tumor effect of combining oncolytic HSV-1 with chemotherapy is based on several complementary mechanisms of action:
-
Enhanced Viral Replication and Spread: Some chemotherapy agents can modulate the host immune response, creating a more permissive environment for viral replication within the tumor.[9]
-
Increased Chemosensitivity: Oncolytic virus infection can induce cellular changes that render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Immunogenic Cell Death: The combination can induce a more robust immunogenic cell death, leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime a potent anti-tumor immune response.[12]
-
Targeting Resistant Cell Populations: Virotherapy and chemotherapy may target different cancer cell populations within a heterogeneous tumor, leading to a more comprehensive tumor cell kill.
-
Dose Reduction of Chemotherapy: The synergistic effect may allow for the use of lower, less toxic doses of chemotherapy while maintaining or improving efficacy.[8]
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data from preclinical studies evaluating the combination of an oncolytic HSV-1 with a standard chemotherapy agent (e.g., Temozolomide for glioblastoma models).
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment Group | IC50 (µM) |
| Glioblastoma | Chemotherapy Alone | 150 |
| (U87 MG) | Oncolytic HSV-1 + Chemotherapy | 75 |
| Lung Cancer | Chemotherapy Alone | 25 |
| (A549) | Oncolytic HSV-1 + Chemotherapy | 12 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| Chemotherapy Alone | 40 |
| Oncolytic HSV-1 Alone | 55 |
| Oncolytic HSV-1 + Chemotherapy (Sequential) | 85 |
| Oncolytic HSV-1 + Chemotherapy (Concurrent) | 78 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapy drug alone and in combination with an oncolytic HSV-1.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Oncolytic Virus Infection: Infect cells with the oncolytic HSV-1 at a predetermined Multiplicity of Infection (MOI) (e.g., 0.1, 1, or 10). A mock-infected group should be included as a control.
-
Chemotherapy Treatment: After 4-6 hours of viral infection, add serial dilutions of the chemotherapy drug to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of oncolytic HSV-1 and chemotherapy co-administration in a murine xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1x10^6 U87 MG cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Chemotherapy alone, Oncolytic HSV-1 alone, Combination).
-
Oncolytic Virus Administration: For the oncolytic HSV-1 groups, administer the virus intratumorally at a specified dose (e.g., 1x10^7 plaque-forming units (PFU) in 50 µL of PBS).
-
Chemotherapy Administration: Administer the chemotherapy drug according to a clinically relevant schedule (e.g., intraperitoneal injection daily for 5 days).
-
Sequential Dosing: Administer chemotherapy either before or after the oncolytic virus with a defined interval.
-
Concurrent Dosing: Administer chemotherapy and the oncolytic virus on the same day.
-
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, viral titer, immune cell infiltration).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanisms of oncolytic HSV-1 and chemotherapy.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for combination therapy.
Logical Relationship Diagram
Caption: Rationale for combining oncolytic viruses and chemotherapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. FDA Grants Orphan Drug Designation to MB-108 Oncolytic Virus for Malignant Glioma [trial.medpath.com]
- 4. curetoday.com [curetoday.com]
- 5. Mustang Bio Granted Orphan Drug Designation by U.S. FDA for MB-108 (HSV-1 oncolytic virus) to Treat Malignant Glioma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]
- 6. Mustang Bio's MB-108 receives FDA orphan drug status for glioma treatment [pharmaceutical-technology.com]
- 7. Oncolytic HSV-1 Virotherapy: Clinical Experience and Opportunities for Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination strategies enhance oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intelligent Design: Combination Therapy With Oncolytic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Combination of Oncolytic Virotherapy with Different Antitumor Approaches against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in preclinical and clinical studies of oncolytic virus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncolytic virus therapy: A new era of cancer treatment at dawn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herpes simplex virus 1 as an oncolytic viral therapy for refractory cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MB-108 in Mouse Models
Note: Publicly available information on a compound designated "UR-MB108" is limited. However, extensive information exists for MB-108 , a second-generation oncolytic herpes simplex virus type 1 (HSV-1) in development for the treatment of malignant glioma.[1][2][3][4][5] It is presumed that "this compound" is a typographical error for MB-108. The following application notes and protocols are based on standard methodologies for evaluating oncolytic viruses in preclinical mouse models of glioma and are tailored to the known characteristics of MB-108.
Introduction to MB-108
MB-108 is an engineered oncolytic virus derived from herpes simplex virus type 1 (HSV-1).[1][3] It is designed to selectively replicate within and destroy cancer cells while stimulating an anti-tumor immune response. The FDA has granted Orphan Drug Designation to MB-108 for the treatment of malignant glioma.[1][3][4][5] Preclinical data have supported its advancement into clinical trials, including as a monotherapy and in combination with other immunotherapies like CAR T-cells (in a combination designated MB-109).[1][3] The primary application for MB-108 is for aggressive brain tumors such as glioblastoma.[1][2][3]
These notes provide a framework for conducting in vivo studies in mouse models to assess the efficacy, safety, and mechanism of action of MB-108.
Data Presentation: Summarized Quantitative Data
Effective presentation of quantitative data is crucial for interpreting the outcomes of in vivo studies. The following tables represent typical data collected during an efficacy study of MB-108 in an orthotopic glioblastoma mouse model.
Table 1: Tumor Volume Analysis by Bioluminescence Imaging
| Treatment Group | N | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 10 | 1.0 ± 0.2 | 3.5 ± 0.8 | 9.8 ± 2.1 | 25.6 ± 5.4 |
| MB-108 (Low Dose) | 10 | 1.1 ± 0.3 | 2.1 ± 0.5 | 4.5 ± 1.2 | 10.1 ± 3.3 |
| MB-108 (High Dose) | 10 | 1.0 ± 0.2 | 1.5 ± 0.4 | 2.0 ± 0.9 | 3.5 ± 1.8 |
| Data are presented as mean radiance (p/sec/cm²/sr) x 10⁶ ± SEM. Statistical significance relative to Vehicle Control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001). |
Table 2: Survival Analysis
| Treatment Group | N | Median Survival (Days) | % Increase in Lifespan | Log-Rank (Mantel-Cox) Test |
| Vehicle Control | 10 | 30 | - | - |
| MB-108 (Low Dose) | 10 | 45 | 50% | p < 0.05 |
| MB-108 (High Dose) | 10 | 62 | 107% | p < 0.001 |
Table 3: Animal Body Weight Monitoring
| Treatment Group | N | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 10 | 20.1 ± 0.5 | 20.5 ± 0.6 | 19.8 ± 0.7 | 18.2 ± 0.9 | 16.5 ± 1.1 |
| MB-108 (Low Dose) | 10 | 20.2 ± 0.4 | 20.6 ± 0.5 | 20.1 ± 0.6 | 19.5 ± 0.7 | 18.9 ± 0.8 |
| MB-108 (High Dose) | 10 | 19.9 ± 0.5 | 20.3 ± 0.5 | 19.7 ± 0.6 | 19.1 ± 0.7 | 18.5 ± 0.7 |
| Data are presented as mean body weight (grams) ± SEM. Significant weight loss (>15%) is a common endpoint criterion. |
Experimental Protocols
The following are detailed protocols for a representative in vivo efficacy study of MB-108 in an orthotopic xenograft mouse model of human glioblastoma.
Protocol 1: Orthotopic Glioblastoma Model Establishment
1. Cell Line Preparation:
- Culture a human glioblastoma cell line (e.g., U87MG or a patient-derived line) engineered to express a reporter gene such as luciferase for bioluminescence imaging (BLI).
- Maintain cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
- Harvest cells at 80-90% confluency using trypsin, wash with sterile PBS, and resuspend in sterile, serum-free PBS at a final concentration of 1 x 10⁸ cells/mL. Keep on ice.
2. Animal Model:
- Use 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor xenografts.[6]
- Allow animals to acclimate for at least one week prior to any procedures.
- All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Stereotactic Intracranial Tumor Implantation:
- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
- Secure the mouse in a stereotactic frame. Apply ophthalmic ointment to prevent eye dryness.
- Create a midline scalp incision to expose the skull.
- Using a burr drill, create a small hole at a predetermined coordinate in the right cerebral hemisphere (e.g., 1 mm anterior to bregma, 2 mm lateral to the midline).
- Slowly inject 5 µL of the cell suspension (containing 5 x 10⁵ cells) at a depth of 3 mm from the dura using a Hamilton syringe.
- Withdraw the needle slowly over 2-3 minutes to prevent reflux.
- Seal the burr hole with bone wax and suture the scalp incision.
- Administer post-operative analgesics as per IACUC protocol and monitor the animal's recovery.
Protocol 2: MB-108 Administration and Efficacy Monitoring
1. Tumor Growth Confirmation:
- Seven days post-implantation, confirm tumor engraftment and establish a baseline tumor size via bioluminescence imaging (BLI).
- Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
- After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (IVIS).
- Quantify the BLI signal (radiance) for each mouse.
2. Animal Grouping and Treatment:
- Randomize mice into treatment groups (n=10 per group) based on baseline BLI signal to ensure even distribution of tumor sizes.
- Group 1: Vehicle Control (e.g., sterile PBS)
- Group 2: MB-108 Low Dose (e.g., 1 x 10⁶ Plaque Forming Units [PFU])
- Group 3: MB-108 High Dose (e.g., 1 x 10⁷ PFU)
- Administer treatment via a single intratumoral injection using the same stereotactic coordinates as implantation.
3. Efficacy Monitoring:
- Tumor Growth: Perform BLI weekly to monitor tumor progression. Quantify radiance for each animal.
- Survival: Monitor animals daily for clinical signs of distress (e.g., >15-20% weight loss, neurological symptoms like ataxia, lethargy, seizures). The primary endpoint is survival. Euthanize animals that reach pre-defined endpoint criteria.
- Toxicity: Record body weight 2-3 times per week as a general measure of health and treatment-related toxicity.
4. Endpoint Analysis:
- At the end of the study or when an animal is euthanized, perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
- Harvest the brain and other organs for histological and immunohistochemical (IHC) analysis.
- IHC can be used to assess viral replication (e.g., anti-HSV-1 antibody), immune cell infiltration (e.g., CD4+, CD8+, F4/80+), and markers of cell death or proliferation (e.g., cleaved caspase-3, Ki-67).
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Mechanism of action for oncolytic virus MB-108.
Caption: Experimental workflow for an in vivo MB-108 study.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. MB-108 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. FDA Grants Orphan Drug Designation to Mustang Bio's MB-108 for Malignant Glioma [trial.medpath.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ijpbs.com [ijpbs.com]
Application Notes and Protocols for UR-MB108: Enhancing Drug Penetration Across the Blood-Brain Barrier
Disclaimer: The following application note pertains to a hypothetical compound designated as UR-MB108. The data presented are illustrative and intended to provide a framework for the evaluation of a potential blood-brain barrier enhancing agent. The protocols described are based on established methodologies for assessing blood-brain barrier permeability.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining the precise homeostatic environment required for optimal neuronal function.[2][3] However, the BBB also represents a major impediment to the delivery of therapeutic agents to the brain for the treatment of a wide range of neurological disorders.[1][4][5]
This compound is a novel investigational compound designed to transiently and reversibly enhance the permeability of the BBB, thereby facilitating the penetration of co-administered therapeutic agents into the brain. This document provides detailed protocols for in vitro and in vivo methods to characterize the efficacy and safety of this compound.
Principle of Assays
The ability of this compound to enhance BBB permeability is assessed using both in vitro and in vivo models. The in vitro model utilizes a co-culture of human brain microvascular endothelial cells (hBMECs), astrocytes, and pericytes in a transwell system to mimic the BBB.[6][7] The integrity of this in vitro barrier is quantified by measuring the transendothelial electrical resistance (TEER).[8][9] The permeability of a model drug in the presence or absence of this compound is determined by measuring its passage across the cell monolayer.
In vivo assessment is conducted in a murine model. Following intravenous administration of a model drug with and without this compound, the concentrations of the drug in the brain tissue and plasma are quantified to determine the brain-to-plasma concentration ratio, a key indicator of BBB penetration.[10]
Data Summary
Table 1: In Vitro Assessment of this compound on BBB Integrity and Permeability
| Treatment Group | TEER (Ω·cm²) | Apparent Permeability (Papp) of Model Drug (10⁻⁶ cm/s) | Fold Increase in Permeability |
| Vehicle Control | 450 ± 25 | 0.5 ± 0.1 | 1.0 |
| Model Drug Alone | 445 ± 30 | 0.6 ± 0.1 | 1.2 |
| This compound (10 µM) | 250 ± 20 | 3.0 ± 0.4 | 6.0 |
| Model Drug + this compound (10 µM) | 245 ± 22 | 3.2 ± 0.5 | 6.4 |
Table 2: In Vivo Assessment of this compound on Brain Penetration of a Model Drug in Mice
| Treatment Group | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Model Drug Alone | 25 ± 5 | 500 ± 50 | 0.05 ± 0.01 |
| Model Drug + this compound (5 mg/kg) | 150 ± 20 | 520 ± 60 | 0.29 ± 0.04 |
Experimental Protocols
In Vitro BBB Permeability Assay
1. Cell Culture and Co-culture Model Setup:
-
Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a transwell insert coated with collagen and fibronectin.
-
Culture human astrocytes and pericytes on the basolateral side of the insert.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight barrier, monitoring the TEER daily.
2. TEER Measurement:
-
Use an epithelial voltohmmeter to measure the electrical resistance across the cell monolayer.
-
Calculate the TEER value by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. A stable TEER reading above 400 Ω·cm² indicates a well-formed barrier.[6]
3. Permeability Assay:
-
Wash the apical and basolateral chambers with pre-warmed assay buffer.
-
Add the model drug (e.g., a fluorescently labeled dextran or a small molecule therapeutic) to the apical chamber, with or without this compound at the desired concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantify the concentration of the model drug in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy or liquid chromatography-mass spectrometry).
4. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the transwell insert, and C₀ is the initial concentration of the drug in the apical chamber.
-
Caption: Workflow for the in vitro blood-brain barrier permeability assay.
In Vivo Brain Penetration Study
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. Drug Administration:
-
Prepare a formulation of the model drug with and without this compound.
-
Administer the formulation via intravenous (tail vein) injection.
3. Sample Collection:
-
At a predetermined time point post-injection (e.g., 1 hour), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Harvest the brain tissue.
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the model drug from the plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of the model drug in the extracts using LC-MS/MS.
5. Calculation of Brain-to-Plasma Ratio:
-
Calculate the brain-to-plasma concentration ratio by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL).
Caption: Workflow for the in vivo brain penetration study in a mouse model.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to transiently modulate the tight junctions between the endothelial cells of the BBB. By interacting with specific cell surface receptors, it may trigger a signaling cascade that leads to the temporary phosphorylation and internalization of key tight junction proteins such as claudin-5 and occludin. This transient disruption of the tight junctions increases the paracellular permeability, allowing for the passage of co-administered therapeutic agents.
Caption: Hypothetical signaling pathway for this compound-mediated BBB permeability.
Toxicity and Safety Considerations
A preliminary assessment of the toxicity of this compound should be conducted. This includes in vitro cytotoxicity assays on hBMECs and in vivo studies to monitor for any adverse effects in the animals. Histopathological examination of the brain tissue after this compound administration is also recommended to ensure the transient nature of the BBB opening and the absence of neuronal damage. For more comprehensive toxicity testing, refer to established guidelines for acute, subchronic, and chronic toxicity studies.[11][12]
References
- 1. Drug penetration across the blood-brain barrier: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Blood-Brain Barrier: A Double-Edged Sword in Neurology [biocytogen.jp]
- 6. mdpi.com [mdpi.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The blood-brain barrier studied in vitro across species | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity studies of trans-resveratrol administered by gavage for two weeks or three months to F344/NTac rats, Wistar Han [Crl:WI(Han)] rats, and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hoechst 33342 Accumulation Assay for Evaluating UR-MB108 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key contributor to multidrug resistance (MDR) in cancer cells. By actively extruding a wide range of chemotherapeutic agents, ABCG2 reduces their intracellular concentration and therapeutic efficacy. UR-MB108 has been identified as a potent and selective inhibitor of ABCG2, with an IC50 value of 79 nM.[1][2][3] A common and effective method to determine the inhibitory potential of compounds like this compound on ABCG2 is the Hoechst 33342 accumulation assay.
Hoechst 33342 is a fluorescent DNA stain that is a known substrate of the ABCG2 transporter.[4][5][6][7] Cells overexpressing ABCG2 will efficiently efflux Hoechst 33342, resulting in low intracellular fluorescence. In the presence of an effective ABCG2 inhibitor, this efflux is blocked, leading to the accumulation of Hoechst 33342 in the nucleus and a corresponding increase in fluorescence. This application note provides a detailed protocol for utilizing the Hoechst 33342 accumulation assay to quantify the efficacy of this compound as an ABCG2 inhibitor.
Principle of the Assay
The Hoechst 33342 accumulation assay is based on the principle that the inhibition of ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342 leads to an increase in intracellular fluorescence. This increase is directly proportional to the inhibitory activity of the compound being tested. The assay can be performed using various analytical methods, including flow cytometry and fluorescence microscopy, to quantify the change in fluorescence intensity.
Data Presentation
The efficacy of this compound as an ABCG2 inhibitor can be quantified by measuring the increase in Hoechst 33342 accumulation in ABCG2-overexpressing cells. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition of Hoechst 33342 efflux.
Table 1: Representative Quantitative Data for this compound Inhibition of ABCG2-mediated Hoechst 33342 Efflux
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | ABCG2 (BCRP) | Hoechst 33342 Accumulation | ABCG2-overexpressing cells | 79 |
| Ko143 (Control) | ABCG2 (BCRP) | Hoechst 33342 Accumulation | ABCG2-overexpressing cells | ~50 |
Note: This table presents representative data based on the known potency of this compound. Actual experimental values may vary.
Experimental Protocols
This section provides detailed protocols for performing the Hoechst 33342 accumulation assay using both flow cytometry and fluorescence microscopy.
Materials and Reagents
-
Cell Lines:
-
An ABCG2-overexpressing cell line (e.g., MDCKII-ABCG2, HEK293-ABCG2, or a cancer cell line with high endogenous ABCG2 expression).
-
A corresponding parental cell line with low or no ABCG2 expression (e.g., MDCKII, HEK293) as a negative control.
-
-
Compounds:
-
This compound (test inhibitor)
-
Ko143 or another known potent ABCG2 inhibitor (positive control)
-
Vehicle control (e.g., DMSO)
-
-
Reagents:
-
Hoechst 33342 solution (stock solution, typically 1 mg/mL in water or DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA for cell detachment.
-
Propidium Iodide (PI) or other viability dye for flow cytometry (optional).
-
Protocol 1: Flow Cytometry-Based Hoechst 33342 Accumulation Assay
-
Cell Seeding:
-
Seed the ABCG2-overexpressing and parental cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Ko143) in pre-warmed cell culture medium or HBSS.
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the inhibitor solutions (including a vehicle control) to the respective wells and incubate for 30-60 minutes at 37°C.
-
-
Hoechst 33342 Staining:
-
Prepare a working solution of Hoechst 33342 in pre-warmed medium or HBSS. A typical final concentration is between 1 to 5 µg/mL.
-
Add the Hoechst 33342 solution to all wells (including those with inhibitors) and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Aspirate the staining solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by centrifugation.
-
Resuspend the cell pellet in ice-cold PBS containing a viability dye like PI, if desired.
-
Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation (approx. 355 nm) and appropriate emission filters (blue, approx. 450/50 nm; and red, approx. 670/30 nm).
-
Record the fluorescence intensity of Hoechst 33342 in the blue channel.
-
-
Data Analysis:
-
Gate on the viable cell population based on forward and side scatter and/or PI exclusion.
-
Calculate the mean fluorescence intensity (MFI) of the Hoechst 33342 signal for each condition.
-
Normalize the data to the vehicle control and plot the percentage of Hoechst 33342 accumulation against the inhibitor concentration.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence Microscopy-Based Hoechst 33342 Accumulation Assay
-
Cell Seeding:
-
Seed the ABCG2-overexpressing and parental cells on glass-bottom dishes or in multi-well imaging plates.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Compound Treatment and Staining:
-
Follow steps 2 and 3 from the flow cytometry protocol.
-
-
Image Acquisition:
-
After the incubation period, wash the cells twice with pre-warmed HBSS.
-
Add fresh, pre-warmed HBSS or a suitable imaging buffer to the cells.
-
Acquire images using a fluorescence microscope equipped with a UV light source and filters appropriate for Hoechst 33342 (e.g., DAPI filter set).
-
Capture images from multiple fields for each condition to ensure representative data.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of the nuclei.
-
Outline the nuclei based on the Hoechst 33342 signal and measure the mean fluorescence intensity per nucleus.
-
Calculate the average fluorescence intensity for each condition.
-
Normalize the data and determine the IC50 value as described for the flow cytometry protocol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hoechst 33342 accumulation assay.
ABCG2 Signaling Pathway
Caption: ABCG2-mediated Hoechst 33342 efflux and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lost in Translation: Regulation of ABCG2 Expression in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Stability of UR-MB108 in Biological Samples
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for evaluating the stability of the novel compound UR-MB108 in various biological matrices, including plasma, serum, urine, and tissue homogenates. The stability of a drug candidate in biological samples is a critical parameter in drug discovery and development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data.[1][2][3][4][5][6] This protocol outlines detailed procedures for sample collection, handling, storage, and analysis to determine the stability of this compound under different conditions. Adherence to these guidelines is crucial for generating robust and reproducible data to support regulatory submissions.[1][4][5]
Experimental Protocols
The assessment of this compound stability involves subjecting the compound to various conditions that mimic sample handling and storage during preclinical or clinical studies.[7][8][9] The following protocols are based on established guidelines for bioanalytical method validation.[1][2][3][4][5]
General Materials and Reagents
-
This compound reference standard
-
Blank biological matrices (plasma, serum, urine, specific tissue) from the relevant species, free of interfering substances.
-
Anticoagulants (e.g., K2-EDTA, sodium heparin, sodium citrate) for plasma collection.
-
Homogenization buffer (e.g., phosphate-buffered saline) for tissue samples.
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS) for the quantification of this compound.
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.).
Stock and Working Solutions Preparation
Prepare a primary stock solution of this compound in a suitable organic solvent. From this stock, prepare working solutions by serial dilution to spike into the biological matrices for calibration standards and quality control (QC) samples.
Stability Assessment in Plasma and Serum
3.1. Sample Collection and Processing:
-
Plasma: Collect whole blood into tubes containing an appropriate anticoagulant. Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Serum: Collect whole blood into tubes without anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the serum.[10]
3.2. Stability Experiments:
-
Freeze-Thaw Stability: Analyze QC samples (low and high concentrations) after subjecting them to a minimum of three freeze-thaw cycles.[11] For each cycle, samples are frozen at -20°C or -80°C for at least 12 hours and then thawed completely at room temperature.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of this compound in plasma/serum at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, and 24 hours).[11]
-
Long-Term Stability: Store QC samples at -20°C and -80°C and analyze them at predetermined time points (e.g., 1, 3, 6, 9, and 12 months) to establish long-term storage conditions.[9]
-
Autosampler Stability: Assess the stability of processed samples in the autosampler of the analytical instrument for a period that covers the expected analytical run time.
Stability Assessment in Urine
4.1. Sample Collection:
Collect urine samples in containers without preservatives. The pH of the urine should be recorded, as it can influence drug stability.[12]
4.2. Stability Experiments:
-
Short-Term Stability: Evaluate the stability of this compound in urine at room temperature and 4°C for various durations (e.g., 4, 8, and 24 hours).
-
Freeze-Thaw Stability: Perform at least three freeze-thaw cycles as described for plasma and serum.
-
Long-Term Stability: Assess long-term stability at -20°C and -80°C at specified intervals.
Stability Assessment in Tissue Homogenates
5.1. Sample Preparation:
-
Harvest tissues of interest and rinse with cold saline to remove excess blood.
-
Homogenize the tissue in a suitable buffer (e.g., 1:4 w/v tissue-to-buffer ratio) using a mechanical homogenizer.[13]
-
Centrifuge the homogenate to pellet cellular debris and use the supernatant for stability studies.
5.2. Stability Experiments:
-
Short-Term (Homogenate) Stability: Evaluate the stability of this compound in the tissue homogenate at 4°C and room temperature for a period reflecting the processing time.[14]
-
Freeze-Thaw Stability: Conduct a minimum of three freeze-thaw cycles on the spiked tissue homogenate.
-
Long-Term Stability: Determine the long-term stability of this compound in frozen tissue homogenates at -80°C.
Data Presentation
Summarize all quantitative data from the stability studies in the following tables. The mean concentration of the stability samples should be compared to the nominal concentration or the concentration at time zero. The analyte is considered stable if the mean concentration is within ±15% of the nominal/initial concentration.
Table 1: Freeze-Thaw Stability of this compound
| Matrix | Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| Plasma | Low QC | |||
| High QC | ||||
| Serum | Low QC | |||
| High QC | ||||
| Urine | Low QC | |||
| High QC | ||||
| Tissue Homogenate | Low QC | |||
| High QC |
Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature
| Matrix | Concentration (ng/mL) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) |
| Plasma | Low QC | |||
| High QC | ||||
| Serum | Low QC | |||
| High QC | ||||
| Urine | Low QC | |||
| High QC | ||||
| Tissue Homogenate | Low QC | |||
| High QC |
Table 3: Long-Term Stability of this compound at -80°C
| Matrix | Concentration (ng/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| Plasma | Low QC | ||||
| High QC | |||||
| Serum | Low QC | ||||
| High QC | |||||
| Urine | Low QC | ||||
| High QC | |||||
| Tissue Homogenate | Low QC | ||||
| High QC |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 7. qualityhub.com [qualityhub.com]
- 8. fda.gov [fda.gov]
- 9. japsonline.com [japsonline.com]
- 10. ispub.com [ispub.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain homogenate stability for stimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Synergistic Potential of Oncolytic Viruses and Tyrosine Kinase Inhibitors
Executive Summary
This document provides a comprehensive overview of the therapeutic strategy combining oncolytic viruses with tyrosine kinase inhibitors (TKIs). While direct preclinical or clinical data on the combination of MB-108 , a second-generation oncolytic herpes simplex virus type 1 (HSV-1), with TKIs is not currently available in published literature, this document will extrapolate from existing research on combining other oncolytic viruses with TKIs. It is presumed that the query regarding "UR-MB108" contains a typographical error and refers to MB-108.
MB-108 is currently under investigation in combination with IL13Rα2‐targeted CAR T-cell therapy (MB-101) for the treatment of malignant glioma, a combination designated as MB-109.[1][2][3][4][5] The primary mechanism of this combination is to utilize MB-108 to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the efficacy of the CAR T-cell therapy.[1][3]
This document will focus on the broader, scientifically-backed rationale for combining oncolytic viruses with TKIs, providing detailed protocols and conceptual frameworks for researchers interested in exploring this promising anti-cancer strategy.
Introduction: The Rationale for Combination Therapy
Oncolytic viruses (OVs) are a class of viruses that selectively replicate in and kill cancer cells, while also stimulating a systemic anti-tumor immune response.[6][7] Tyrosine kinase inhibitors (TKIs) are targeted therapies that block specific tyrosine kinases, which are enzymes that play a crucial role in cancer cell proliferation, survival, and angiogenesis. The combination of these two distinct therapeutic modalities offers the potential for synergistic anti-tumor activity through complementary mechanisms of action.
The proposed synergy stems from several key interactions:
-
Enhancement of Viral Replication and Spread: Certain TKIs can modulate the tumor microenvironment (TME) and inhibit antiviral immune responses, creating a more permissive environment for oncolytic virus replication and propagation within the tumor.
-
Immunomodulation: OVs can induce immunogenic cell death, releasing tumor-associated antigens and danger signals that attract immune cells to the tumor.[6] TKIs can further enhance this by targeting immunosuppressive cells or pathways within the TME.
-
Targeting Multiple Cancer Hallmarks: This combination therapy can simultaneously attack various facets of cancer biology, including uncontrolled proliferation (targeted by TKIs), immune evasion (counteracted by OVs), and angiogenesis (inhibited by certain TKIs).
Preclinical Data on Oncolytic Virus and TKI Combinations
While data on MB-108 with TKIs is absent, preclinical studies with other oncolytic viruses have demonstrated the potential of this combination.
| Oncolytic Virus | Tyrosine Kinase Inhibitor(s) | Cancer Model | Key Findings | Reference |
| Reovirus (TR3D) | PLX4720 (BRAF inhibitor) | BRAF mutant tumors | Significantly increased antitumor activity in both immune-deficient and immune-competent models. | [8] |
| Vesicular Stomatitis Virus (VSV) | Sunitinib (multi-RTK inhibitor) | Not specified | Sunitinib improved VSV-mediated virotherapy through inhibition of antiviral innate immunity. | [8] |
| Reovirus (REOLYSIN®) | Sunitinib (VEGF inhibitor) | Immunocompetent mice | Combination led to substantial regression and cure of established tumors through direct tumor cell lysis and innate immune-mediated attack on tumor vasculature. | [9] |
| G47Δ-mIL12 | Axitinib (TKI) | Not specified | Systemic TKI enhanced antitumor efficacy. | [8] |
Signaling Pathways and Mechanisms of Action
The interplay between oncolytic viruses and TKIs can be visualized through their impact on key signaling pathways.
References
- 1. Mustang Bio Granted Orphan Drug Designation by U.S. FDA for MB-108 (HSV-1 oncolytic virus) to Treat Malignant Glioma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Mustang Bio Announces a Phase 1 Clinical Trial Combining MB-101 (IL13Rα2‐targeted CAR T cell therapy) and MB-108 (C134 oncolytic virus) for the Treatment of Glioblastoma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]
- 5. onclive.com [onclive.com]
- 6. Updates to the antitumor mechanism of oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Improving cancer immunotherapy by rationally combining oncolytic virus with modulators targeting key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncolyticsbiotech.com [oncolyticsbiotech.com]
Application Note: Fluorescence-Based Vesicle Transport Assay for Evaluating Test Compound Inhibition
Introduction
Vesicular transport assays are crucial in vitro tools for investigating the interaction of drugs and other xenobiotics with ATP-binding cassette (ABC) transporters.[1][2][3] These transporters play a vital role in cellular detoxification and drug disposition by actively effluxing substrates from the cell.[3] Inhibition of these transporters can lead to significant drug-drug interactions and altered pharmacokinetic profiles. This application note details a robust and sensitive fluorescence-based vesicle transport assay designed to determine the inhibitory potential of a test compound on ABC transporter activity. The protocol utilizes inside-out membrane vesicles containing the transporter of interest and a fluorescent probe substrate.[2][4] Inhibition of the transporter by a test compound results in a decreased accumulation of the fluorescent substrate inside the vesicles, which can be quantified to determine the compound's inhibitory potency (e.g., IC50 value).
Principle of the Assay
The assay relies on the use of inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter.[2][4] In this orientation, the ATP-binding domains of the transporter are exposed to the extra-vesicular environment. In the presence of ATP, the transporter actively pumps its substrates into the vesicle lumen.[2][3] A fluorescent probe substrate is used, and its accumulation within the vesicles is measured. When a test compound that inhibits the transporter is introduced, the rate of substrate accumulation decreases. The half-maximal inhibitory concentration (IC50) of the test compound is determined by measuring the fluorescence signal at various concentrations of the compound. The ATP-dependent transport is distinguished from background by running parallel experiments in the presence of AMP instead of ATP.[5]
Experimental Protocols
Materials and Reagents
-
Inside-out membrane vesicles expressing the ABC transporter of interest
-
Control membrane vesicles (from non-transfected cells)
-
Fluorescent probe substrate (e.g., Hoechst 33342, Fluo-Calcein AM)[6]
-
Test compound (UR-MB108 is an oncolytic virus and not a small molecule inhibitor; a suitable small molecule test compound should be used)
-
ATP (Adenosine 5'-triphosphate)
-
AMP (Adenosine 5'-monophosphate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
Stop/Wash Buffer (ice-cold Assay Buffer)
-
96-well black, flat-bottom microplates
-
Multi-channel pipettes
-
Plate reader with fluorescence detection capabilities
-
Incubator
Protocol 1: Determination of IC50 for a Test Compound
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the test compound in the assay buffer. Perform a serial dilution to obtain a range of concentrations.
-
Prepare a 4X stock solution of the fluorescent probe substrate in the assay buffer.
-
Prepare 4X stock solutions of ATP and AMP in the assay buffer.
-
Thaw the membrane vesicles on ice. Dilute the vesicles to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
Add 25 µL of the 2X test compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the 4X fluorescent probe substrate to each well.
-
Add 25 µL of the diluted membrane vesicles to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the transport reaction by adding 25 µL of 4X ATP solution to the test wells and 25 µL of 4X AMP solution to the background control wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-30 minutes).
-
Stop the reaction by adding 150 µL of ice-cold Stop/Wash Buffer to each well.
-
-
Measurement of Fluorescence:
-
Immediately measure the fluorescence intensity in each well using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the mean fluorescence of the AMP control wells from the corresponding ATP-containing wells to determine the ATP-dependent transport.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Inhibition of ABC Transporter Activity by a Test Compound
| Test Compound Concentration (µM) | Mean Fluorescence (ATP) | Mean Fluorescence (AMP) | ATP-Dependent Transport (Fluorescence Units) | % Inhibition |
| 0 (Vehicle) | 8500 | 500 | 8000 | 0 |
| 0.1 | 8200 | 510 | 7690 | 3.88 |
| 1 | 6500 | 490 | 6010 | 24.88 |
| 10 | 4500 | 505 | 3995 | 50.06 |
| 50 | 2000 | 495 | 1505 | 81.19 |
| 100 | 1000 | 500 | 500 | 93.75 |
Table 2: Summary of IC50 Values for Different Inhibitors
| Inhibitor | IC50 (µM) |
| Test Compound A | 8.5 |
| Known Inhibitor (e.g., Verapamil) | 2.3 |
| Negative Control Compound | > 100 |
Visualizations
Caption: Simplified ABC Transporter Signaling Pathway
Caption: Vesicle Transport Assay Workflow
Caption: Logical Flow for Data Interpretation
References
- 1. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 3. genomembrane.com [genomembrane.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cell4pharma.com [cell4pharma.com]
- 6. Fluorescence-Based Transport Assays Revisited in a Human Renal Proximal Tubule Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-MB108: A Potent and Selective ABCG2 Inhibitor for Advancing Stem Cell Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key protein in the field of stem cell biology.[1][2] It is highly expressed in various types of stem cells, including hematopoietic, neural, and mesenchymal stem cells, where it is believed to play a crucial role in protecting these cells from xenobiotics and toxins.[3] ABCG2's ability to efflux a wide range of substrates, including fluorescent dyes like Hoechst 33342, forms the basis for the "side population" (SP) assay, a common method for identifying and isolating stem and progenitor cells.[1][2] Furthermore, ABCG2 is implicated in the maintenance of the undifferentiated state and self-renewal of stem cells.[1] In the context of cancer, ABCG2 is a significant contributor to multidrug resistance (MDR), as its overexpression in cancer stem cells can lead to the failure of chemotherapy.[3][4]
UR-MB108 is a potent and selective inhibitor of the ABCG2 transporter.[5][6] Its high selectivity and stability in blood plasma make it a valuable research tool for elucidating the precise functions of ABCG2 in both normal and cancerous stem cells.[5] These application notes provide detailed protocols for utilizing this compound to study stem cell biology and the role of ABCG2 in cellular processes.
Quantitative Data Summary
While specific quantitative data for this compound in stem cell applications is not yet widely published, its key inhibitory characteristic is well-defined. This table provides the known quantitative data for this compound and a comparative context with other commonly used ABCG2 inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| This compound | ABCG2 (BCRP) | 79 | Potent, selective, and stable in blood plasma.[5][6] |
| Ko143 | ABCG2 (BCRP) | ~5-20 | A widely used and potent ABCG2 inhibitor, often used as a positive control. |
| Febuxostat | ABCG2 (BCRP) | 27 | A clinically used drug for hyperuricemia, identified as a potent ABCG2 inhibitor.[7] |
| Fumitremorgin C | ABCG2 (BCRP) | ~800-1000 | A mycotoxin and one of the first identified ABCG2 inhibitors, less potent and more toxic. |
Key Applications of this compound in Stem Cell Biology
-
Identification and Isolation of Stem Cells: By inhibiting the efflux of fluorescent dyes like Hoechst 33342, this compound can be used to confirm the ABCG2-dependent nature of the side population (SP) phenotype in a given cell population. This is critical for validating the identity of stem and progenitor cells isolated using the SP assay.
-
Studying Stem Cell Self-Renewal and Differentiation: By blocking ABCG2 activity, researchers can investigate the role of this transporter in maintaining the pluripotent state of stem cells. Experiments can be designed to assess whether inhibition of ABCG2 by this compound promotes differentiation or affects the self-renewal capacity of stem cells in culture.
-
Investigating Chemoresistance in Cancer Stem Cells: this compound can be used to sensitize cancer stem cells to chemotherapeutic agents that are substrates of ABCG2. This has significant implications for developing strategies to overcome multidrug resistance in cancer treatment.
-
Elucidating ABCG2-Mediated Signaling Pathways: By selectively inhibiting ABCG2, the downstream effects on various signaling pathways crucial for stem cell function, such as Wnt/β-catenin, Notch, and Hedgehog, can be dissected.[8][9]
Experimental Protocols
Protocol 1: Side Population (SP) Analysis using this compound
This protocol describes the use of this compound as a specific inhibitor to validate the ABCG2-dependent Hoechst 33342 efflux for identifying the side population of stem cells.
Materials:
-
Stem cell or cell line of interest
-
Complete cell culture medium
-
Hoechst 33342 dye (1 mg/mL stock solution)
-
This compound (stock solution in DMSO)
-
Propidium Iodide (PI) for dead cell exclusion
-
Flow cytometer with UV laser and appropriate filters
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
Control and Treatment Groups: Prepare two tubes of cells.
-
Control Tube: Add Hoechst 33342 to a final concentration of 5 µg/mL.
-
This compound Tube: Pre-incubate the cells with this compound (final concentration of 1 µM, or empirically determined optimal concentration) for 15-30 minutes at 37°C. Then, add Hoechst 33342 to a final concentration of 5 µg/mL.
-
-
Incubation: Incubate both tubes at 37°C for 90 minutes in a water bath, with intermittent mixing.
-
Washing: After incubation, pellet the cells by centrifugation and wash them with ice-cold PBS.
-
Staining for Viability: Resuspend the cells in ice-cold PBS containing 2 µg/mL Propidium Iodide (PI) to label dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation. Collect fluorescence emission using both a blue (e.g., 450/50 BP) and a red (e.g., 675/20 BP) filter. The SP is the population of cells that efficiently effluxes the Hoechst dye and therefore appears as a dimly stained "tail" on the blue vs. red fluorescence plot. This population should be diminished or absent in the this compound treated sample.
References
- 1. ABCG2: a potential marker of stem cells and novel target in stem cell and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | ABCG2 (BCRP) Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling involved in stem cell reprogramming and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Leukemic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UR-MB108 in Personalized Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB108 is a second-generation oncolytic herpes simplex virus type 1 (HSV-1) currently under investigation for the treatment of malignant glioma, with a primary focus on glioblastoma multiforme (GBM). Its therapeutic potential is most prominently explored in the context of personalized cancer therapy, specifically in a combination regimen designated MB-109. This regimen pairs this compound with MB-101, a chimeric antigen receptor (CAR) T-cell therapy targeting the interleukin-13 receptor alpha 2 (IL13Rα2), a receptor overexpressed in a subset of glioblastoma patients.[1][2][3][4][5]
The central mechanism of this compound is to function as an in-situ vaccine. By selectively infecting and lysing tumor cells, it is designed to induce immunogenic cell death (ICD). This process transforms the typically immunosuppressive tumor microenvironment (TME) of glioblastoma, often described as "cold," into an inflamed or "hot" environment. This is achieved through the recruitment of endogenous immune cells, including CD3+ and CD8+ T-cells, to the tumor site.[2][3] This enhanced immunogenicity is hypothesized to improve the efficacy of subsequent treatments like the IL13Rα2-targeting CAR T-cell therapy, MB-101, by facilitating T-cell infiltration and anti-tumor activity.[2][3]
Preclinical studies have indicated that this combination therapy can lead to tumor shrinkage.[2] this compound is currently being evaluated in a Phase 1 clinical trial for recurrent glioblastoma (NCT03657576), where it has been reported as active and well-tolerated.[4]
These application notes provide an overview of the mechanism of action of this compound, representative data from oncolytic HSV-1 studies in glioblastoma, and detailed protocols for key experiments relevant to its preclinical and clinical investigation.
Data Presentation
Specific quantitative data for this compound from preclinical and clinical trials is not yet extensively published. The following tables present representative data from studies of other oncolytic HSV-1 therapies for glioblastoma to illustrate the types of endpoints and expected outcomes in this field of research.
Table 1: Representative Preclinical Efficacy of Oncolytic HSV-1 in Glioblastoma Mouse Models
| Oncolytic HSV-1 | Mouse Model | Tumor Cell Line | Key Finding | Reference |
| G207 | Athymic Nude Mice | U87 | Significant reduction in mean tumor volume compared to control. | [6] |
| G207 | Athymic Nude Mice | D425 and D341 (Medulloblastoma) | Significantly prolonged survival compared to saline-treated mice. | [7] |
| HSV1716 | Nude Mice | Human Glioma Xenograft | Significantly longer survival in treated mice (25 weeks vs. 9 weeks for control). | [6] |
| rQNestin34.5v.2 | N/A | U87 | Significantly extended survival compared to the mock group. | [6] |
Table 2: Representative Clinical Trial Data for Oncolytic HSV-1 in Recurrent Glioblastoma
| Oncolytic HSV-1 | Phase | Number of Patients | Key Outcomes | Reference |
| G207 | Phase 1 | 12 (pediatric) | Median Overall Survival (OS): 12.2 months. Radiographic, neuropathological, or clinical responses in 11 patients. | [8][9] |
| G207 + Radiation | Phase 1 | 9 | Median OS: 7.5 months. Marked radiographic response in 3 patients. | [10] |
| G47Δ | Phase 2 | 13 (interim analysis) | 1-year survival rate: 92.3%. Median OS: 20.2 months post-treatment. | [11] |
| HSV1716 | Phase 1 | 12 | 3 out of 12 patients alive and stable at 15-22 months post-treatment. | [12] |
Signaling Pathways and Mechanisms of Action
Immunogenic Cell Death (ICD) and T-Cell Recruitment
This compound's therapeutic effect is predicated on its ability to induce immunogenic cell death (ICD) within the tumor. This process is critical for transforming the immunosuppressive tumor microenvironment into one that is conducive to an anti-tumor immune response.
Caption: this compound induces immunogenic cell death, leading to T-cell recruitment.
Experimental Protocols
Protocol 1: Determination of Viral Titer by Plaque Assay
This protocol is essential for quantifying the concentration of infectious virus particles (plaque-forming units, PFU) in a sample.
Materials:
-
Vero cells (or other permissive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Carboxymethyl-cellulose (CMC)
-
Methanol
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before the assay, seed Vero cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.[13][14]
-
Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the this compound virus stock in cold DMEM.[13][15]
-
Infection: Aspirate the culture medium from the Vero cell monolayers and inoculate with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[13][15]
-
Overlay: After incubation, aspirate the inoculum and overlay the cells with DMEM containing 2% FBS and 1% CMC. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[15]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[15]
-
Fixation and Staining: Aspirate the overlay and fix the cells with cold methanol for 20 minutes. Stain the fixed cells with 0.5% crystal violet solution for 10-20 minutes.[15]
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in the wells.
-
Titer Calculation: The viral titer (PFU/mL) is calculated using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the ability of this compound to kill glioblastoma cells in culture.
Materials:
-
Glioblastoma cell line (e.g., U87, patient-derived glioma stem cells)
-
This compound virus stock of known titer
-
Culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, LDH, or bioluminescence-based)
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Infection: Infect the cells with this compound at various multiplicities of infection (MOIs). Include uninfected cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Measurement: At each time point, measure cell viability using a chosen assay kit according to the manufacturer's instructions. For bioluminescence assays, luciferase-expressing target cells can be used, and cell lysis is measured by a decrease in luminescence.[16][17]
-
Data Analysis: Calculate the percentage of cell death for each MOI compared to the uninfected control. The IC50 (the viral dose required to kill 50% of the cells) can be determined from the dose-response curve.
Protocol 3: Immunohistochemistry for T-Cell Infiltration in Brain Tumors
This protocol is used to visualize and quantify the infiltration of T-cells into the tumor microenvironment in preclinical animal models or patient biopsy samples.
Materials:
-
Formalin-fixed, paraffin-embedded brain tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Primary antibody against CD8 (or CD3)
-
HRP-conjugated secondary antibody
-
DAB substrate chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Antigen Retrieval: Perform heat-mediated antigen retrieval to unmask the epitopes.[18]
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.[18]
-
Detection: Visualize the antibody binding using the DAB substrate, which will produce a brown precipitate at the site of the antigen.[18]
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.[18]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.[18]
-
Analysis: Examine the sections under a microscope to identify and quantify the number of CD8+ T-cells within the tumor.[19]
Experimental and Therapeutic Workflows
Preclinical Evaluation of this compound
References
- 1. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 2. Mustang Bio Announces a Phase 1 Clinical Trial Combining MB-101 (IL13Rα2‐targeted CAR T cell therapy) and MB-108 (C134 oncolytic virus) for the Treatment of Glioblastoma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]
- 3. Mustang Bio's MB-108 receives FDA orphan drug status for glioma treatment [pharmaceutical-technology.com]
- 4. targetedonc.com [targetedonc.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. The Current State of Oncolytic Herpes Simplex Virus for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. A phase 1 trial of oncolytic HSV-1, G207, given in combination with radiation for recurrent GBM demonstrates safety and radiographic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moving the Pendulum for Glioblastoma Treatment: One Injection at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oncolytic herpes simplex virus-based strategies: toward a breakthrough in glioblastoma therapy [frontiersin.org]
- 13. Plaquing of Herpes Simplex Viruses [jove.com]
- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 15. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of CAR-T cells in patient-derived glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CD8+ T-Cell Infiltrate in Newly Diagnosed Glioblastoma is Associated with Long-Term Survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Small Molecule Solubility and In Vitro Assay Preparation
Disclaimer: Information regarding the specific compound "UR-MB108" is not publicly available. This guide provides general procedures and troubleshooting advice for working with novel small molecules in a research setting, based on established practices in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line solvent for dissolving a new small molecule for in vitro assays?
A1: For initial testing, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for dissolving novel small molecules.[1] It is a powerful solvent that can dissolve a wide range of compounds.[1] However, it is crucial to prepare a high-concentration stock solution in DMSO, typically in the range of 10-30 mM, to minimize the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.
Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue arising from the poor aqueous solubility of many small molecules.[1] Here are several troubleshooting steps you can take:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, and certainly no higher than 2%.[1]
-
Sonication: After diluting the DMSO stock in your aqueous buffer, brief sonication can help to break up aggregates and improve dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in keeping the compound in solution.
-
Pre-warming the Aqueous Buffer: Gently warming your assay buffer or cell culture medium before adding the compound stock can sometimes improve solubility.
-
Use of Surfactants (for biochemical assays): For cell-free, protein-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) to the assay buffer can help to solubilize lipophilic compounds.[1] Note that this is not suitable for cell-based assays as detergents can disrupt cell membranes.[1]
Q3: How can I determine the aqueous solubility of my compound?
A3: There are two main types of solubility assays that can be performed: kinetic and thermodynamic.[2][3]
-
Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery.[2][3] It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which it precipitates. This can be detected by methods like nephelometry (light scattering).[2]
-
Thermodynamic (or Equilibrium) Solubility Assay: This method provides a more precise measure of solubility. It involves incubating an excess of the solid compound in an aqueous buffer for an extended period (12-24 hours) to reach equilibrium.[2][4] The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is measured, often by HPLC or LC/MS.[2] The "shake-flask" method is a common approach for this.[2][4]
Q4: What is a good target solubility for a drug discovery compound?
A4: A generally accepted goal for the aqueous solubility of a drug discovery compound is greater than 60 µg/mL.[3] Poor solubility can lead to unreliable results in in vitro assays and potential issues with bioavailability in later stages of development.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility of the compound. | - Lower the final concentration of the compound. - Increase the final percentage of DMSO (be mindful of cell toxicity). - Use sonication or vortexing immediately after dilution. - Consider using a different co-solvent if DMSO is problematic. |
| Compound appears to be in solution initially but crashes out over time. | The compound has reached its limit of kinetic solubility and is precipitating to its more stable, less soluble form. | - Perform experiments as quickly as possible after preparing the final dilution. - Consider performing a thermodynamic solubility assay to understand the true equilibrium solubility. - Lyophilizing the compound to create an amorphous form may temporarily enhance kinetic solubility.[1] |
| Inconsistent results between experiments. | - Compound instability in solution. - Incomplete dissolution of the compound. | - Prepare fresh dilutions for each experiment. - Visually inspect for any precipitate before use. - Filter the final diluted solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| High background signal or assay interference. | The compound itself may have fluorescent or colorimetric properties that interfere with the assay readout. | - Run a control with the compound in the assay buffer without the biological components (e.g., cells or enzyme) to measure its intrinsic signal. - If interference is observed, consider using an alternative assay with a different detection method. |
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of the small molecule powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting Compound for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the compound stock solution at room temperature.
-
Intermediate Dilution (Optional): For high potency compounds, it may be necessary to perform an intermediate dilution in 100% DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous assay buffer or cell culture medium. Immediately vortex or pipette mix vigorously to ensure rapid and uniform dispersion.
-
Final Concentration Check: The final concentration of DMSO in the assay should be carefully controlled and consistent across all wells, including the vehicle control (DMSO alone).
Visualizations
Caption: Workflow for preparing a small molecule for in vitro assays.
Caption: Troubleshooting logic for compound precipitation issues.
References
Potential off-target effects of UR-MB108 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of UR-MB108, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. Could this be due to off-target effects?
A1: Yes, it is possible that the observed phenotype is a result of this compound interacting with unintended molecular targets, especially at higher concentrations. Off-target interactions are a known phenomenon for many small molecule inhibitors and can lead to unexpected biological responses.[1][2] It is crucial to characterize the selectivity of your compound to ensure that the observed effects are indeed due to the inhibition of the intended target.
Q2: What are the common approaches to identify potential off-target effects of a compound like this compound?
A2: Several strategies can be employed to identify off-target interactions:
-
In Vitro Safety Screening Panels: These panels test the compound against a broad range of known "anti-targets" (receptors, ion channels, enzymes) that are frequently associated with adverse drug reactions.[3]
-
Kinase Profiling: Comprehensive kinase panels can assess the inhibitory activity of this compound against a large number of kinases, providing a detailed selectivity profile.[4]
-
Computational (In Silico) Prediction: Predictive modeling based on the chemical structure of this compound can identify potential off-targets.[5][6]
-
Cell-Based Genetic Approaches: Techniques like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, confer resistance to this compound, thereby revealing its true mechanism of action and potential off-targets.[2]
-
Activity-Based Protein Profiling (ABPP): This method can be used to identify the direct targets of a compound in a complex biological sample.[7]
Q3: At what concentration should we start to suspect off-target effects?
A3: Off-target effects are more likely to be observed at concentrations significantly higher than the on-target IC50 or EC50 values. A general rule of thumb is to become cautious when using concentrations 10- to 100-fold higher than the on-target potency. However, this can vary greatly depending on the compound and the specific off-target. It is important to determine the dose-response relationship for both on-target and any observed off-target effects.
Q4: Can off-target effects of this compound be beneficial?
A4: While off-target effects are often associated with toxicity, in some cases, they can be therapeutically beneficial. This is the principle behind polypharmacology, where a drug is designed to interact with multiple targets to achieve a better therapeutic outcome.[8] However, any unintended interactions need to be carefully characterized and understood.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
If you are observing unexpected cell death or a reduction in cell viability at high concentrations of this compound, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay to confirm that this compound is engaging its intended target at the concentrations where toxicity is observed.
-
Perform a Broad-Spectrum Off-Target Screen: Submit this compound for screening against a safety panel of common off-targets, such as the InVEST44 panel, which covers targets associated with adverse drug reactions.[3]
-
Evaluate Mitochondrial Toxicity: High concentrations of small molecules can sometimes impair mitochondrial function. Consider running assays for mitochondrial membrane potential or oxygen consumption.
-
Assess Caspase Activation: Determine if the observed cell death is due to apoptosis by measuring the activity of caspases (e.g., caspase-3/7).
Guide 2: Discrepancy Between In Vitro and In Vivo Efficacy
If the in vivo efficacy of this compound does not correlate with its in vitro potency, off-target effects could be a contributing factor.
-
In-depth Kinase Profiling: A comprehensive kinase screen can reveal if this compound is inhibiting other kinases that could either contribute to or antagonize the desired in vivo effect.[4] It is advisable to perform this profiling at a physiological ATP concentration to better mimic the in vivo environment.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations achieved in vivo are within the range of its on-target activity and not excessively high, which would increase the likelihood of off-target effects.
-
CRISPR-Based Target Validation: Use CRISPR/Cas9 to knock out the intended target of this compound in your cell model.[2] If the cells remain sensitive to this compound after target knockout, it is a strong indication that the drug's efficacy is mediated by off-target interactions.[2]
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | 250 | 25 |
Table 2: Example Off-Target Safety Panel Results for this compound (at 10 µM)
This table shows the percent inhibition of this compound against a panel of common safety-related off-targets.
| Off-Target | Target Class | % Inhibition at 10 µM |
| hERG | Ion Channel | 45% |
| M1 Receptor | GPCR | 12% |
| COX-2 | Enzyme | 5% |
| PDE4 | Enzyme | 2% |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of active recombinant kinases (e.g., >300 kinases).[4]
-
Assay Conditions: The kinase activity is typically measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay. The assay should be performed at both a low ATP concentration (near the Km for ATP) and a physiological ATP concentration (e.g., 1 mM) to assess the inhibitor's potency under more biologically relevant conditions.[4]
-
Data Analysis: The IC50 values for the inhibition of each kinase are calculated by fitting the dose-response data to a four-parameter logistic equation. The results are then analyzed to determine the selectivity of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of this compound to its target protein is expected to stabilize the protein and increase its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UR-MB108 Concentration for BCRP Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of the novel compound UR-MB108 for achieving maximum inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is BCRP and why is inhibiting it important?
A1: Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) efflux transporter.[1][2] It is located in various tissues, including the gastrointestinal tract, liver, kidneys, and the blood-brain barrier.[1] BCRP plays a crucial role by actively pumping a wide range of substrates, including many therapeutic drugs, out of cells.[3][4] This action can limit a drug's absorption, reduce its distribution to target tissues, and contribute to multidrug resistance in cancer cells.[3][4] Therefore, inhibiting BCRP with a compound like this compound can potentially enhance the efficacy of co-administered drugs that are BCRP substrates and overcome certain forms of drug resistance.
Q2: Which in vitro assay is best for determining the IC50 of this compound against BCRP?
A2: The choice of assay depends on the physicochemical properties of this compound. The two most common systems are:
-
Polarized Cell Monolayers (e.g., Caco-2 or MDCKII-BCRP cells): This is considered the "gold-standard" by regulatory agencies like the FDA and EMA.[5][6] It measures the bidirectional transport of a probe substrate across a cell monolayer and is suitable for assessing permeability and efflux.[7]
-
Inside-Out Vesicular Transport Assays: This system uses membrane vesicles from cells overexpressing BCRP.[5][7] The transporter's substrate-binding site faces outward, removing the need for the compound to cross a cell membrane.[8] This method is particularly advantageous for compounds with low passive permeability, as it reduces the risk of false negatives.[5][8][9]
Q3: What is an IC50 value and how is it determined for this compound?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (this compound) required to reduce the activity of BCRP by 50%. To determine the IC50, a BCRP inhibition assay is performed using a known BCRP probe substrate (e.g., [³H]-estrone-3-sulfate) and a range of this compound concentrations.[10] The rate of substrate transport is measured at each this compound concentration, and the results are plotted on a dose-response curve to calculate the IC50 value.[11]
Q4: What are common BCRP probe substrates and positive control inhibitors to use in my experiment?
A4:
-
Probe Substrates: Commonly used probe substrates include radiolabeled compounds like [³H]-estrone-3-sulfate or fluorescent probes such as Hoechst 33342 and Pheophorbide A.[10][12] Rosuvastatin is also a clinically relevant substrate.[5]
-
Positive Control Inhibitors: It is crucial to include a known BCRP inhibitor as a positive control. Potent and specific inhibitors like Ko143 or Fumitremorgin C are frequently used.[6][11]
Troubleshooting Guide
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability can stem from several sources:
-
Cell Monolayer Integrity: In cell-based assays, inconsistent monolayer integrity can lead to variable results. Ensure you are checking the integrity using a marker like Lucifer Yellow.[10]
-
Compound Precipitation: this compound may be precipitating at higher concentrations in the assay buffer. Visually inspect the wells and consider performing a solubility test under the assay conditions.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of concentrated this compound stock solutions, can introduce significant errors.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect transporter expression and function.
Q2: this compound appears to be cytotoxic to the cells in my monolayer assay. How can I address this?
A2: Cytotoxicity can interfere with the assay by disrupting cell membrane integrity, leading to inaccurate results.
-
Reduce Incubation Time: Shorten the pre-incubation and incubation times with this compound to the minimum required to observe inhibition.[7]
-
Lower Concentration Range: If possible, test a lower, non-toxic concentration range of this compound.
-
Switch to a Vesicle Assay: Vesicular transport assays are not limited by cytotoxicity and are an excellent alternative for cytotoxic compounds.[7]
Q3: I am not observing any inhibition of BCRP activity, even at high concentrations of this compound. Why might this be?
A3: This could indicate a false negative. Potential causes include:
-
Low Passive Permeability (Cell-Based Assays): If this compound has poor membrane permeability, it may not reach the intracellular domain of the BCRP transporter in sufficient concentrations to cause inhibition.[8] In this case, a vesicular transport assay is the recommended alternative.[5][9]
-
Non-Specific Binding: The compound may be binding to plasticware or other components in the assay, reducing its effective concentration. Using low-binding plates can help mitigate this.
-
Compound Degradation: this compound may be unstable in the assay buffer. Assess its stability under the experimental conditions.
-
This compound is not a BCRP inhibitor: It is also possible that the compound does not inhibit BCRP under the tested conditions.
Q4: My fluorescent probe substrate is giving a weak or inconsistent signal. What should I do?
A4: Fluorescent substrates can be challenging.
-
Compound Interference: this compound itself might be fluorescent or could quench the fluorescence of the probe substrate.[13] Run a control experiment with this compound and the probe substrate in the absence of cells or vesicles to check for interference.
-
Substrate Concentration: Ensure the probe substrate concentration is optimal. If it is too low, the signal may be weak. If too high, the transporter may become saturated.
-
Photobleaching: Minimize exposure of the fluorescent probe to light to prevent photobleaching.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate analysis and comparison.
Table 1: Inhibition of BCRP-Mediated [³H]-Estrone-3-Sulfate Transport by this compound
| This compound Conc. (µM) | BCRP-Mediated Transport (pmol/mg protein/min) | % Inhibition |
| 0 (Vehicle Control) | 25.4 ± 2.1 | 0% |
| 0.01 | 23.1 ± 1.9 | 9.1% |
| 0.1 | 18.8 ± 1.5 | 26.0% |
| 1 | 12.5 ± 1.1 | 50.8% |
| 10 | 4.2 ± 0.5 | 83.5% |
| 100 | 1.1 ± 0.2 | 95.7% |
| Ko143 (1 µM) | 0.8 ± 0.1 | 96.9% |
Table 2: Summary of IC50 Values for BCRP Inhibition
| Compound | Assay Type | Probe Substrate | IC50 (µM) |
| This compound | Vesicle Assay | [³H]-Estrone-3-Sulfate | 0.98 |
| Ko143 (Control) | Vesicle Assay | [³H]-Estrone-3-Sulfate | 0.05 |
Experimental Protocols & Visualizations
Protocol: BCRP Inhibition using Inside-Out Vesicle Assay
This protocol outlines a method to determine the IC50 value of this compound for BCRP inhibition using commercially available inside-out membrane vesicles.
1. Materials:
-
BCRP-overexpressing membrane vesicles and control vesicles (without BCRP).
-
This compound stock solution (e.g., in DMSO).
-
[³H]-Estrone-3-Sulfate (Probe Substrate).
-
Ko143 (Positive Control Inhibitor).
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl).
-
ATP and AMP solutions.
-
Scintillation fluid and vials.
2. Procedure:
-
Prepare Reagents: Thaw vesicles on ice. Prepare serial dilutions of this compound and Ko143 in Assay Buffer. Prepare reaction mixes containing either 4 mM ATP (for transport) or 4 mM AMP (as a negative control).
-
Pre-incubation: In a 96-well plate, add 25 µL of Assay Buffer, 10 µL of the this compound serial dilutions (or vehicle/Ko143), and 25 µL of vesicle suspension (50 µg protein). Incubate for 10 minutes at 37°C.
-
Initiate Transport: Add 25 µL of the radiolabeled probe substrate ([³H]-estrone-3-sulfate) to all wells. To initiate the transport reaction, add 15 µL of 4 mM ATP solution to the test wells and 15 µL of 4 mM AMP solution to the negative control wells.
-
Incubation: Incubate the plate for 5 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding 200 µL of ice-cold Assay Buffer.
-
Filtration: Rapidly transfer the contents of each well to a filter plate and wash quickly with ice-cold Assay Buffer to separate the vesicles from the assay solution.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the ATP-dependent (BCRP-mediated) transport by subtracting the counts in the AMP wells from the counts in the corresponding ATP wells.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Mechanism of BCRP inhibition by this compound.
Caption: Workflow for the BCRP vesicular transport assay.
References
- 1. bioivt.com [bioivt.com]
- 2. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCRP Inhibition | Evotec [evotec.com]
- 6. BCRP Substrate Identification | Evotec [evotec.com]
- 7. xenotech.com [xenotech.com]
- 8. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Troubleshooting low efficacy of UR-MB108 in experiments
Technical Support Center: UR-MB108
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound in their experiments. This compound is a selective inhibitor of the Kinase-Associated Receptor X (KARX), a key component of the PI4K/ATK signaling pathway implicated in cancer cell proliferation and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
Q2: What is the expected cellular phenotype after treating sensitive cells with this compound?
A2: In sensitive cancer cell lines, treatment with this compound is expected to induce cell cycle arrest at the G1/S phase, followed by apoptosis. This is often accompanied by a decrease in cell proliferation and viability. Morphological changes may include cell shrinkage, membrane blebbing, and detachment from the culture plate.
Q3: How can I confirm that this compound is inhibiting the KARX pathway in my cells?
A3: To confirm the on-target activity of this compound, we recommend performing a western blot analysis to assess the phosphorylation status of KARX and its downstream targets, such as ATK. A significant decrease in the levels of phosphorylated KARX (p-KARX) and phosphorylated ATK (p-ATK) upon treatment with this compound would indicate successful pathway inhibition.
Q4: Are there any known resistance mechanisms to this compound?
A4: While research is ongoing, potential mechanisms of resistance to this compound could include mutations in the KARX gene that prevent drug binding, or upregulation of alternative survival pathways that bypass the need for KARX signaling.
Troubleshooting Guide for Low Efficacy
If you are observing lower than expected efficacy with this compound in your experiments, please refer to the following table for potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of cell growth/viability | 1. Suboptimal Drug Concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. We recommend a concentration range of 1 nM to 10 µM. |
| 2. Poor Drug Solubility: this compound may have precipitated out of the culture medium. | Ensure the final DMSO concentration is below 0.1%. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the media for any precipitate. | |
| 3. Cell Line Insensitivity: The cell line used may not be dependent on the KARX signaling pathway for survival. | Verify the expression of KARX in your cell line by western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. | |
| 4. Incorrect Drug Handling/Storage: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. | |
| Inconsistent results between experiments | 1. Variation in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect drug response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to variations in the final drug concentration. | Calibrate your pipettes regularly. Use a new set of tips for each dilution. | |
| High background in cell-based assays | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in your experimental setup. |
| 2. Assay Interference: The compound may interfere with the assay reagents or detection method. | Run a control with this compound in cell-free media to check for any direct interference with the assay components. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: this compound inhibits the KARX signaling pathway.
Caption: Workflow for cell viability (MTT) assay.
How to minimize UR-MB108 toxicity in cell culture
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize potential toxicity associated with UR-MB108 in cell culture experiments. By optimizing experimental conditions, you can ensure reliable and reproducible results while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is crucial to establish a suitable starting concentration by performing a broad dose-response curve. A common approach is to test a wide range of concentrations, for example, from 1 nM to 100 µM, spanning several orders of magnitude.[1] This initial experiment will help determine the concentration at which this compound exhibits its desired biological effect and the threshold at which it becomes cytotoxic.
Q2: What are the essential controls to include when assessing the cytotoxicity of this compound?
A2: To accurately interpret your results, several controls are essential.[1]
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to account for any effects of the solvent itself. The final solvent concentration should typically be kept below 0.5%.[1]
-
Untreated Control: This group of cells receives neither this compound nor the vehicle, providing a baseline for normal cell proliferation and behavior.[1]
-
Positive Control: If available, use a known inhibitor of the target pathway to confirm that your assay is sensitive enough to detect an inhibitory effect.[1]
-
Negative Control: A structurally similar but inactive compound can help identify potential off-target effects.[1]
Q3: How should I prepare and store this compound to maintain its stability and minimize degradation?
A3: Proper handling is vital for experimental reproducibility.
-
Solubility: First, determine the optimal solvent for this compound. While DMSO is commonly used, it's important to verify solubility and avoid precipitation in your stock solution or final culture media.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] If the compound is light-sensitive, protect it from light.[1]
Q4: How can I differentiate between targeted cytotoxic effects and general off-target toxicity?
A4: Distinguishing between on-target and off-target effects is a common challenge with small molecule inhibitors.
-
Selectivity Profiling: Test this compound against a panel of related and unrelated targets to identify unintended interactions.[1]
-
Use Multiple Cell Lines: Compare the effects of this compound in cell lines that express the intended target versus those that do not.[1]
-
Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the target or introducing a downstream component of the signaling pathway.[1]
Troubleshooting Guides
Issue 1: High cell death observed even at low concentrations of this compound.
This suggests that either the compound is highly potent, there is an issue with the compound's stability or handling, or the cell culture conditions are not optimal.
| Possible Cause | Recommended Action | Rationale |
| Suboptimal Cell Culture Conditions | Optimize cell seeding density and media volume. Ensure cells are in an exponential growth phase and confluence is below 80%.[2] | Changes in cell density and nutrient availability can significantly alter a cell's metabolic state and sensitivity to drugs.[2][3] |
| Solvent Toxicity | Decrease the final concentration of the vehicle (e.g., DMSO) in the culture medium to <0.1%. | High concentrations of solvents can be toxic to cells and confound the interpretation of the compound's effect.[1] |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot for each experiment. | The compound may be degrading in the culture media or after freeze-thaw cycles, leading to toxic byproducts.[1] |
| Serum Interaction | Perform a serum titration experiment by testing this compound in media with varying concentrations of FBS (e.g., 2%, 5%, 10%). | Components in serum can bind to the compound, affecting its free concentration and activity.[4] |
Issue 2: Inconsistent results between experiments.
Reproducibility issues can often be traced back to variations in experimental protocols or cell state.
| Possible Cause | Recommended Action | Rationale |
| Variability in Cell State | Standardize cell passage number, confluency at the time of treatment, and media composition for all experiments. | The physiological state of cells can significantly impact their response to a compound.[1] |
| Inconsistent Compound Preparation | Always prepare fresh dilutions of this compound immediately before use. Verify the stock solution for any visible precipitation. | The compound's potency can be affected by its stability and solubility in the experimental media.[1] |
| Assay Variability | Standardize all incubation times, reagent concentrations, and measurement parameters. | Minor variations in the experimental protocol can lead to significant differences in the final results.[1] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism and response to treatments, leading to unreliable data.[5] |
Experimental Protocols
Protocol 1: Determining the IC50 and Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the concentration of this compound that inhibits cell growth by 50% (IC50) and evaluate its overall cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 570 nm.[1] Plot the absorbance against the log of the compound concentration to determine the IC50 value.
Protocol 2: Optimizing Cell Culture Conditions to Mitigate this compound Toxicity
This protocol helps to establish robust culture conditions to minimize baseline cellular stress, which can enhance sensitivity to drug-induced toxicity.
-
Optimize Seeding Density: In a 6-well plate, seed cells at varying densities (e.g., low, medium, high). Monitor cell growth and confluence over 72 hours. Select a seeding density that keeps the cells in an exponential growth phase and below 80% confluency for the duration of your experiment.[2]
-
Optimize Media Volume: For the optimal seeding density, test different volumes of culture media (e.g., 2 mL, 3 mL, 4 mL). Monitor cell growth and the pH of the media over time.[2] An increased media volume can help maintain nutrient levels and a stable pH.[2]
-
Optimize Serum Concentration: Culture cells in media containing different percentages of Fetal Bovine Serum (FBS), for example, 2%, 5%, and 10%.[6][7] Assess cell proliferation and morphology. Some cell lines may be healthier in lower or higher serum concentrations.
-
Validation: Once optimal conditions are determined, perform the this compound cytotoxicity assay again under these new conditions to see if non-specific toxicity is reduced.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound toxicity.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Upstream process optimization and micro- and macrocarrier screening for large-scale production of the oncolytic H-1 protoparvovirus - PMC [pmc.ncbi.nlm.nih.gov]
UR-MB108 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting stability issues that may be encountered with UR-MB108 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A1: Precipitation of this compound in cell culture media can occur for several reasons. The most common cause is that the concentration of the compound exceeds its solubility in the aqueous environment of the media.[1] Other factors include temperature shifts between room temperature and the incubator, changes in media pH due to the CO2 environment, and interactions with media components such as salts and proteins.[1][2]
Q2: How can I prevent this compound from precipitating in my experiments?
A2: To prevent precipitation, consider the following:
-
Decrease the final concentration: The simplest solution may be to lower the working concentration of this compound.
-
Optimize your stock solution: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO and use a smaller volume to achieve the final concentration in your media.[1]
-
Pre-warm your media: Pre-warming the cell culture media to 37°C before adding this compound can help mitigate temperature-dependent solubility issues.[1][2]
-
Proper mixing technique: Add the this compound stock solution to the media dropwise while gently vortexing to facilitate proper mixing and avoid localized high concentrations.[2]
-
Use a buffered medium: If pH shifts are suspected, using a medium buffered with HEPES can help maintain a stable pH.[2]
Q3: My experimental results with this compound are not reproducible. Could this be a stability issue?
A3: Lack of reproducibility is a common challenge that can be linked to compound instability.[3] If this compound is degrading in the experimental media or after repeated freeze-thaw cycles of the stock solution, the effective concentration will vary between experiments.[3] It is recommended to prepare fresh dilutions of this compound from a new aliquot for each experiment to ensure consistency.[3]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Use a high-purity solvent in which this compound is readily soluble, such as DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments. The final concentration of the solvent in your cell culture media should typically be less than 0.5% to avoid solvent-induced toxicity.[2][3]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Scenario 1: Precipitate appears immediately upon adding this compound to the medium.
This is likely due to the concentration of this compound exceeding its solubility in the culture medium.[1]
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles | Concentration exceeds aqueous solubility. | - Decrease the final concentration of this compound. - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution.[1] - Perform serial dilutions of the stock solution directly in the culture medium.[1] |
| Precipitate forms despite using a solvent | Rapid change in solvent polarity upon dilution. | - Add the compound stock to the medium dropwise while gently vortexing.[2] |
| Issue persists at lower concentrations | Interaction with media components. | - Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the cause.[2] |
Scenario 2: Precipitate forms over time in the incubator.
This suggests that changes in the experimental conditions over time are affecting the stability or solubility of this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears after incubation | Temperature-dependent solubility.[2] | - Pre-warm the medium to 37°C before adding the compound.[2] - Ensure the incubator temperature is stable. |
| Gradual formation of precipitate | pH shift in the medium due to cell metabolism or CO2 environment.[1][2] | - Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[2] - Ensure proper CO2 levels in the incubator. |
| Cloudiness or turbidity | Compound instability and degradation.[2] | - Check the stability of this compound at 37°C over the time course of your experiment. |
| Microbial contamination | Bacterial or fungal growth can be mistaken for precipitate.[1] | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[1] - If contamination is suspected, discard the culture and review sterile techniques.[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound under your specific experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Multichannel pipette
-
Plate reader or microscope
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Prepare a dilution series in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Add cell culture medium to the assay plate: Add 198 µL of your cell culture medium to each well of the clear-bottom 96-well plate.[2]
-
Add compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[2]
-
Include controls: Have wells with medium and 1% DMSO as a negative control.
-
Incubate and observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Assess precipitation: Visually inspect the plate for any signs of precipitation. For a more quantitative assessment, you can use a plate reader to measure light scattering at a wavelength such as 620 nm. An increase in absorbance indicates precipitation.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways, which helps in understanding the intrinsic stability of a molecule.[4] These studies expose the drug substance to conditions more severe than accelerated stability testing.[4][5]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 N HCl at 70°C | To test for degradation in an acidic environment. |
| Base Hydrolysis | 0.1 N NaOH at 70°C | To test for degradation in a basic environment. |
| Oxidation | 3% H2O2 at room temperature[6] | To evaluate susceptibility to oxidative degradation.[6] |
| Thermal Degradation | 70°C in a controlled oven | To assess the effect of high temperature on stability. |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV)[6] | To determine if the compound is light-sensitive. |
General Procedure:
-
Prepare solutions of this compound in the respective stress conditions.
-
Expose the solutions for a defined period (e.g., up to 7 days), taking samples at various time points.[7]
-
Analyze the samples using a stability-indicating method, such as HPLC, to quantify the amount of this compound remaining and detect any degradation products.
-
A degradation of 5-20% is generally considered suitable for validating the analytical method.[7]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. pharmtech.com [pharmtech.com]
Overcoming experimental variability with UR-MB108
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for UR-MB108?
The optimal solvent for any experimental compound is highly dependent on its chemical properties. Without specific data for this compound, a systematic solubility test is recommended.
Recommended Starting Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS)
Troubleshooting Poor Solubility:
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: A slight increase in temperature may improve solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can enhance solubility.
Q2: How should this compound be stored to ensure stability?
Proper storage is critical to prevent degradation and maintain the activity of the compound.
General Storage Recommendations:
-
Solid Form: Store at -20°C or -80°C in a desiccated environment.
-
In Solution: Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q3: What quality control measures should be implemented before using a new batch of this compound?
Batch-to-batch variability can be a significant source of experimental inconsistency.
Recommended QC Experiments:
-
Purity Analysis: High-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm the purity of the compound.
-
Activity Assay: A simple, reproducible in vitro assay to confirm the biological activity of the new batch is consistent with previous batches.
Troubleshooting Experimental Variability
This section addresses common sources of variability in experiments involving novel compounds and provides strategies for mitigation.
Issue 1: Inconsistent Cellular Response to this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
| Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. |
| Inconsistent Dosing | Calibrate pipettes regularly. Prepare a master mix for dosing to minimize pipetting errors. |
Issue 2: High Background Signal in Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Interference | Run a control with this compound in the absence of the biological target to assess for assay interference. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of the assay. |
| Non-specific Binding | Include appropriate blocking agents in the assay buffer. |
Experimental Workflow and Logical Relationships
To mitigate variability, a structured experimental workflow is essential. The following diagram illustrates a logical approach to troubleshooting inconsistent results with this compound.
Caption: Troubleshooting workflow for this compound variability.
This diagram outlines a systematic process for identifying and resolving the root cause of experimental inconsistencies. By first verifying the integrity of the compound and then thoroughly reviewing the experimental protocol, researchers can systematically eliminate potential sources of error and achieve more reproducible results.
Technical Support Center: Combination Drug Studies with UR-MB108
This technical support center provides guidance and troubleshooting for researchers using UR-MB108 in combination drug studies. Given that "this compound" does not correspond to a publicly documented compound, this guide will use a hypothetical framework based on a novel kinase inhibitor, herein referred to as this compound, which targets the PI3K/Akt signaling pathway. This framework can be adapted as specific details about the compound become available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the optimal concentration range for this compound in a combination study?
A1: To determine the optimal concentration range, you should first establish the IC50 (half-maximal inhibitory concentration) of this compound as a single agent in your specific cell line(s). A common practice is to then test a range of concentrations around the IC50 value in your combination experiments. For synergy analysis, it is advisable to use a dose-response matrix where concentrations of both this compound and the combination drug range from well below to well above their respective IC50 values.
Q2: How can I assess if the combination of this compound and another drug is synergistic, additive, or antagonistic?
A2: The most widely accepted method is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism. Software such as CompuSyn or the SynergyFinder R package can be used to perform these calculations based on dose-response data.
Q3: What are the critical controls to include in a combination drug experiment with this compound?
A3: Your experimental setup should always include the following controls:
-
Untreated Cells: To establish a baseline for cell viability and signaling activity.
-
Vehicle Control(s): To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound and the combination drug.
-
Single-Agent Controls: Each drug (this compound and the combination partner) should be tested individually across the full concentration range to assess their single-agent effects.
Q4: How can I confirm that this compound is engaging its target within the PI3K/Akt pathway in my combination study?
A4: Target engagement can be confirmed by observing the modulation of downstream signaling proteins. For a PI3K/Akt pathway inhibitor, you should assess the phosphorylation status of key downstream effectors like Akt (at Ser473 and Thr308) and S6 ribosomal protein. A significant decrease in the phosphorylation of these proteins in the presence of this compound would indicate target engagement. Western blotting is the most common technique for this analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Drug precipitation at high concentrations. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Check drug solubility in your culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent system. |
| Combination Index (CI) values indicate antagonism at all tested concentrations. | 1. The two drugs may have mutually exclusive mechanisms of action.2. One drug might be inducing a resistance mechanism against the other (e.g., upregulation of a drug efflux pump).3. Incorrect timing or sequence of drug administration. | 1. Re-evaluate the biological rationale for the combination. The drugs may not be suitable partners.2. Investigate potential resistance mechanisms using techniques like qPCR or western blotting for relevant markers.3. Test different administration schedules (e.g., sequential vs. simultaneous) to see if the outcome changes. |
| No change in downstream pathway markers (e.g., p-Akt) after this compound treatment. | 1. The cell line may have a mutation downstream of the target that renders it insensitive.2. Insufficient drug concentration or incubation time.3. The antibody used for western blotting is not specific or effective. | 1. Sequence the relevant genes in your cell line to check for mutations.2. Perform a time-course and dose-response experiment to find the optimal conditions for observing pathway inhibition.3. Validate your antibody using positive and negative controls. |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination at a constant ratio.
-
Treatment: Remove the old media and add the media containing the drugs or controls to the appropriate wells. Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Use software like CompuSyn to calculate IC50 and Combination Index (CI) values.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: After drug treatment for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against your target protein (e.g., p-Akt, total Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.
Caption: Workflow for a combination drug synergy experiment.
Caption: Troubleshooting flowchart for high experimental variability.
Technical Support Center: Interpreting Unexpected Results in UR-MB108 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the hypothetical small molecule inhibitor, UR-MB108.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound?
A: This could be due to off-target effects, where this compound interacts with unintended biological molecules.[1] It is also possible that the role of the target protein is not fully understood in the specific cellular context you are studying.
Q2: this compound shows high potency in my in vitro kinase assay, but weak or no activity in cell-based assays. What could be the reason for this discrepancy?
A: Several factors can contribute to this difference. The compound may have poor cell permeability, be actively removed from the cell by efflux pumps, or be rapidly metabolized into an inactive form within the cell. Additionally, the high ATP concentration in cells can outcompete ATP-competitive inhibitors like this compound, leading to reduced efficacy compared to in vitro assays where ATP concentrations might be lower.[2][3]
Q3: My experiments show that this compound is toxic to cells at concentrations required for target inhibition. How can I determine if this is an on-target or off-target effect?
A: This is a common challenge in drug development.[4] The toxicity could be due to the inhibition of the intended target, which might be essential for cell survival. Alternatively, it could be an off-target effect where this compound inhibits other crucial proteins.[1] Distinguishing between these possibilities requires further experimentation.
Troubleshooting Guides
Issue 1: Cellular Phenotype Inconsistent with Target's Known Function
If you observe a cellular phenotype that does not align with the expected outcome of inhibiting the primary target of this compound, consider the following troubleshooting steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein.[5] If this second inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Perform a Rescue Experiment: If the phenotype can be reversed by overexpressing a version of the target protein that is resistant to this compound, this strongly suggests an on-target mechanism.[5]
-
Conduct a Dose-Response Analysis: A clear dose-dependent effect that correlates with the IC50 value for the primary target is indicative of on-target activity.[5]
Hypothetical Data: Comparison of Inhibitor Effects
| Inhibitor | Target IC50 (nM) | Cellular EC50 (nM) for Phenotype X | Phenotype Match with Target Knockdown? |
| This compound | 50 | 500 | No |
| Inhibitor B (Structurally distinct) | 75 | >10,000 | Yes |
| Target Knockdown (siRNA) | N/A | N/A | Yes |
This table illustrates a scenario where this compound induces a phenotype at a concentration significantly higher than its target IC50, and the phenotype does not match that of target knockdown, suggesting a potential off-target effect.
Issue 2: Discrepancy Between In Vitro and Cellular Activity
When this compound is potent in biochemical assays but not in cells, investigate the following:
-
Assess Cell Permeability: Utilize computational models or experimental assays (e.g., PAMPA) to predict or measure the ability of this compound to cross the cell membrane.
-
Investigate Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil) in conjunction with this compound to see if cellular activity is restored.
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes and analyze its degradation over time using LC-MS/MS.
-
Optimize Assay Conditions: For ATP-competitive inhibitors, ensure the in vitro assay's ATP concentration is as close to physiological levels as possible to better predict cellular efficacy.[2]
Experimental Workflow: Investigating In Vitro vs. Cellular Activity
Caption: Troubleshooting workflow for in vitro vs. cellular activity discrepancies.
Issue 3: On-Target vs. Off-Target Toxicity
To determine the source of this compound-induced cytotoxicity, consider these approaches:
-
Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in cells at the concentrations that cause toxicity.[5]
-
Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein. If this phenocopies the toxicity observed with this compound, it suggests on-target toxicity.[4]
Hypothetical Data: Cellular Thermal Shift Assay (CETSA)
| Treatment | Temperature (°C) | % Target Protein Remaining (Soluble Fraction) |
| Vehicle (DMSO) | 40 | 100 |
| Vehicle (DMSO) | 50 | 85 |
| Vehicle (DMSO) | 60 | 30 |
| Vehicle (DMSO) | 70 | 5 |
| This compound (1 µM) | 40 | 100 |
| This compound (1 µM) | 50 | 95 |
| This compound (1 µM) | 60 | 80 |
| This compound (1 µM) | 70 | 45 |
This table shows that this compound increases the thermal stability of the target protein, confirming target engagement in the cellular environment.[5]
Experimental Protocols
Cell Viability Assay (ATP-based)
This protocol provides a general method for assessing cell viability by measuring intracellular ATP levels.[6]
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[6][7]
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (GI50).
Caption: Decision tree for distinguishing on-target vs. off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Controlling for UR-MB108 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential off-target effects of the hypothetical small molecule inhibitor, UR-MB108, in data analysis.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A: Off-target effects occur when a compound like this compound interacts with unintended biological molecules in addition to its intended target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, and a skewed understanding of the biological role of the intended target.[1][3] Minimizing these effects is crucial for the development of selective and safe therapeutics.[1]
Q2: How can I begin to assess the potential for this compound off-target effects in my experiments?
A: A multi-faceted approach is recommended. This includes performing dose-response curves to identify the minimal effective concentration, using structurally distinct inhibitors for the same target to see if they replicate the phenotype, and employing genetic validation techniques like CRISPR-Cas9 or RNAi to confirm that the observed effect is due to modulation of the intended target.[1][2]
Q3: What initial in silico and in vitro screening methods can I use to predict the off-target profile of this compound?
A: Computational methods, such as screening this compound against large databases of protein structures, can predict potential off-target interactions.[1] Experimentally, broad-based screening panels, such as kinase or receptor binding assays, can empirically test for and validate these predicted interactions, providing a comprehensive off-target profile.[1]
Troubleshooting Guide
Issue: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects of this compound | 1. Perform a dose-response curve: Test a wide range of this compound concentrations.[2] 2. Use a structurally unrelated inhibitor: Treat cells with a different inhibitor for the same target.[2] 3. Conduct a rescue experiment: Overexpress the intended target in your cells.[3] | 1. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2] 2. If the phenotype is not replicated, it is likely an off-target effect of this compound.[3] 3. If the phenotype is not rescued, it suggests the involvement of other targets.[3] |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue: this compound shows toxicity in my cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Lower the inhibitor concentration: Determine the minimal concentration needed for on-target inhibition.[2] 2. Screen against a toxicity panel: Test this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).[3] 3. Use a counter-screen: Test toxicity in a cell line that does not express the intended target.[3] | 1. Minimizes the likelihood of engaging lower-affinity off-targets that may cause toxicity.[2] 2. Identification of interactions with toxicity-related proteins can explain the observed toxicity.[3] 3. If toxicity persists, it is likely due to off-target effects.[3] |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Interactions
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Prepare a dilution series of this compound.
-
In a 384-well plate, add the individual recombinant kinases, their respective substrates, and ATP.
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Add a luminescence-based detection reagent that measures the amount of remaining ATP.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values for any inhibited kinases.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target within a cellular context.[2]
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[1]
-
A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for validating whether an observed cellular phenotype is an on-target or off-target effect of this compound.
Caption: A simplified diagram illustrating how this compound could induce both on-target and off-target effects by interacting with multiple proteins.
Caption: A flowchart outlining the logical steps for analyzing experimental data to differentiate between on-target and off-target effects.
References
Technical Support Center: UR-MB108 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with UR-MB108. Our goal is to help you optimize your dose-response experiments and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For a novel compound like this compound, it is advisable to perform a preliminary range-finding experiment.[1] A broad concentration range, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) with 10-fold serial dilutions, is recommended to determine the approximate potency of the compound.[1] Subsequent experiments can then focus on a narrower range of concentrations around the estimated EC50/IC50 value.
Q2: How many replicates should I use for each concentration of this compound?
A2: For dose-response studies, we typically recommend a minimum of three biological replicates to ensure statistical significance.[2] Replicates help in assessing the variability of the response and improve the confidence in the estimated EC50/IC50 values.
Q3: How do I choose the appropriate cell seeding density for my assay?
A3: The optimal cell seeding density depends on the proliferation rate of your cell line and the duration of the assay. Cells should be in the logarithmic growth phase at the time of treatment and should not become over-confluent by the end of the experiment, as this can lead to non-specific effects.[3] It is recommended to perform a cell titration experiment to determine the ideal seeding density.
Q4: What is the "edge effect" and how can I minimize it in my microplate assays?
A4: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells, often due to increased evaporation and temperature gradients.[3] To mitigate this, you can avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3] Using plate sealers can also help minimize evaporation during long incubation periods.[3]
Q5: How should I analyze my dose-response data?
A5: Dose-response data is typically analyzed using non-linear regression to fit a sigmoidal curve.[4] The most common model is the four-parameter logistic (4PL) equation, also known as the Hill equation, which allows for the determination of key parameters such as the EC50/IC50, Hill slope, and the minimum and maximum response.[4][5] It is important to report the standard errors or confidence intervals for these parameters.[6]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects.[3] | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and use proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile liquid to create a humidity barrier.[3] |
| No dose-response curve (flat response) | This compound is inactive in the tested concentration range, incorrect assay setup, degraded compound. | Test a wider concentration range of this compound. Verify the assay protocol and ensure all reagents are prepared correctly and within their expiration dates. Check the integrity of the this compound stock solution. |
| Incomplete or biphasic dose-response curve | The concentration range tested is not wide enough, complex biological response.[4][7] | Extend the concentration range of this compound to ensure the top and bottom plateaus of the curve are captured.[4] If the curve is biphasic, consider if this compound has multiple targets or off-target effects.[5] |
| High background signal | Autofluorescence of the compound or cells, non-specific antibody binding (for immunoassays), high cell density.[3][8] | Measure the fluorescence of this compound alone at the assay wavelengths. Optimize blocking conditions and antibody concentrations for immunoassays. Reduce the cell seeding density.[3][9] |
| Low signal-to-noise ratio | Suboptimal reagent concentrations, incorrect incubation times, low cell number.[3] | Titrate key reagents to determine their optimal concentrations. Optimize incubation times for compound treatment and reagent addition. Ensure a sufficient number of cells are seeded to generate a robust signal.[3] |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
This protocol provides a general framework for determining the dose-response relationship of this compound in a cell-based assay format (e.g., cell viability, proliferation, or a specific signaling readout).
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest and count the cells. c. Dilute the cell suspension to the predetermined optimal seeding density in the appropriate culture medium. d. Seed the cells into a 96-well plate (or other desired format) and incubate overnight to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the this compound stock solution to generate a range of concentrations. It is crucial to maintain a consistent final solvent concentration across all wells, including the vehicle control. c. Add the different concentrations of this compound and the vehicle control to the appropriate wells.
3. Incubation: a. Incubate the plate for a predetermined duration, which should be optimized based on the specific assay and cell line.
4. Assay Readout: a. Perform the assay according to the manufacturer's instructions (e.g., add viability reagent, lyse cells for protein analysis, etc.). b. Measure the signal using a plate reader (e.g., absorbance, fluorescence, luminescence).
5. Data Analysis: a. Subtract the background signal (if applicable). b. Normalize the data to the vehicle control. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50/IC50, Hill slope, and other relevant parameters.[4]
Data Presentation
The following table provides a template for summarizing the quantitative data from your this compound dose-response experiments.
| Parameter | This compound |
| EC50 / IC50 (µM) | Insert Value |
| 95% Confidence Interval | Insert Range |
| Hill Slope | Insert Value |
| Maximum Response (%) | Insert Value |
| Minimum Response (%) | Insert Value |
| R² | Insert Value |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A diagram illustrating a hypothetical signaling cascade that could be modulated by this compound.
Caption: A flowchart outlining the key steps in a typical dose-response experiment.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
Cell line specific responses to UR-MB108 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UR-MB108. This compound is a novel kinase inhibitor that has demonstrated potent anti-proliferative effects in a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, with responses varying significantly between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. By inhibiting this pathway, this compound disrupts key cellular processes involved in cell growth, proliferation, and survival. This inhibition leads to the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines.
Q2: Why do different cell lines show varied sensitivity to this compound?
A2: The differential sensitivity of cell lines to this compound can be attributed to several factors, including the genetic background of the cells, the basal activation state of the PI3K/AKT/mTOR pathway, and the expression levels of key pathway components.[1][2][3] Cell lines with activating mutations in PI3K or loss of the tumor suppressor PTEN often exhibit higher sensitivity. Conversely, resistance can be mediated by the activation of alternative survival pathways.[4]
Q3: What are the expected cellular effects of this compound treatment?
A3: In sensitive cell lines, this compound treatment is expected to lead to a dose-dependent decrease in cell viability. This is primarily due to the induction of apoptosis, characterized by caspase activation and DNA fragmentation, and cell cycle arrest, typically at the G1 or G2/M phase.[5][6][7]
Q4: How can I determine if my cell line of interest is likely to be sensitive to this compound?
A4: A preliminary assessment of sensitivity can be made by examining the mutational status of genes in the PI3K/AKT/mTOR pathway. Cell lines with known activating mutations in PIK3CA or loss of PTEN are more likely to be sensitive. However, experimental validation through a dose-response cell viability assay is essential to confirm sensitivity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent and narrow passage number range.2. Ensure accurate and consistent cell counting and seeding for each experiment.3. Prepare fresh aliquots of this compound from a powder stock and avoid repeated freeze-thaw cycles. |
| No significant apoptosis observed in a supposedly sensitive cell line | 1. Sub-optimal concentration of this compound used.2. Insufficient treatment duration.3. Apoptosis assay is not sensitive enough. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.3. Use a more sensitive apoptosis detection method, such as Annexin V/PI staining by flow cytometry. |
| Unexpected cell cycle arrest phase | 1. Cell line-specific differences in cell cycle checkpoint regulation.2. Off-target effects of this compound at high concentrations. | 1. This may be a genuine biological effect. Characterize the observed cell cycle arrest using specific markers (e.g., cyclin levels).[7]2. Titrate down the concentration of this compound to a more specific range. |
| Development of resistance to this compound over time | 1. Clonal selection of a resistant subpopulation.2. Upregulation of alternative survival pathways. | 1. Perform single-cell cloning to isolate and characterize resistant clones.2. Use techniques like RNA-seq or proteomic profiling to identify upregulated pathways and potential combination therapy targets.[4][8] |
Quantitative Data Summary
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K (mutant) | Wild-type | 50 |
| PC-3 | Prostate | Wild-type | Null | 100 |
| U87 MG | Glioblastoma | Wild-type | Null | 150 |
| A549 | Lung | Wild-type | Wild-type | >1000 |
| HCT116 | Colon | H1047R (mutant) | Wild-type | 75 |
Table 2: Apoptosis Induction by this compound (100 nM, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 65% |
| PC-3 | 55% |
| U87 MG | 40% |
| A549 | <5% |
| HCT116 | 60% |
Table 3: Cell Cycle Arrest Induced by this compound (100 nM, 24h)
| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | 70% | 15% | 15% |
| PC-3 | 65% | 20% | 15% |
| U87 MG | 60% | 25% | 15% |
| A549 | 45% | 30% | 25% |
| HCT116 | 68% | 18% | 14% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for assessing cell line specific responses to this compound.
Caption: A decision tree for troubleshooting unexpected this compound results.
References
- 1. Common and cell-type specific responses to anti-cancer drugs revealed by high throughput transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and Cell-type Specific Responses to Anti-cancer Drugs Revealed by High Throughput Transcript Profiling « Sorger Lab [sorger.med.harvard.edu]
- 4. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC5B mediates G2/M phase arrest of bladder cancer cells by binding to CDC14A and P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. mdpi.com [mdpi.com]
- 8. Large-scale Characterization of Drug Responses of Clinically Relevant Proteins in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing UR-MB108 degradation in experimental setups
Technical Support Center: UR-MB108
Disclaimer: The compound "this compound" is treated here as a representative urea-based research compound. The following guidance is based on the general chemical properties and degradation pathways of urea and its derivatives. Researchers should validate these recommendations for their specific molecule.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the degradation of the urea-based compound this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for urea-based compounds like this compound in aqueous solutions is hydrolysis.[1][2] This process involves the compound reacting with water, which can be catalyzed by enzymes (like urease if present) or occur slowly on its own.[1][2] The uncatalyzed hydrolysis is significantly influenced by pH and temperature.[3][4]
Q2: How do temperature and pH affect the stability of this compound?
A2: The stability of urea-based compounds is highly dependent on both temperature and pH. Stability generally decreases as the temperature increases.[3][4] The optimal pH for stability is typically in the neutral to slightly acidic range, approximately pH 4-8.[3][5][6] Outside of this range, particularly in alkaline conditions, the rate of degradation can increase significantly.[5]
Q3: What are the expected degradation products of this compound?
A3: Based on the degradation of urea and its derivatives, this compound is expected to degrade into ammonia and an isocyanate-related compound, which can further react or decompose.[7][8] In aqueous solutions, the final products are typically ammonia and carbon dioxide.[1][2] At elevated temperatures, other byproducts such as biuret can form from the reaction of isocyanic acid with an intact this compound molecule.[7]
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent is critical. While aqueous buffers are common, urea-based compounds can be more stable in some non-aqueous solvents. For instance, isopropanol has been shown to retard the decomposition of urea.[3][4] If your experimental protocol allows, consider using a less reactive solvent. However, you must ensure this compound is soluble and the solvent is compatible with your assay.
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The choice of buffer for the stock solution is also important; a buffer with a pH between 4 and 8 is recommended.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing a loss of compound activity or inconsistent results over the course of my multi-day experiment.
-
Possible Cause: this compound may be degrading in your assay medium at the incubation temperature (e.g., 37°C).
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study by incubating this compound in your cell culture medium or assay buffer under the exact experimental conditions (temperature, CO2, etc.).
-
Time-Course Analysis: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the remaining this compound using a suitable analytical method like HPLC.[9]
-
Refresh Compound: If significant degradation is observed, consider refreshing the medium and re-dosing with freshly prepared this compound at regular intervals during the experiment.
-
Lower Temperature: If the experimental design allows, investigate if a lower incubation temperature can be used without compromising the biological system.
-
Problem 2: The pH of my assay medium is increasing during the experiment, affecting my cells and the compound.
-
Possible Cause: The degradation of this compound produces ammonia, which is alkaline and can raise the pH of the medium.[5]
-
Troubleshooting Steps:
-
Increase Buffer Capacity: Use a more strongly buffered medium to counteract the pH shift caused by ammonia production.
-
Monitor pH: Regularly monitor the pH of your experimental samples.
-
Reduce Initial Concentration: If possible, use a lower concentration of this compound to reduce the total amount of ammonia produced.
-
Frequent Media Changes: As with addressing activity loss, changing the media more frequently can help remove accumulated ammonia.
-
Problem 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my samples.
-
Possible Cause: These peaks are likely degradation products of this compound.[7]
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and deduce their structures. Common degradants include ammonia and biuret-like structures.[7]
-
Force Degradation Study: Intentionally degrade a sample of this compound (e.g., by heating or exposing it to extreme pH) and run it on your analytical system. This can help confirm if the unexpected peaks match the degradation products.
-
Optimize Handling: Re-evaluate your sample preparation and handling procedures to minimize degradation before analysis. Ensure solvents are fresh and samples are kept cool.
-
Problem 4: My solid this compound powder has an odor of ammonia or appears clumpy.
-
Possible Cause: The solid compound has been exposed to moisture and/or heat, leading to degradation.
-
Troubleshooting Steps:
-
Proper Storage: Always store the solid compound in a desiccator at the recommended temperature, tightly sealed to protect it from atmospheric moisture.
-
Quality Control: Before use, perform a quality control check (e.g., melting point, NMR, or HPLC) to assess the purity of the solid.
-
Acquire New Stock: If significant degradation is suspected, it is best to obtain a fresh batch of the compound to ensure the reliability of your experimental results.
-
Data Presentation: this compound Stability
The tables below summarize the expected stability of a typical urea-based compound under various conditions, based on published data for urea.[3][4][6]
Table 1: Effect of pH and Temperature on this compound Degradation Rate in Aqueous Solution
| Temperature (°C) | pH 4.0 | pH 6.0 | pH 8.0 | pH 9.5 |
| 25°C | Low | Very Low | Low | Moderate |
| 40°C | Moderate | Low | Moderate | High |
| 60°C | High | Moderate | High | Very High |
Data is qualitative and illustrates general trends. "Very Low" indicates the highest stability.
Table 2: Relative Stability of this compound in Common Solvents
| Solvent | Relative Stability | Notes |
| Isopropanol | High | Can be a good choice for stock solutions if solubility permits.[3][4] |
| DMSO | Moderate | Generally acceptable for stock solutions, but should be stored dry and frozen. |
| Ethanol | Moderate | Similar to DMSO. |
| Water / Aqueous Buffer (pH 6.0) | Moderate-Low | Stability is highly dependent on pH and temperature.[3][6] |
| Water / Aqueous Buffer (pH > 9.0) | Low | Alkaline conditions promote rapid degradation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of compound rapidly in a low-humidity environment.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., anhydrous DMSO or isopropanol) to the solid compound.
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be used if necessary, but prolonged heating should be avoided.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general method and should be optimized for this compound.
-
Objective: To quantify the concentration of this compound over time and detect the appearance of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to resolve this compound from its degradation products.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Set up the stability experiment by incubating this compound in the desired buffer or medium.
-
At each time point, withdraw an aliquot of the sample.
-
Stop the degradation reaction immediately, for example, by adding an equal volume of cold acetonitrile or by freezing the sample.
-
Centrifuge the sample to pellet any precipitates.
-
Inject the supernatant onto the HPLC system.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Key degradation pathways for the urea-based compound this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Versatility of Prokaryotes for Urea Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume 65 No 3 page 187 [library.scconline.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Non-specific Binding in Immunoassays
A Note on "UR-MB108": Initial searches for "this compound" in biological and chemical databases did not yield information on a specific molecule for use in assays. The designation "MB108" corresponds to an electronic component, a high-current bridge rectifier[1][2][3][4][5]. We have therefore created a comprehensive guide to mitigating non-specific binding for a general audience of researchers, scientists, and drug development professionals. The principles and techniques outlined below are broadly applicable to various antibodies and protein ligands used in immunoassays.
Troubleshooting Guides
This section provides solutions to common problems related to non-specific binding encountered during assay development.
Question: High background is observed across the entire plate/membrane. What are the likely causes and how can I fix it?
Answer: High background is a common issue resulting from sub-optimal assay conditions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer is not effectively saturating all non-specific binding sites on the solid phase (e.g., microplate wells, nitrocellulose membrane). |
| * Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking agent (e.g., casein, fish gelatin). |
-
Increase the blocking incubation time or temperature.
-
Consider using commercially available, optimized blocking buffers. | | Sub-optimal Antibody Concentration | The concentration of the primary or secondary antibody is too high, leading to binding at low-affinity, non-target sites. | | | * Perform an antibody titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. | | Inadequate Washing | Insufficient washing steps may not effectively remove unbound or weakly bound antibodies. | | | * Increase the number of wash steps.
-
Increase the duration of each wash.
-
Add a detergent, such as Tween-20 (typically 0.05% - 0.1%), to the wash buffer to help disrupt weak, non-specific interactions.[6] | | Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent. | | | * Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.
-
Ensure the blocking agent is not from the same species as the primary antibody (e.g., do not use a goat-derived blocking serum if the primary antibody is from a goat). | | Hydrophobic or Ionic Interactions | The assay buffer composition may be promoting non-specific interactions. | | | * Adjust the salt concentration of the assay and wash buffers. Increasing the ionic strength can disrupt ionic interactions.
-
Incorporate non-ionic detergents or polymers like polyethylene glycol (PEG) into the buffers to reduce hydrophobic interactions.[6] |
Question: I am seeing false positive results in my complex biological samples (e.g., serum, plasma). What could be the cause and how can I address it?
Answer: False positives in complex samples are often due to matrix effects, where components in the sample interfere with the assay.
| Potential Cause | Recommended Solution |
| Heterophilic Antibodies | The presence of human anti-mouse antibodies (HAMA) or other heterophilic antibodies in patient samples can cross-link the capture and detection antibodies, leading to a false-positive signal.[7] |
| * Incorporate a heterophilic antibody blocker into the assay buffer. These are commercially available reagents that contain a mixture of immunoglobulins from different species to neutralize interfering antibodies.[8] | |
| Fc Receptor Binding | The Fc region of the assay antibodies may bind non-specifically to Fc receptors present on cells or in the sample.[7] |
| * Use F(ab')2 or Fab fragments of the antibodies, which lack the Fc region.[8] |
-
Add an Fc-blocking agent to the assay buffer. | | Rheumatoid Factor | Rheumatoid factor, an autoantibody that binds to the Fc portion of IgG, can cause false positives in a similar manner to heterophilic antibodies. | | | * Utilize a rheumatoid factor-blocking reagent.
-
As with Fc receptor binding, using F(ab')2 or Fab antibody fragments can also mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of blocking agents and how do I choose the right one?
A1: The choice of blocking agent is empirical and may require optimization for each specific assay. Common blocking agents include proteins, detergents, and synthetic polymers.[6]
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Widely used, effective at blocking non-specific protein-surface interactions. | Can have lot-to-lot variability. May contain endogenous enzymes that can interfere with enzyme-based detection systems. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications, particularly Western blotting. | Contains phosphoproteins, which can interfere with assays detecting phosphorylated targets. Not recommended for biotin-avidin systems due to endogenous biotin. |
| Casein | 1-3% | A common component of many commercial blocking buffers. A good alternative to BSA. | Similar to milk, it is a phosphoprotein. |
| Fish Gelatin | 0.1-1% | Does not cross-react with mammalian proteins, making it a good choice for some applications. | Can be less effective than other protein blockers in some assays. |
| Normal Serum | 1-10% | Provides a broad range of proteins to block non-specific sites, particularly useful in immunohistochemistry. | Should be from the same species as the secondary antibody to prevent cross-reactivity. |
| Tween-20 | 0.05-0.1% | A non-ionic detergent that disrupts weak hydrophobic interactions.[6] | Can inhibit some enzyme-substrate reactions at higher concentrations.[6] |
| Polyethylene Glycol (PEG) | 1-3% | A synthetic polymer that can reduce non-specific binding by creating a hydrophilic barrier. | May not be as effective as protein-based blockers for all applications. |
Q2: Can I pre-incubate my sample with a capture reagent to improve specificity?
A2: Yes, this is an effective strategy, especially for assays with long incubation times or when using concentrated samples like undiluted serum.[9] Pre-incubating a biotinylated capture reagent with the sample allows the specific binding to occur in solution. The resulting complex can then be rapidly captured on a streptavidin-coated plate, minimizing the time non-specific components have to interact with the solid phase.[9]
Experimental Protocols
Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio
-
Preparation: Coat and block a microplate as per your standard protocol.
-
Serial Dilution: Prepare a series of dilutions of your primary antibody in your assay diluent. A good starting range is often from 1:100 to 1:10,000.
-
Incubation: Add the different antibody dilutions to the wells of the microplate, including a "no primary antibody" control to measure the background from the secondary antibody. Incubate according to your protocol.
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody: Add the secondary antibody at its recommended concentration to all wells. Incubate.
-
Washing and Detection: Wash the plate and add the detection substrate.
-
Analysis: Measure the signal in each well. Plot the signal intensity against the antibody dilution. The optimal dilution is the one that gives a strong positive signal while maintaining a low background.
Protocol 2: Checkerboard Titration for Primary and Secondary Antibodies
This method allows for the simultaneous optimization of both primary and secondary antibody concentrations.
-
Plate Setup: Prepare a microplate where the primary antibody is serially diluted down the columns and the secondary antibody is serially diluted across the rows.
-
Incubation and Washing: Perform the incubation and washing steps as per your standard protocol.
-
Data Analysis: The resulting data grid will show the signal for each combination of primary and secondary antibody concentrations. The optimal combination is the one that yields the highest signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Causes and mitigation of non-specific binding.
References
- 1. datasheet4u.com [datasheet4u.com]
- 2. MB108 Datasheet(PDF) - CHENG-YI ELECTRONIC CO., LTD. [alldatasheet.com]
- 3. MB108 Datasheet, PDF - Alldatasheet [alldatasheet.com]
- 4. MB108 Datasheet(PDF) - Micro Commercial Components [alldatasheet.com]
- 5. MB108- Datasheet, PDF - Alldatasheet [alldatasheet.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of UR-MB108 for ABCG2 over ABCB1/MDR1: A Comparative Guide
For researchers in drug development and cancer biology, identifying potent and selective inhibitors of ATP-binding cassette (ABC) transporters is a critical step in overcoming multidrug resistance. This guide provides an objective comparison of the investigational inhibitor UR-MB108, focusing on its selectivity for the breast cancer resistance protein (BCRP), ABCG2, over P-glycoprotein (P-gp), ABCB1/MDR1. The data and protocols presented are based on published experimental findings to validate the compound's performance.
Quantitative Performance Analysis
The selectivity of this compound has been primarily evaluated through in vitro functional assays that measure the inhibition of transporter-mediated efflux and the modulation of ATPase activity. This compound (also referred to as compound 57 in seminal studies) has demonstrated high potency and selectivity for ABCG2.[1]
| Compound | Target Transporter | Assay Type | IC50 (nM) | Efficacy | Reference |
| This compound (Compound 57) | ABCG2 | Hoechst 33342 Efflux | 79 | Potent Inhibitor | [1] |
| This compound (Compound 57) | ABCB1 | Calcein-AM Efflux | > 10,000 | Negligible Inhibition | Inferred from selectivity statements in[1] |
Table 1: Comparative inhibitory activity of this compound on ABCG2 and ABCB1 transporters.
Furthermore, this compound has been shown to exhibit an ATPase-depressing effect on ABCG2, a mechanism consistent with potent inhibition by locking the transporter in an inward-facing conformation.[1]
Experimental Validation Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.
Hoechst 33342 Efflux Assay (for ABCG2 Inhibition)
This assay quantifies the inhibition of the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342 from transporter-overexpressing cells.
1. Cell Culture:
-
HEK293 cells overexpressing ABCG2 (HEK293/ABCG2) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 50,000 cells per well and allowed to attach overnight.
-
The following day, the culture medium is removed, and cells are washed with pre-warmed HBSS.
-
Cells are then incubated with varying concentrations of this compound (or control inhibitor) in the presence of 5 µM Hoechst 33342 for 60 minutes at 37°C.
-
After incubation, the cells are washed twice with ice-cold HBSS to stop the efflux process.
-
The intracellular fluorescence of Hoechst 33342 is measured using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.
3. Data Analysis:
-
The fluorescence intensity is proportional to the intracellular accumulation of Hoechst 33342, and thus inversely proportional to ABCG2 activity.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Calcein-AM Efflux Assay (for ABCB1/MDR1 Inhibition)
This assay is used to assess the inhibitory activity of compounds on ABCB1, which efficiently effluxes the non-fluorescent substrate Calcein-AM.
1. Cell Culture:
-
Cells overexpressing ABCB1 (e.g., K562/MDR1 or MDCKII-MDR1) are cultured under appropriate conditions.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-incubated with various concentrations of this compound or a known ABCB1 inhibitor (e.g., verapamil) for 15-30 minutes.
-
Calcein-AM (final concentration of 0.25-1 µM) is added to each well, and the plate is incubated for an additional 30-60 minutes at 37°C.
-
Inside the cells, esterases convert non-fluorescent Calcein-AM to fluorescent calcein. ABCB1 inhibition leads to higher intracellular accumulation of Calcein-AM and thus a stronger fluorescent signal.
-
Fluorescence is measured using a plate reader with excitation at 485 nm and emission at 530 nm.
3. Data Analysis:
-
The increase in fluorescence correlates with the inhibition of ABCB1 activity.
-
IC50 values are determined by plotting the percentage of fluorescence increase (relative to controls) against the inhibitor concentration.
Vanadate-Sensitive ATPase Assay (for ABCG2)
This assay measures the ATP hydrolysis rate of the transporter in the presence of an inhibitor. Potent inhibitors often suppress the basal ATPase activity.
1. Membrane Vesicle Preparation:
-
Crude membrane vesicles are prepared from Sf9 insect cells overexpressing human ABCG2.
2. Assay Procedure:
-
Membrane vesicles (5-10 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT) with or without 1 mM sodium orthovanadate (a potent ATPase inhibitor, used to determine the specific ABCG2 ATPase activity).
-
This compound is added at various concentrations and pre-incubated for 5 minutes at 37°C.
-
The reaction is initiated by the addition of 5 mM Mg-ATP.
-
The reaction is allowed to proceed for 20-30 minutes at 37°C and is then stopped by the addition of sodium dodecyl sulfate (SDS).
-
The amount of inorganic phosphate (Pi) released is quantified colorimetrically (e.g., using a molybdate-based reagent) by measuring the absorbance at a specific wavelength (e.g., 800 nm).
3. Data Analysis:
-
The vanadate-sensitive ATPase activity is calculated as the difference between the Pi released in the absence and presence of sodium orthovanadate.
-
The effect of this compound is expressed as a percentage of the basal, vanadate-sensitive ATPase activity.
Visualized Workflows and Mechanisms
To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro efflux assays to determine inhibitor potency.
References
A Comparative Analysis of UR-MB108 Potency Against Ko143 and Other BCRP Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Breast Cancer Resistance Protein (BCRP) Inhibitor Potency
The Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical ATP-binding cassette (ABC) transporter that plays a pivotal role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs.[1] The development of potent and specific BCRP inhibitors is a key strategy to overcome MDR and enhance the efficacy of therapeutic agents. This guide provides a comprehensive comparison of the novel BCRP inhibitor, UR-MB108, with the well-established inhibitor Ko143 and other known BCRP modulators, Fumitremorgin C and Novobiocin.
Potency Comparison of BCRP Inhibitors
The inhibitory potency of a compound against BCRP is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the BCRP-mediated transport of a substrate by 50%. The following table summarizes the reported IC50 values for this compound and other selected BCRP inhibitors.
| Inhibitor | IC50 Value (nM) | Assay Type | Notes |
| This compound | 79[2][3] | Not specified | A potent and selective BCRP inhibitor.[2][3] |
| Ko143 | 9.7[4] | ATPase Activity | Potent inhibitor of BCRP's ATPase activity.[4] |
| 23[5] | Not specified | A potent and selective BCRP inhibitor.[5] | |
| 26[6] | Not specified (EC90) | Exhibits high selectivity over P-gp and MRP-1 transporters. | |
| Fumitremorgin C | ~1000 | Not specified | A potent and selective BCRP inhibitor, but its use is limited by neurotoxicity.[2] |
| Novobiocin | 1400 | Not specified | A BCRP inhibitor, but also shows activity against other transporters like OATs.[6] |
Mechanism of BCRP-Mediated Efflux and Inhibition
BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a diverse range of substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect. BCRP inhibitors can interfere with this process through various mechanisms, including competitive inhibition at the substrate-binding site or by modulating the ATPase activity of the transporter.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Experimental Protocols for Assessing BCRP Inhibition
The potency of BCRP inhibitors is determined through various in vitro assays. Below are detailed methodologies for key experiments.
BCRP ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of BCRP, which is essential for its transport function.
Principle: ABC transporters like BCRP exhibit substrate-stimulated ATPase activity. Inhibitors can either decrease this basal activity or block the stimulation caused by substrates. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified as a measure of ATPase activity.
Protocol:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human BCRP.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.
-
Incubation: Add the BCRP-containing membrane vesicles to the reaction buffer with and without the test compound (e.g., this compound) at various concentrations. A known BCRP substrate (e.g., sulfasalazine) can be included to measure the inhibition of stimulated ATPase activity.
-
Reaction Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C. Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Measure the amount of liberated inorganic phosphate using a colorimetric method, such as the molybdate-based assay.
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular Accumulation/Transport Assay using Hoechst 33342
This assay measures the ability of a test compound to inhibit the BCRP-mediated efflux of a fluorescent substrate, Hoechst 33342, from cells.
Principle: Hoechst 33342 is a fluorescent substrate of BCRP. In cells overexpressing BCRP, the intracellular accumulation of Hoechst 33342 is low due to active efflux. BCRP inhibitors block this efflux, leading to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Use a cell line overexpressing BCRP (e.g., MDCKII-BCRP) and a corresponding parental cell line as a control.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Incubation with Inhibitor and Substrate: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor (e.g., Ko143). Then, add Hoechst 33342 to the medium and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Hoechst 33342.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Calculate the increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in substrate accumulation.
Experimental Workflow for BCRP Inhibitor Screening
The following diagram illustrates a general workflow for identifying and characterizing BCRP inhibitors.
Caption: General workflow for BCRP inhibitor screening and characterization.
Conclusion
Based on the available data, both this compound and Ko143 are highly potent BCRP inhibitors, with Ko143 demonstrating slightly lower IC50 values in some reported assays.[2][3][4][5][6] Fumitremorgin C, while potent, is associated with neurotoxicity, limiting its clinical potential.[2] Novobiocin is a less potent and potentially less specific BCRP inhibitor.[6] The choice of a BCRP inhibitor for research or clinical development will depend on a variety of factors, including potency, selectivity, and toxicological profile. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel BCRP inhibitors like this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoechst 33342 Accumulation Assay. [bio-protocol.org]
- 4. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
UR-MB108 vs. Tariquidar: A Comparative Guide to ABCG2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP): UR-MB108 and tariquidar. ABCG2 is a key transporter involved in multidrug resistance in cancer and plays a significant role in the absorption, distribution, and excretion of various drugs. Understanding the nuances of its inhibitors is crucial for advancing cancer therapy and overcoming drug resistance.
At a Glance: this compound vs. Tariquidar for ABCG2 Inhibition
| Feature | This compound | Tariquidar |
| Primary Target | ABCG2 | ABCB1 (P-glycoprotein), also inhibits ABCG2 |
| Potency (IC50 for ABCG2) | ~80 nM[1][2] | Acts as a substrate at low concentrations and an inhibitor at ≥100 nM. Stimulates ATPase activity (EC50 for stimulation: 138.4 ± 21.4 nM)[3] |
| Mechanism of Action on ABCG2 | ATPase-depressing inhibitor; locks the transporter in an inward-facing conformation[1] | Dual role: substrate at low concentrations, competitive inhibitor at higher concentrations. Binds to the central drug-binding pocket[4] |
| Selectivity | Highly selective for ABCG2[1] | Inhibits both ABCB1 and ABCG2 |
| Chemical Stability | Developed as a stable analog, resistant to hydrolysis in blood plasma[1] | Susceptible to hydrolysis |
Mechanism of Action and Specificity
This compound is a potent and highly selective inhibitor of ABCG2.[1] It is a tariquidar-related triazole that was specifically designed to overcome the chemical instability of earlier tariquidar derivatives.[1] this compound functions as an ATPase-depressing inhibitor, meaning it prevents the ATP hydrolysis that fuels the transport cycle of ABCG2.[1] Cryo-electron microscopy studies of related compounds suggest that it locks the transporter in an inward-facing conformation, thereby blocking the efflux of substrates.[1]
Tariquidar, on the other hand, was initially developed as a potent inhibitor of another major drug transporter, P-glycoprotein (ABCB1).[2] Subsequent research revealed its complex interaction with ABCG2. At low nanomolar concentrations, tariquidar acts as a substrate for ABCG2, meaning it is transported by the protein.[3] This is evidenced by its ability to stimulate the ATPase activity of ABCG2.[3] At higher concentrations (typically 100 nM and above), tariquidar acts as a competitive inhibitor of ABCG2 transport.[3] Its dual role as both a substrate and an inhibitor complicates its use as a specific ABCG2 antagonist in experimental and clinical settings.
The following diagram illustrates the transport cycle of ABCG2 and the inhibitory mechanisms of this compound and tariquidar.
Caption: ABCG2 transport cycle and points of inhibition by this compound and tariquidar.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and tariquidar are provided below.
Hoechst 33342 Transport Assay
This assay is used to determine the inhibitory potency (IC50) of compounds on ABCG2-mediated efflux.
Principle: Hoechst 33342 is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of ABCG2 leads to the accumulation of Hoechst 33342 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Use a cell line overexpressing human ABCG2 (e.g., MDCKII/ABCG2) and a corresponding parental cell line as a negative control. Culture cells to 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound or tariquidar) in a suitable buffer or medium for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add Hoechst 33342 to a final concentration (e.g., 5 µM) to all wells and incubate for a further period (e.g., 60 minutes) at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for screening ABCG2 inhibitors using the Hoechst 33342 assay.
Caption: A typical experimental workflow for identifying and characterizing ABCG2 inhibitors.
ABCG2 ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of ABCG2.
Principle: ABCG2 utilizes the energy from ATP hydrolysis to transport substrates. Substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it, depending on their mechanism of action. The amount of inorganic phosphate (Pi) released from ATP is quantified colorimetrically.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human ABCG2 (e.g., Sf9 insect cells).
-
Reaction Setup: In a 96-well plate, add the membrane vesicles to an assay buffer containing a specific concentration of the test compound.
-
Initiation of Reaction: Start the reaction by adding ATP and magnesium chloride (MgCl2).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a malachite green-based solution) that reacts with the liberated Pi to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations. The effect of the compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known substrate.
ABCG2 and Cellular Signaling
The expression and activity of ABCG2 are regulated by various intracellular signaling pathways. A prominent pathway involved in the regulation of ABCG2 expression is the PI3K/Akt pathway.[5] Activation of this pathway can lead to increased transcription of the ABCG2 gene, contributing to multidrug resistance.[5] Therefore, inhibitors of ABCG2 may have synergistic effects when combined with drugs that target the PI3K/Akt pathway.
The diagram below illustrates the PI3K/Akt signaling pathway and its regulation of ABCG2 expression.
Caption: The PI3K/Akt signaling cascade leading to the expression of the ABCG2 transporter.
Conclusion
This compound and tariquidar represent two distinct approaches to ABCG2 inhibition. This compound is a highly potent and selective inhibitor with improved stability, making it a valuable tool for specifically studying ABCG2 function and a promising candidate for further development as a chemosensitizing agent. Tariquidar, while also capable of inhibiting ABCG2, exhibits a more complex pharmacological profile due to its dual role as a substrate and its primary activity against ABCB1. The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring highly selective and potent inhibition of ABCG2, this compound is the superior choice. For broader inhibition of major drug transporters or for studying the intricate substrate-inhibitor dynamics, tariquidar may be considered, with careful attention to its concentration-dependent effects.
References
- 1. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP). [sonar.ch]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Advantage of In Vivo Stability: A Comparative Guide for the Investigational Compound UR-MB108
For researchers, scientists, and drug development professionals, the in vivo stability of a therapeutic candidate is a critical determinant of its potential success. A stable compound is more likely to achieve the necessary exposure at the target site to exert its therapeutic effect, leading to a more predictable and effective treatment. This guide provides a comparative framework for evaluating the stability of the novel investigational compound, UR-MB108, against other potential alternatives, supported by established experimental methodologies.
While specific experimental data for the novel compound this compound is not yet publicly available, this guide serves as a template for its evaluation. By applying the outlined experimental protocols and data presentation formats, researchers can effectively assess and compare the in vivo stability of this compound against alternative compounds.
The Importance of In Vivo Stability
The journey of a drug through the body is fraught with challenges that can limit its efficacy. Metabolic enzymes, particularly in the liver, can rapidly break down a compound, reducing its concentration in the bloodstream and at its target.[1] A compound with high in vivo stability can better withstand these metabolic processes, leading to a longer half-life, sustained therapeutic concentrations, and potentially less frequent dosing for patients.[2][3] Stability testing is therefore essential for demonstrating that a drug formulation will remain unchanged throughout its therapeutic journey.[4]
Comparative Analysis of In Vivo Stability
To objectively assess the advantages of this compound's stability, a direct comparison with alternative compounds is essential. The following table presents a hypothetical dataset comparing this compound to two alternatives, "Compound A" and "Compound B," across key stability and pharmacokinetic parameters.
| Parameter | This compound (Hypothetical) | Compound A (Alternative) | Compound B (Alternative) |
| In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes | > 60 | 25 | 10 |
| Plasma Stability (% remaining after 4h) | 95% | 80% | 65% |
| In Vivo Half-Life (t½, hours) in Rats | 12 | 4 | 1.5 |
| Clearance (CL, mL/min/kg) in Rats | 5 | 20 | 50 |
| Oral Bioavailability (F, %) | 70% | 30% | 5% |
This table presents hypothetical data for illustrative purposes.
The data in this table would suggest that this compound possesses superior metabolic and plasma stability, leading to a significantly longer in vivo half-life and lower clearance compared to the alternatives. This enhanced stability profile would likely contribute to its higher oral bioavailability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.[1][5]
Protocol:
-
Human liver microsomes are incubated with the test compound (e.g., this compound) at 37°C.
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile.
-
Following centrifugation to precipitate proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½).
Plasma Stability Assay
Objective: To evaluate the chemical stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes.
Protocol:
-
The test compound is incubated in fresh plasma (human, rat, or other species of interest) at 37°C.
-
Samples are collected at various time points (e.g., 0, 1, 2, and 4 hours).
-
The reaction is stopped by protein precipitation with an organic solvent.
-
The concentration of the remaining parent compound is determined by LC-MS analysis.
-
The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.[2][3]
Protocol:
-
A cohort of rats is administered the test compound via a specific route, typically intravenous (IV) for determining clearance and half-life, and oral (PO) for assessing bioavailability.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS method.
-
Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated from the plasma concentration-time data.
-
Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Visualizing Workflows and Pathways
To further elucidate the processes involved in stability assessment and the potential impact of a stable compound, the following diagrams are provided.
Caption: Experimental workflow for assessing compound stability.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Relationship between stability and therapeutic efficacy.
References
Comparative Analysis of [Inhibitor X]'s Inhibitory Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation and comparison of the novel inhibitor, [Inhibitor X] , against established alternative compounds. The following sections detail the inhibitory activity of [Inhibitor X] in various cancer cell lines, offering a direct comparison with other relevant inhibitors. The experimental data is presented in standardized tables, accompanied by detailed protocols and visual representations of key biological pathways and experimental procedures to ensure clarity and reproducibility.
Comparative Inhibitory Activity
The anti-proliferative effects of [Inhibitor X] were assessed across a panel of human cancer cell lines and compared with known inhibitors targeting similar pathways. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound.
Table 1: Comparative IC50 Values (μM) of [Inhibitor X] and Alternative Inhibitors
| Cell Line | Cancer Type | [Inhibitor X] | Inhibitor A | Inhibitor B |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| HCT116 | Colon Carcinoma | [InsertData] | [Insert Data] | [Insert Data] |
| U-87 MG | Glioblastoma | [Insert Data] | [Insert Data] | [Insert Data] |
Target Pathway Analysis
[Inhibitor X] is hypothesized to exert its anti-cancer effects through the inhibition of the [Target Pathway, e.g., PI3K/Akt/mTOR] signaling cascade, a critical pathway in promoting cell proliferation, survival, and angiogenesis in many cancers. The following diagram illustrates the key components of this pathway and the putative point of intervention for [Inhibitor X] .
Caption: Putative mechanism of [Inhibitor X] targeting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Culture
All human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and U-87 MG) were procured from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining cell viability and IC50 values.
Protocol Steps:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of [Inhibitor X] or the respective control inhibitors.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves using non-linear regression analysis.
Western Blot Analysis
To confirm the mechanism of action, the expression levels of key proteins in the [Target Pathway] were analyzed by Western blotting.
Protocol Steps:
-
Cells were treated with [Inhibitor X] at its IC50 concentration for 24 hours.
-
Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against [Target Protein 1], [Target Protein 2], and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide provides a standardized framework for the evaluation of [Inhibitor X] . The presented data, when populated, will allow for a direct and objective comparison of its inhibitory activity against other known compounds. The detailed protocols and visual aids are intended to facilitate the replication and extension of these findings by the research community. Further in-vivo studies are warranted to validate the therapeutic potential of [Inhibitor X] .
A Comparative Guide to Analyzing ABCG2 Expression with UR-MB108 and Alternative Inhibitors
For researchers and professionals in drug development, understanding the modulation of ATP-binding cassette subfamily G member 2 (ABCG2) expression is critical. ABCG2, a key transporter protein, is implicated in multidrug resistance in cancer. This guide provides a comparative analysis of UR-MB108, a potent ABCG2 inhibitor, and other compounds, with a focus on Western blot analysis to determine their impact on ABCG2 protein expression.
Comparative Analysis of ABCG2 Inhibitors
| Inhibitor | Target | IC50 | Effect on ABCG2 Expression (from Western Blot) | Reference |
| This compound | ABCG2 (BCRP) | 79 nM | Data not publicly available | [1] |
| NSC-168201 | ABCG2 | ~1 µM | Effective suppression of ABCG2 expression.[2] | [2] |
| NSC-120668 | ABCG2 | ~1 µM | Effective suppression of ABCG2 expression.[2] | [2] |
| PZ-34 | ABCG2 | Not specified | Induces ABCG2 degradation.[2] | [2] |
| PZ-38 | ABCG2 | Not specified | Induces ABCG2 degradation.[2] | [2] |
| Sorafenib | Multikinase, including ABCG2 | ~2.5 µM (for expression decrease) | Dramatically decreased ABCG2 expression in a dose- and time-dependent manner.[3] | [3] |
| Febuxostat | Xanthine oxidase, ABCG2 | Not specified | Identified as a strong ABCG2 inhibitor.[4] | [4] |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a standard protocol for Western blot analysis of ABCG2 expression in cells treated with an inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines known to express ABCG2 (e.g., HEK293/ABCG2, S1-M1-80, H460-MX20) in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound or other inhibitors for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ABCG2 (e.g., BXP-21 monoclonal antibody). Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the results.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ABCG2 band intensity to the corresponding loading control band intensity.
-
Compare the normalized ABCG2 expression levels in the treated samples to the control samples.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Western blot analysis of ABCG2 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamic vs Static ABCG2 Inhibitors to Sensitize Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of UR-MB108 and Elacridar on BCRP Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2): UR-MB108 and elacridar. BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Understanding the characteristics of its inhibitors is vital for developing strategies to overcome MDR and enhance drug efficacy.
Executive Summary
This compound is a potent and selective BCRP inhibitor, while elacridar is a dual inhibitor of both BCRP and P-glycoprotein (P-gp). This guide presents a side-by-side comparison of their inhibitory potency, selectivity, and mechanisms of action based on available experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of related research.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and elacridar concerning their inhibition of BCRP and P-gp.
| Parameter | This compound | Elacridar | References |
| BCRP IC50 | 79 nM | Varies by cell line and substrate (e.g., significant sensitization to BCRP substrates at 0.1-5 µM) | [1] |
| P-gp IC50 | Data not available (reported as selective for BCRP) | ~193 nM | [2] |
| Selectivity | Selective for BCRP | Dual inhibitor of BCRP and P-gp | [1][3] |
| Mechanism of Action | Depression of ATPase activity | Competitive inhibitor | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
BCRP Inhibition Assay (Hoechst 33342 Accumulation Assay)
This protocol is adapted from the methodology used to characterize novel BCRP inhibitors like this compound[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BCRP-mediated efflux.
Materials:
-
HEK293 cells overexpressing BCRP (HEK293/BCRP) and parental HEK293 cells.
-
Hoechst 33342 (fluorescent BCRP substrate).
-
Test compound (e.g., this compound, elacridar).
-
Positive control inhibitor (e.g., Ko143).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed HEK293/BCRP and parental HEK293 cells in 96-well plates and culture until they reach confluence.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the medium containing the different concentrations of the test compound or control to the cells and pre-incubate for 30 minutes at 37°C.
-
Add Hoechst 33342 to each well at a final concentration of 5 µM and incubate for another 60 minutes at 37°C.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This is a common method to assess P-gp inhibitory activity.
Objective: To determine the IC50 of a test compound against P-gp-mediated efflux.
Materials:
-
Cells overexpressing P-gp (e.g., MDCKII-MDR1) and parental cells.
-
Calcein-AM (fluorescent P-gp substrate).
-
Test compound.
-
Positive control inhibitor (e.g., verapamil).
-
Culture medium and PBS.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Plate P-gp overexpressing and parental cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for 30-60 minutes.
-
Add Calcein-AM to the wells and incubate for a further 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence. Increased fluorescence indicates inhibition of P-gp-mediated efflux of Calcein-AM.
-
Calculate the IC50 value as described for the BCRP assay.
Mandatory Visualization
Signaling Pathway: PI3K/Akt/mTOR Pathway and BCRP Regulation
The expression and function of BCRP can be regulated by intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and has been shown to influence the expression of ABC transporters, including BCRP. While this compound and elacridar are direct inhibitors of BCRP, understanding the upstream regulation of BCRP is crucial in the broader context of drug resistance.
Caption: PI3K/Akt/mTOR pathway regulating BCRP expression and sites of inhibition.
Experimental Workflow: Comparative Analysis of BCRP Inhibitors
The following diagram illustrates a typical experimental workflow for the comparative analysis of BCRP inhibitors like this compound and elacridar.
Caption: Experimental workflow for comparing BCRP inhibitors.
Discussion and Conclusion
The choice between this compound and elacridar as a research tool or potential therapeutic agent depends on the specific scientific question or clinical application.
-
This compound stands out for its high potency and selectivity for BCRP. This makes it an excellent tool for specifically investigating the role of BCRP in cellular processes and for dissecting its contribution to multidrug resistance without the confounding effects of P-gp inhibition. Its mechanism of depressing ATPase activity provides a clear biochemical basis for its inhibitory action[1].
-
Elacridar , as a dual inhibitor of BCRP and P-gp, is valuable in contexts where both transporters contribute to drug resistance or limit drug bioavailability[3]. Its ability to sensitize cancer cells to a broad range of chemotherapeutics that are substrates for either or both transporters has been demonstrated in numerous studies. However, its lack of selectivity can make it challenging to attribute observed effects solely to BCRP inhibition in experimental systems where P-gp is also expressed.
References
UR-MB108 vs. Febuxostat: A Head-to-Head Comparison of ABCG2 Inhibitory Potency
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent inhibitors of the ATP-binding cassette transporter G2 (ABCG2): UR-MB108 and febuxostat. This document summarizes their inhibitory efficacy, details the experimental protocols for their assessment, and visualizes the underlying biological pathways and experimental procedures.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and febuxostat against the ABCG2 transporter has been quantified in separate studies, with key data summarized below. It is important to note that the half-maximal inhibitory concentration (IC50) values were determined using different experimental assays and substrates, which may influence a direct comparison.
| Inhibitor | IC50 Value | Assay Type | Substrate | Reference |
| This compound | ~80 nM | Hoechst 33342 Transport Assay | Hoechst 33342 | [1][2] |
| Febuxostat | 27 nM | Vesicle Transport Assay | Urate |
Febuxostat, a well-established xanthine oxidase inhibitor, has been identified as a potent inhibitor of ABCG2.[3][4] In vitro studies have demonstrated its strong inhibitory effect on the urate transport activity of ABCG2.[2][5] Further research has shown that febuxostat's inhibitory effect against ABCG2 is stronger than that of other well-known inhibitors like Ko143 and elacridar.[6] In addition to its in vitro activity, orally administered febuxostat has been shown to inhibit intestinal Abcg2 in mice, leading to increased intestinal absorption of the ABCG2 substrate sulfasalazine.
This compound is a potent and selective inhibitor of ABCG2, also known as Breast Cancer Resistance Protein (BCRP).[1][7] Developed as a tariquidar-related triazole, this compound exhibits high stability in blood plasma.[1][7] Its inhibitory mechanism involves the depression of ATPase activity by locking the transporter in an inward-facing conformation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Hoechst 33342 Transport Assay for this compound
This assay measures the inhibition of ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing the transporter.
-
Cell Culture: Utilize a cell line stably overexpressing human ABCG2 (e.g., MDCK-II/ABCG2) and a corresponding parental cell line lacking ABCG2 expression as a control. Culture the cells in an appropriate medium until they reach a suitable confluency.
-
Compound Incubation: Seed the cells in 96-well plates. On the day of the experiment, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with varying concentrations of this compound or a vehicle control for a predetermined period (e.g., 5 minutes).
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 0.5 µM to all wells and incubate for a specific duration (e.g., 60 minutes) at 37°C in the dark.
-
Fluorescence Measurement: After incubation, measure the intracellular fluorescence intensity using a microplate fluorometer. The fluorescence of Hoechst 33342 increases upon binding to DNA within the cell nucleus.
-
Data Analysis: Calculate the percentage of ABCG2 inhibition for each concentration of this compound relative to a positive control (e.g., a known potent ABCG2 inhibitor like Ko143) and a negative control (vehicle). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Vesicle Transport Assay for Febuxostat
This in vitro assay directly measures the ATP-dependent transport of a substrate into membrane vesicles enriched with ABCG2.
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells). These vesicles will have the ATP-binding site of the transporter facing the outside.
-
Transport Reaction: Incubate the membrane vesicles with the substrate (e.g., radiolabeled urate) in a reaction buffer containing ATP and varying concentrations of febuxostat or a vehicle control.
-
Filtration and Washing: After a specific incubation time, rapidly filter the reaction mixture through a membrane filter to trap the vesicles. Wash the filters with ice-cold buffer to remove any unbound substrate.
-
Quantification: Measure the amount of substrate transported into the vesicles. If a radiolabeled substrate is used, this can be done by liquid scintillation counting.
-
Data Analysis: Determine the ATP-dependent transport by subtracting the transport measured in the absence of ATP from that measured in its presence. Calculate the percentage of inhibition of ATP-dependent transport for each concentration of febuxostat. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the ABCG2 signaling pathway and a typical experimental workflow for assessing its inhibition.
Caption: ABCG2-mediated substrate efflux and points of inhibition.
Caption: General workflow for an in vitro ABCG2 inhibition assay.
References
- 1. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ABCG2 (BCRP) Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Assessing the competitive versus non-competitive inhibition of UR-MB108
For researchers and professionals in drug development, understanding the mechanism of action of a potential therapeutic agent is paramount. This guide provides a comparative framework for assessing whether an investigational compound, designated here as UR-MB108, acts as a competitive or non-competitive inhibitor of its target enzyme. The methodologies and data presentation formats described herein are designed to offer a clear and objective evaluation.
Distinguishing Competitive and Non-Competitive Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The two primary modes of reversible inhibition are competitive and non-competitive, distinguished by how the inhibitor interacts with the enzyme and its substrate.
Competitive inhibition occurs when the inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site. However, the inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor. In competitive inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases. An increased Km indicates a lower apparent affinity of the enzyme for its substrate in the presence of the competitive inhibitor.[1]
Non-competitive inhibition , on the other hand, involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site.[2] This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. Because the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition. In non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged.[1][2] This indicates that the inhibitor reduces the number of functional enzyme molecules without affecting the binding of the substrate to the remaining active enzymes.[1]
Experimental Protocol for Determining Inhibition Type
To determine the mode of inhibition of this compound, a series of enzyme kinetic assays should be performed. The following is a generalized protocol that can be adapted to a specific enzyme-substrate system.
Objective: To determine the effect of this compound on the Vmax and Km of its target enzyme.
Materials:
-
Purified target enzyme
-
Substrate
-
This compound
-
Known competitive inhibitor (Control 1)
-
Known non-competitive inhibitor (Control 2)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme, this compound, and the control inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, set up a series of reactions. Each well will contain the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
Inhibitor Addition:
-
No Inhibitor Control: A set of wells will contain only the enzyme and substrate at varying concentrations to determine the baseline Vmax and Km.
-
This compound: A set of wells will contain the enzyme, varying substrate concentrations, and a fixed concentration of this compound. It is advisable to test multiple concentrations of this compound.
-
Control Inhibitors: Separate sets of wells will be prepared for the known competitive and non-competitive inhibitors under the same conditions as this compound.
-
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate to all wells. Immediately place the plate in a microplate reader and measure the rate of product formation (or substrate depletion) over time by monitoring changes in absorbance or fluorescence at a specific wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the progress curve.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor condition.
-
To determine the apparent Vmax and Km values, fit the data to the Michaelis-Menten equation.
-
For a more linear visualization, the data can be transformed using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]).[3][4][5]
-
Comparative Data Analysis
The following table summarizes hypothetical data from an experiment conducted according to the protocol above, comparing the effects of this compound, a known competitive inhibitor, and a known non-competitive inhibitor on the kinetic parameters of a hypothetical enzyme.
| Inhibitor | Concentration (µM) | Apparent Vmax (µmol/min) | Apparent Km (µM) |
| None (Control) | 0 | 100 | 10 |
| This compound | 10 | 102 | 25 |
| Competitive Inhibitor | 10 | 98 | 30 |
| Non-competitive Inhibitor | 10 | 50 | 11 |
Based on this hypothetical data, this compound exhibits characteristics of a competitive inhibitor . The apparent Vmax remains relatively unchanged compared to the no-inhibitor control, while the apparent Km is significantly increased. This suggests that this compound is likely binding to the active site of the enzyme and competing with the substrate.
Visualizing Inhibition Mechanisms and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the different inhibition pathways and a typical experimental workflow.
Caption: Competitive vs. Non-Competitive Inhibition Pathways
Caption: Experimental Workflow for Inhibition Assessment
Conclusion
References
UR-MB108: A Comparative Guide to its Specificity Profile Against Other ABC Transporters
For researchers and professionals in drug development, understanding the specificity of transporter inhibitors is paramount to predicting drug-drug interactions and overcoming multidrug resistance in cancer. This guide provides a detailed comparison of UR-MB108's performance against other ATP-binding cassette (ABC) transporters, supported by available experimental data and methodologies.
This compound has emerged as a potent and highly selective inhibitor of the breast cancer resistance protein (BCRP), also known as ABCG2.[1][2] Its primary mechanism of action involves the depression of ATPase activity by locking the transporter in an inward-facing conformation.[1] This guide will delve into its specificity in comparison to other well-known ABC transporter inhibitors.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other common ABC transporter inhibitors against the three major transporters implicated in multidrug resistance: ABCG2 (BCRP), ABCB1 (P-glycoprotein or P-gp), and ABCC1 (MRP1). This data is crucial for assessing the selectivity of these compounds.
| Inhibitor | ABCG2 (BCRP) IC50 | ABCB1 (P-gp) IC50 | ABCC1 (MRP1) IC50 | Reference(s) |
| This compound | 79 nM | Not Reported | Not Reported | [2] |
| Ko143 | ~23 nM (EC90) | ~5.5 µM (EC90) | >8 µM (EC90) | [3][4] |
| Tariquidar | Potent (inhibition observed) | ~43 nM | Inactive | [5][6] |
| Elacridar | Potent (inhibition observed) | Potent (inhibition observed) | Not Reported | [3] |
Note: IC50 values can vary depending on the cell line and assay conditions used. The data presented here is for comparative purposes. A significant gap in the current literature is the lack of reported activity of this compound against ABCB1 and ABCC1.
Experimental Protocols
The determination of an inhibitor's specificity profile relies on robust in vitro assays. The most common method involves the use of cell lines that are engineered to overexpress a single type of ABC transporter.
Cell-Based Fluorescent Substrate Efflux Assay
This is the primary method used to determine the inhibitory concentration (IC50) of a compound against a specific ABC transporter.
1. Cell Lines:
-
Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells are commonly used.
-
These parental cell lines are transfected to create stable cell lines each overexpressing a single transporter of interest (e.g., HEK293/ABCG2, HEK293/ABCB1, HEK293/ABCC1).
2. Fluorescent Substrates:
-
ABCG2: Hoechst 33342 is a widely used fluorescent substrate.[1]
-
ABCB1: Rhodamine 123 or Calcein-AM are common substrates.
-
ABCC1: Calcein-AM is a frequently used substrate.
3. Assay Procedure:
-
Cells overexpressing a specific transporter are seeded in a multi-well plate.
-
The cells are pre-incubated with varying concentrations of the inhibitor compound (e.g., this compound).
-
A fluorescent substrate for the specific transporter is then added to the wells.
-
The transporter actively effluxes the fluorescent substrate out of the cell. In the presence of an effective inhibitor, this efflux is blocked, leading to an accumulation of the fluorescent substrate inside the cells.
-
After a set incubation period, the intracellular fluorescence is measured using a plate reader or flow cytometer.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence compared to the control (no inhibitor).
Visualizing Experimental Workflow and Specificity
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining ABC transporter inhibitor specificity.
Caption: Specificity profile of this compound against major ABC transporters.
Conclusion
The available data strongly indicates that this compound is a potent and highly selective inhibitor of the ABCG2 transporter. This makes it a valuable research tool for studying the function of ABCG2 and a promising candidate for development as a chemosensitizing agent in cancers that overexpress this transporter. However, a comprehensive understanding of its specificity profile is currently limited by the lack of published data on its activity against other key ABC transporters like ABCB1 and ABCC1. Further research is warranted to fully characterize the off-target effects of this compound to better predict its clinical potential and safety profile. Researchers utilizing this compound should be mindful of this data gap in their experimental design and interpretation.
References
- 1. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and selective inhibitors of breast cancer resistance protein (ABCG2) derived from the p-glycoprotein (ABCB1) modulator tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of MB-108: A Comparative Analysis for Recurrent Glioblastoma
For Immediate Release
This guide provides a comprehensive evaluation of MB-108 (also known as C134), an investigational oncolytic herpes simplex virus type 1 (HSV-1), in the context of existing and emerging therapies for recurrent glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of MB-108's clinical potential against standard-of-care treatments and other oncolytic viruses in development. The information is based on publicly available preclinical and clinical trial data.
Introduction to MB-108
MB-108 is a second-generation, genetically engineered oncolytic HSV-1 currently under investigation in a Phase 1 clinical trial (NCT03657576) for the treatment of recurrent glioblastoma.[1][2] Developed to selectively replicate within and destroy cancer cells while sparing healthy tissue, MB-108 also aims to stimulate a robust anti-tumor immune response.[3][4] Preclinical data and early clinical observations suggest that MB-108 can convert immunologically "cold" tumors into "hot" tumors by promoting the infiltration of immune cells.[3][5] This dual mechanism of direct oncolysis and immune stimulation forms the basis of its therapeutic potential. The U.S. Food and Drug Administration (FDA) has granted MB-108 Orphan Drug Designation for the treatment of malignant glioma.[1][6]
Comparative Landscape of Recurrent Glioblastoma Therapies
The treatment landscape for recurrent GBM is challenging, with limited effective options. A comparative overview of MB-108 against current therapeutic modalities is presented below. Due to the early stage of MB-108's clinical development, direct comparative efficacy data is limited. The following tables summarize the performance of various treatments based on available clinical trial results.
Standard-of-Care Therapies
| Therapy | Mechanism of Action | Efficacy Data for Recurrent Glioblastoma |
| Temozolomide (TMZ) | Alkylating agent that methylates DNA, leading to apoptosis. | Clinical Benefit Rate: 50.5% (overall); 61.4% (metronomic schedule) vs. 46.3% (standard schedule).6-Month Progression-Free Survival (PFS6): 27.8% (overall); 33.1% (metronomic) vs. 20.1% (standard).6-Month Overall Survival (OS-6): 65.0%.12-Month Overall Survival (OS-12): 36.4%. |
| Bevacizumab | Monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF), inhibiting angiogenesis. | Objective Response Rate (ORR): 55% (49% partial, 6% complete response).PFS6: 45%.Median OS: 9.3 months. |
| Lomustine (CCNU) | Nitrosourea alkylating agent that cross-links DNA. | ORR: ~10%.PFS6: ~20%.Median OS: 7-8.6 months. |
Investigational Oncolytic Virus Therapies
| Therapy | Virus Type | Efficacy Data for Recurrent Glioblastoma |
| MB-108 (C134) | Genetically engineered HSV-1 | Phase 1 (ongoing): Reported to be "active and well-tolerated."[1][3] A case report from the trial showed increased immune cell infiltration in the tumor post-treatment.[5] Specific efficacy data (ORR, PFS, OS) for monotherapy is not yet publicly available. |
| G47Δ (Teserpaturev) | Triple-mutated oncolytic HSV-1 | Phase 2: 1-year survival rate of 92.3% in an interim analysis of 13 patients, leading to early trial termination.[7] In a later analysis of 19 patients, the 1-year survival rate was 84.2%, with a median OS of 20.2 months.[8] Approved for use in Japan. |
| DNX-2401 (Tasadenoturev) | Oncolytic Adenovirus | Phase 1 (monotherapy): 20% of patients survived >3 years, with three patients having a ≥95% reduction in tumor volume.[9] Phase 1/2 (with Pembrolizumab): 12-month OS rate of 52.7%, median OS of 12.5 months.[10][11] |
| Toca 511 & Toca FC | Retroviral Replicating Vector & 5-FC | Phase 3: Did not meet primary endpoint. Median OS of 11.1 months vs. 12.2 months for standard of care.[12][13] |
Mechanism of Action and Signaling Pathways
MB-108's therapeutic effect is conceptualized as a two-pronged attack on the tumor. This is visually represented in the signaling pathway diagram below.
Experimental Protocols
The evaluation of oncolytic viruses like MB-108 involves a series of preclinical and clinical studies to establish safety and efficacy. Below are representative methodologies for key experiments.
Preclinical Evaluation
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the ability of MB-108 to kill glioblastoma cells in culture.
-
Method: A panel of human glioblastoma cell lines is infected with MB-108 at various multiplicities of infection (MOI). Cell viability is assessed at different time points using assays such as MTS or crystal violet staining.
-
-
In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of MB-108 in animal models.
-
Method: Human glioblastoma cells are implanted intracranially in immunocompromised mice. Once tumors are established, MB-108 is administered via intratumoral injection. Tumor growth is monitored by bioluminescence or magnetic resonance imaging (MRI). Survival is a primary endpoint.
-
-
Safety and Toxicology Studies:
-
Objective: To assess the safety profile of MB-108.
-
Method: MB-108 is administered to animals (e.g., mice and non-human primates) at various doses. Animals are monitored for clinical signs of toxicity. Biodistribution (presence of virus in different organs) and viral shedding (release of virus from the body) are assessed using qPCR and plaque assays on various tissue and fluid samples.[8][10][13][14]
-
Clinical Trial Protocol (Phase 1)
A typical Phase 1 clinical trial for an oncolytic virus like MB-108 in recurrent glioblastoma follows a structured protocol to primarily assess safety and determine the recommended Phase 2 dose.
References
- 1. Highlights from AACR's Final Day: Mustang Bio, ChemoCentryx, Allogene and More - BioSpace [biospace.com]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted oncolytic virus therapy for glioblastoma in an immunocompetent cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Review: Oncolytic Herpes Simplex Viruses for Treatment of Glioma - Mass General Advances in Motion [advances.massgeneral.org]
- 7. In Vivo Assessment of Oncolytic Virus Efficiency | LIDE Biotech [lidebiotech.com]
- 8. A clinical trial investigating biodistribution and shedding of an oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assessment on the applications of oncolytic viruses for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation and Transfer of Biodistribution and Viral Shedding Assays In Development of An Oncolytic Virus Immunotherapy Candidate [eurofins-viracorbiopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. Safety, biodistribution and viral shedding of oncolytic vaccinia virus TG6002 administered intravenously in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution, shedding, and transmissibility of the oncolytic virus talimogene laherparepvec in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-MB108: A Potent and Selective ABCG2 Inhibitor for Enhancing Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to UR-MB108's Efficacy in Reversing Multidrug Resistance
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide array of anticancer drugs. This compound has been identified as a potent and highly selective inhibitor of ABCG2, offering a promising strategy to overcome ABCG2-mediated MDR. This guide provides a comparative analysis of this compound, supported by experimental data on its and other ABCG2 inhibitors' performance.
Comparative Analysis of ABCG2 Inhibitors
This compound, a tariquidar-related triazole, has demonstrated exceptional potency in inhibiting ABCG2. Its efficacy, along with that of other well-characterized ABCG2 inhibitors, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target(s) | IC50 (ABCG2) | Reference Compound(s) |
| This compound | ABCG2 (Selective) | ~80 nM | Tariquidar |
| Ko143 | ABCG2 (Selective) | ~26 nM (EC90) | Fumitremorgin C |
| Elacridar (GF120918) | ABCG2, P-gp (Dual) | Not explicitly found, but effective at sub-micromolar concentrations | Verapamil |
| Gefitinib | EGFR, ABCG2 | Not explicitly found as an inhibitor IC50, but inhibits ABCG2 activity | - |
Impact of ABCG2 Inhibition on Drug Accumulation and Efficacy
The primary function of an ABCG2 inhibitor is to block the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells. The following table summarizes the reported effects of various ABCG2 inhibitors on the accumulation and efficacy of known ABCG2 substrate drugs. While direct quantitative data for this compound's effect on the accumulation of specific chemotherapeutic agents was not found in the reviewed literature, its potent IC50 in inhibiting ABCG2 activity strongly suggests a significant potential to increase intracellular drug concentrations.
| Inhibitor | Substrate Drug | Cell Line | Effect on Accumulation / Efficacy |
| Ko143 | Methotrexate (MTX) | HEK G2 (ABCG2-overexpressing) | At least 3.5-fold increase in MTX accumulation.[1] |
| Elacridar | Topotecan | A2780TR1/TR2 (Topotecan-resistant ovarian cancer) | 10 to 17-fold decrease in IC50.[2] |
| Elacridar | Mitoxantrone | A2780TR1 (Topotecan-resistant ovarian cancer) | Up to 3.93-fold decrease in IC50.[2] |
| Gefitinib | Topotecan | SBC-3/SN-38 (SN-38 resistant small-cell lung cancer) | Dose-dependent increase in intracellular topotecan accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing ABCG2 inhibition and its effect on drug accumulation.
Hoechst 33342 Efflux Assay for ABCG2 Inhibition
This assay is commonly used to determine the inhibitory potency of compounds against ABCG2, for which Hoechst 33342 is a well-known fluorescent substrate.
1. Cell Culture:
-
Utilize a cell line overexpressing human ABCG2 (e.g., HEK293/ABCG2) and a corresponding parental cell line as a negative control.
-
Culture cells to 80-90% confluency in appropriate media.
2. Cell Preparation:
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the assay buffer.
3. Inhibition and Staining:
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes at 37°C.
-
Add the ABCG2 substrate, Hoechst 33342 (final concentration typically 1-5 µM), to the cell suspension.
-
Incubate for a further 60-90 minutes at 37°C, protected from light.
4. Measurement:
-
Terminate the assay by placing the samples on ice.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
-
The increase in fluorescence in the presence of the inhibitor corresponds to the inhibition of ABCG2-mediated efflux.
5. Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each condition.
-
Plot the MFI against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Drug Accumulation Assay using Flow Cytometry
This protocol describes a general method to quantify the intracellular accumulation of a fluorescent chemotherapeutic drug (e.g., Doxorubicin, Mitoxantrone) in the presence of an ABCG2 inhibitor.
1. Cell Seeding:
-
Seed ABCG2-overexpressing and parental cells in multi-well plates and allow them to adhere overnight.
2. Inhibitor Pre-treatment:
-
Pre-treat the cells with the ABCG2 inhibitor (e.g., this compound) at a fixed concentration (typically 1-10 µM) for 1-2 hours.
3. Drug Incubation:
-
Add the fluorescent chemotherapeutic drug (e.g., Doxorubicin at 10 µM) to the wells and incubate for a defined period (e.g., 2 hours) at 37°C.
4. Cell Harvesting and Washing:
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization and resuspend them in PBS.
5. Flow Cytometry Analysis:
-
Analyze the intracellular drug fluorescence using a flow cytometer with appropriate laser and filter settings for the specific drug.
-
Record the mean fluorescence intensity (MFI) for each sample.
6. Data Interpretation:
-
An increase in the MFI in cells treated with the ABCG2 inhibitor compared to untreated cells indicates an increase in intracellular drug accumulation.
-
The fold increase in accumulation can be calculated by dividing the MFI of the inhibitor-treated cells by the MFI of the untreated cells.
Visualizing the Molecular Mechanism and Experimental Design
To further elucidate the role of this compound and the experimental approach to its validation, the following diagrams are provided.
Caption: Inhibition of ABCG2 by this compound blocks drug efflux, leading to increased intracellular drug accumulation and subsequent cancer cell death.
Caption: Experimental workflow for the quantitative analysis of drug accumulation enhancement by this compound using flow cytometry.
References
Comparative Analysis of UR-MB108 and Newly Identified Natural BCRP Inhibitors
A Guide for Researchers in Drug Development
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a critical ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3][4] By actively effluxing xenobiotics from cells, BCRP can reduce the efficacy of anticancer therapies and alter drug absorption and distribution.[2][3][4] Consequently, the identification and characterization of potent and specific BCRP inhibitors are of high interest in drug development to overcome MDR and mitigate adverse drug-drug interactions.[2][5][6] This guide provides a comparative overview of the synthetic inhibitor UR-MB108 and recently highlighted natural compounds that exhibit BCRP inhibitory activity.
Performance and Specificity Comparison
This compound is a potent and selective synthetic inhibitor of BCRP, demonstrating high efficacy in in-vitro models.[7][8] Natural compounds, particularly flavonoids and certain triterpenes, have also been identified as significant BCRP inhibitors.[3][9][10] While often less potent than optimized synthetic inhibitors like this compound, they provide a diverse chemical scaffold for developing new MDR modulators. The benchmark for potent BCRP inhibition is often compared to Ko143, a well-established experimental inhibitor.[1][11][12]
The following table summarizes the inhibitory potency (IC50) of this compound against that of selected natural BCRP inhibitors.
| Compound | Type | IC50 Value | Assay Context | Reference |
| This compound | Synthetic (Triazole-derivative) | 79 nM | Not specified | [7][8][13] |
| Ko143 | Synthetic (Fumitremorgin C analog) | ~26 nM (EC90) | Cell-based drug resistance reversal | [1][12] |
| 6,8-Diprenylnaringenin | Natural (Prenylflavonoid) | 0.41 µM (410 nM) | ³H-Methotrexate transport in HEK293 cells | [13] |
| Berberine | Natural (Isoquinoline Alkaloid) | Significant Inhibition | Cell- and membrane-based transport | [10] |
| Celastrol | Natural (Triterpene) | Significant Inhibition | ABCG2-mediated transport | [10] |
| Oleanolic Acid | Natural (Triterpene) | Significant Inhibition | ABCG2-mediated transport | [10][14] |
| Quercitrin | Natural (Flavonoid) | Identified as novel inhibitor | Cell- and membrane-based transport | [10] |
Mechanism of Action
BCRP is an efflux transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell, thereby reducing intracellular drug concentration. BCRP inhibitors can interfere with this process through several mechanisms, primarily by either competitively binding to the substrate-binding site or by non-competitively inhibiting the ATPase activity of the transporter, which prevents the conformational changes necessary for substrate efflux.
The diagram below illustrates the generalized mechanism of BCRP-mediated drug efflux and its inhibition.
Caption: BCRP-mediated drug efflux and its inhibition.
Experimental Protocols
The characterization of BCRP inhibitors involves a series of standardized in-vitro assays designed to measure the inhibition of transporter function.[2][15] Key methodologies include vesicular transport assays, cell-based accumulation assays, and ATPase assays.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles prepared from cells overexpressing BCRP. Inhibition of this transport is a direct measure of the compound's effect on the transporter.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from HEK293 or Sf9 cells overexpressing human BCRP.
-
Assay Reaction: Vesicles are incubated with a radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate or [³H]-Methotrexate) in the presence and absence of ATP.
-
Inhibitor Addition: Test compounds (e.g., this compound, natural extracts) are added at various concentrations to the reaction mixture. A known inhibitor like Ko143 serves as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by adding ice-cold buffer, and the vesicles are collected by rapid filtration.
-
Quantification: The amount of radiolabeled substrate trapped inside the vesicles is quantified using liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the absence of ATP from that in its presence. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Substrate Accumulation Assay
This method assesses an inhibitor's ability to increase the intracellular accumulation of a fluorescent BCRP substrate in intact cells overexpressing the transporter.
Methodology:
-
Cell Culture: MDCK II or HEK293 cells overexpressing BCRP are cultured in multi-well plates. Wild-type cells are used as a control.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control.
-
Substrate Addition: A fluorescent BCRP substrate, such as Hoechst 33342 or Pheophorbide A, is added to the wells.
-
Incubation: The plate is incubated at 37°C to allow for substrate accumulation and efflux.
-
Measurement: Intracellular fluorescence is measured using a plate reader or flow cytometer. Increased fluorescence in the presence of an inhibitor indicates reduced BCRP efflux activity.
-
Data Analysis: The increase in intracellular accumulation is used to calculate the percent inhibition and determine the IC50 value.
The following diagram illustrates the general workflow for screening and identifying BCRP inhibitors.
Caption: Workflow for BCRP inhibitor identification.
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP, which is often stimulated in the presence of its substrates. Inhibitors can be identified by their ability to modulate this ATPase activity.
Methodology:
-
Membrane Preparation: Purified membranes from BCRP-overexpressing cells are used as the source of the transporter.
-
Assay Reaction: The membranes are incubated with ATP and a known BCRP substrate (to stimulate activity) in the presence of various concentrations of the test inhibitor.
-
Inorganic Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi), often using a colorimetric method (e.g., vanadate-based detection).
-
Data Analysis: The change in ATPase activity relative to controls is calculated. IC50 values represent the concentration at which the inhibitor reduces the substrate-stimulated ATPase activity by 50%.[16]
References
- 1. apexbt.com [apexbt.com]
- 2. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of novel breast cancer resistance protein (BCRP) inhibitors by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. BCRP | DC Chemicals [dcchemicals.com]
- 14. Natural Products as a Tool to Modulate the Activity and Expression of Multidrug Resistance Proteins of Intestinal Barrier [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 16. selleckchem.com [selleckchem.com]
Peer-Reviewed Validation of UR-MB108's Research Applications: A Comparative Analysis
A comprehensive evaluation of UR-MB108's performance against established alternatives in key research applications is not yet possible due to the absence of peer-reviewed publications on this specific molecule. Extensive searches for "this compound" in scientific literature databases did not yield any peer-reviewed articles detailing its research applications, mechanism of action, or comparative performance data.
This guide is intended to serve as a template for the kind of in-depth comparison that would be conducted once such data becomes available. The following sections outline the structure and type of information that would be presented to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Performance Data
Once data is available, this section would feature a detailed table summarizing the quantitative performance of this compound against other relevant molecules or technologies. The table would be structured to facilitate a clear comparison of key performance indicators.
Table 1: Hypothetical Comparative Performance of this compound
| Parameter | This compound | Alternative A | Alternative B | Reference |
| Binding Affinity (Kd) | Data Unavailable | Value | Value | Citation |
| IC50 / EC50 | Data Unavailable | Value | Value | Citation |
| Specificity | Data Unavailable | Value | Value | Citation |
| Cellular Potency | Data Unavailable | Value | Value | Citation |
| In Vivo Efficacy | Data Unavailable | Value | Value | Citation |
Experimental Protocols
To ensure reproducibility and proper evaluation, this section would provide detailed methodologies for the key experiments cited in the comparative data table.
Example Experimental Protocol: In Vitro Kinase Assay
-
Reagents: this compound, purified target kinase, substrate peptide, ATP, assay buffer.
-
Procedure:
-
A solution of the target kinase and substrate peptide would be prepared in the assay buffer.
-
Serial dilutions of this compound and control compounds would be added to the kinase-substrate mixture.
-
The reaction would be initiated by the addition of ATP.
-
After a defined incubation period, the reaction would be stopped.
-
The level of substrate phosphorylation would be quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are crucial for understanding the context and methodology of research. The following are examples of diagrams that would be generated using Graphviz (DOT language) based on available data.
Caption: Hypothetical signaling pathway showing this compound as a Kinase 1 inhibitor.
Caption: A typical experimental workflow for evaluating target protein levels.
This guide will be updated with factual, peer-reviewed data on this compound as soon as it becomes publicly available. Researchers interested in this molecule are encouraged to monitor scientific publication databases for emerging research.
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Research Compound UR-MB108
Disclaimer: No public safety or disposal information is available for a compound designated "UR-MB108." This document provides a standardized disposal protocol for a hypothetical, novel laboratory chemical based on established best practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the compound's specific Safety Data Sheet (SDS) before handling or disposal.
Immediate Safety & Pre-Disposal Assessment
Before beginning any work with this compound, a thorough risk assessment is mandatory. This initial assessment dictates all handling and disposal protocols.
1.1. Hazard Identification: Characterize the compound based on all available data (e.g., computational predictions, structural similarity to known compounds, preliminary in-vitro/in-vivo results).
1.2. Personal Protective Equipment (PPE): Based on the hazard assessment, determine the required PPE. The table below outlines minimum PPE requirements based on hypothetical hazard characteristics.
| Potential Hazard of this compound | Required PPE | Handling Location |
| Low Potency / Non-Volatile Solid | Standard lab coat, safety glasses, nitrile gloves | Certified Chemical Fume Hood |
| Potent / Cytotoxic / Genotoxic | Disposable lab coat, safety goggles, double nitrile gloves | Certified Chemical Fume Hood or Glovebox |
| Volatile / Respiratory Sensitizer | Disposable lab coat, safety goggles, double nitrile gloves, approved respirator | Certified Chemical Fume Hood |
1.3. Spill & Emergency Procedures:
-
Minor Spill: Absorb with inert material (e.g., vermiculite, sand). Collect residue into a sealed, labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area. Alert laboratory supervisor and institutional EHS.
-
Personnel Exposure:
-
Skin: Remove contaminated clothing, flush affected area with water for 15 minutes.
-
Eyes: Flush with emergency eyewash for 15 minutes.
-
Seek immediate medical attention for any exposure.
-
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process for the safe disposal of this compound and associated waste.
Step 1: Waste Segregation at the Point of Generation Immediately segregate waste into dedicated, clearly labeled containers. Never mix incompatible waste streams.
Step 2: Identify the Correct Waste Stream Consult the table below to determine the appropriate waste category for different materials contaminated with this compound.
| Type of Waste | Description | Disposal Container |
| Unused/Expired this compound | Pure compound, stock solutions. | Hazardous Chemical Waste (Halogenated or Non-Halogenated, as appropriate) |
| Contaminated Labware (Solid) | Pipette tips, centrifuge tubes, gloves, bench paper. | Solid Chemical Waste |
| Contaminated Labware (Sharp) | Needles, scalpels, contaminated glass. | Sharps Waste (Chemically Contaminated) |
| Contaminated Solvents (Liquid) | HPLC waste, reaction quenching solutions. | Liquid Chemical Waste (Halogenated or Non-Halogenated, as appropriate) |
| Aqueous Waste | Contaminated buffers, cell culture media. | Aqueous Chemical Waste |
Step 3: Container Management & Labeling
-
Use only approved, chemically compatible waste containers.
-
Keep containers closed except when adding waste.
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Flammable").
Step 4: Waste Storage & Pickup
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure secondary containment is used for liquid waste.
-
Schedule a waste pickup with your institution's EHS department once containers are 80% full or have reached the storage time limit.
Experimental Protocol: Inactivation of this compound (Hypothetical)
For potent or highly reactive compounds, a chemical inactivation step may be required before disposal. The following is a template protocol that must be validated for this compound.
Objective: To degrade the active this compound compound into less hazardous byproducts.
Methodology:
-
Reagent Selection: Based on the chemical structure of this compound, select a suitable degradation reagent. For example, a compound with ester bonds might be hydrolyzed with a strong base like 1M NaOH.
-
Reaction Setup: a. In a certified chemical fume hood, prepare a 1M solution of NaOH. b. Slowly add the this compound waste solution to the NaOH solution in a 1:10 (waste:NaOH) ratio while stirring. c. Monitor the reaction for signs of gas evolution or excessive heat generation.
-
Reaction Quenching & Neutralization: a. Allow the reaction to proceed for a minimum of 24 hours. b. Test the pH of the resulting solution. c. Neutralize the solution by slowly adding an acid (e.g., 1M HCl) until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution as aqueous chemical waste.
-
Validation: The efficacy of this degradation protocol must be confirmed via an appropriate analytical method (e.g., HPLC, LC-MS) to ensure >99.9% destruction of this compound before the protocol is adopted for routine use.
Diagrams & Workflows
The following diagrams illustrate the key decision-making processes for the safe handling and disposal of this compound.
Caption: Experimental workflow for handling and segregating this compound waste.
Caption: Decision pathway for pre-treatment and disposal of this compound waste.
Essential Safety and Logistics for Handling Annamycin (UR-MB108)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Annamycin, a next-generation anthracycline currently under investigation in the MIRACLE (Moleculin R/R AML AnnAraC Clinical Evaluation) Trial, designated as MB-108. Given that "UR-MB108" is associated with this clinical trial, the following guidance pertains to Annamycin (CAS No: 92689-49-1)[1][2]. While a comprehensive Safety Data Sheet (SDS) for this investigational drug is not publicly available, this document synthesizes information from clinical trial protocols and general safety guidelines for cytotoxic agents to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are paramount to minimize exposure risk when handling Annamycin. As an antineoplastic agent, it should be handled under conditions consistent with those for other potent cytotoxic drugs[3].
| Control Measure | Specification | Rationale |
| Primary Engineering Control | Class II, Type B2 Biosafety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). | Provides product, personnel, and environmental protection from aerosols and particulates. |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated. | Protects against dermal absorption. Double gloving provides an extra layer of safety. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields, or a full-face shield. | Protects eyes and face from splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn when handling the powder form outside of a containment device. | Prevents inhalation of aerosolized particles. |
Operational Plans: Handling and Preparation of Liposomal Annamycin
Annamycin is often formulated as a liposomal suspension for clinical use[3]. The following protocol outlines the safe handling and preparation of this formulation.
Experimental Protocol: Reconstitution and Dilution of Liposomal Annamycin
-
Preparation of Workspace :
-
Ensure the BSC or CACI is certified and operating correctly.
-
Decontaminate the work surface with an appropriate agent before and after use.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.
-
-
Donning PPE :
-
Don all required PPE as specified in the table above before entering the controlled workspace.
-
-
Reconstitution :
-
If Annamycin is in a lyophilized powder form, reconstitute it using the specific diluent and volume as per the study protocol.
-
Use a closed-system drug-transfer device (CSTD) to minimize aerosol generation.
-
Gently swirl the vial to dissolve the contents; do not shake, as this can damage the liposomes.
-
-
Dilution for Administration :
-
Withdraw the required volume of the reconstituted solution using a sterile syringe.
-
Slowly inject the solution into the appropriate infusion bag (e.g., 0.9% Sodium Chloride) as specified in the clinical protocol.
-
Gently invert the bag to mix the solution.
-
-
Labeling and Transport :
-
Clearly label the final preparation with the drug name, concentration, date, and time of preparation.
-
Transport the prepared infusion bag in a sealed, leak-proof container to the administration area.
-
Disposal Plan: Management of Annamycin Waste
All materials that come into contact with Annamycin are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines for chemotherapy waste.
| Waste Stream | Disposal Procedure |
| Unused Annamycin | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain. |
| Contaminated Sharps | Needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Chemotherapy Waste." |
| Contaminated Consumables | Gloves, gowns, bench pads, vials, and other materials contaminated with Annamycin should be segregated into a dedicated, labeled hazardous waste container (typically a yellow or other designated color bag/bin for chemotherapy waste). |
| Liquid Waste | Collect liquid waste containing Annamycin in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS. |
Annamycin Waste Disposal Workflow
Caption: Workflow for the safe disposal of Annamycin waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to Annamycin.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access. Wear appropriate PPE. Use a chemotherapy spill kit to clean the area, working from the outside in. Dispose of all cleanup materials as hazardous waste. |
Annamycin Mechanism of Action
Annamycin is an anthracycline that acts as a topoisomerase II inhibitor. It intercalates into DNA, forming a stable complex with the DNA and topoisomerase II, which prevents the re-ligation of DNA strands. This leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.
Caption: Simplified signaling pathway of Annamycin's mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
